molecular formula C9H9NO4 B1425300 Propargyl-C1-NHS ester

Propargyl-C1-NHS ester

Numéro de catalogue: B1425300
Poids moléculaire: 195.17 g/mol
Clé InChI: VLQOCPXVAZTWQR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Propargyl-C1-NHS ester is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) pent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-3-4-9(13)14-10-7(11)5-6-8(10)12/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQOCPXVAZTWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Propargyl-C1-NHS Ester: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the core properties, applications, and experimental protocols of Propargyl-C1-NHS ester, a key reagent in bioconjugation and drug delivery.

This compound, also known as 4-Pentynoic Acid Succinimidyl Ester, is a versatile, non-cleavable linker molecule widely employed in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4] This bifunctional reagent provides a robust platform for covalently linking molecules to proteins, peptides, and other biomolecules containing primary amines. Its utility stems from its two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne group.

The NHS ester facilitates the formation of a stable amide bond with primary amines at physiological to slightly alkaline pH.[2][5] The terminal alkyne group serves as a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the efficient and specific attachment of azide-modified molecules.[1][4] This two-step conjugation strategy offers researchers a high degree of control and specificity in the construction of complex biomolecular architectures.

Core Properties and Specifications

This compound is a small molecule with well-defined chemical and physical properties crucial for its application in sensitive biological systems.

PropertyValueReference(s)
Chemical Formula C₉H₉NO₄[6]
Molecular Weight 195.17 g/mol [6]
CAS Number 132178-37-1[6]
Appearance White solid[7]
Purity Typically >95% (HPLC)[7]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[7]
Storage Conditions Store at -20°C, desiccated. Solutions are unstable and should be prepared fresh.[1][4]

Reaction Mechanisms and Signaling Pathways

The utility of this compound is centered around two primary chemical transformations: the acylation of primary amines by the NHS ester and the subsequent copper-catalyzed cycloaddition of the alkyne with an azide.

NHS Ester Reaction with Primary Amines

The NHS ester reacts with unprotonated primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond. This reaction is highly dependent on pH, with an optimal range of 7.2 to 8.5.[2][8] Below this range, the amine is protonated and thus not nucleophilic. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of the conjugation.[2]

NHS_Ester_Reaction Propargyl_C1_NHS This compound Intermediate Tetrahedral Intermediate Propargyl_C1_NHS->Intermediate Nucleophilic Attack Primary_Amine Primary Amine (e.g., on a protein) Primary_Amine->Intermediate Propargyl_Amide Propargyl-Modified Biomolecule Intermediate->Propargyl_Amide Collapse of Intermediate NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS Release

Reaction of this compound with a primary amine.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne introduced by the this compound is a versatile functional group for further modification via CuAAC, a cornerstone of click chemistry. This reaction involves the copper(I)-catalyzed cycloaddition of the alkyne with an azide-functionalized molecule to form a stable triazole linkage. The CuAAC reaction is highly efficient, specific, and can be performed in aqueous conditions, making it ideal for biological applications.[9][]

CuAAC_Reaction Propargyl_Amide Propargyl-Modified Biomolecule Triazole_Product Bioconjugate with Triazole Linkage Propargyl_Amide->Triazole_Product Azide_Molecule Azide-Modified Molecule (e.g., Drug, Fluorophore) Azide_Molecule->Triazole_Product Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Triazole_Product Catalyzes Experimental_Workflow cluster_stage1 Stage 1: Propargylation cluster_stage2 Stage 2: Click Chemistry Protein Protein with Primary Amines Reaction1 NHS Ester Reaction (pH 8.3-8.5) Protein->Reaction1 Propargyl_NHS This compound Propargyl_NHS->Reaction1 Purification1 Purification (e.g., SEC) Reaction1->Purification1 Propargyl_Protein Propargyl-Modified Protein Purification1->Propargyl_Protein Reaction2 CuAAC Reaction Propargyl_Protein->Reaction2 Azide_Molecule Azide-Modified Molecule Azide_Molecule->Reaction2 Catalyst Cu(I) Catalyst Catalyst->Reaction2 Purification2 Purification (e.g., SEC) Reaction2->Purification2 Final_Conjugate Final Bioconjugate Purification2->Final_Conjugate

References

Propargyl-C1-NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Propargyl-C1-NHS ester, a versatile bifunctional linker crucial for advancements in bioconjugation, chemical biology, and drug development. This guide details its chemical structure and properties, provides explicit experimental protocols for its use, and illustrates its application in the context of cellular signaling pathway analysis.

Core Concepts: Chemical Structure and Properties

This compound, also known as 4-Pentynoic acid 2,5-dioxo-1-pyrrolidinyl ester, is a non-cleavable linker that features two key functional groups: a terminal alkyne and an N-hydroxysuccinimide (NHS) ester. This dual functionality allows for a two-step bioconjugation strategy. The NHS ester facilitates the covalent attachment to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies. The terminal alkyne then serves as a handle for the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This allows for the subsequent attachment of a molecule of interest that has been functionalized with an azide (B81097) group.

Chemical Structure:

this compound Chemical Structure
Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

PropertyValueSource(s)
CAS Number 132178-37-1[2][4]
Molecular Formula C₉H₉NO₄[3][4]
Molecular Weight 195.17 g/mol [2][4][5]
Appearance White solid[6]
Purity >95% (typically by HPLC)[6]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform.[6] For in vivo applications, formulations with DMSO, PEG300, and Tween-80 in saline are used.[3][3][6]
Storage Conditions Store at -20°C, desiccated and protected from light.[2][4] Stock solutions are unstable and should be prepared fresh.[2] In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3][2][3][4]

Experimental Protocols

The use of this compound typically involves a two-stage process: first, the modification of a biomolecule with the alkyne group, and second, the click chemistry reaction to attach a payload.

Protocol for Antibody Modification with this compound

This protocol outlines the general steps for labeling an antibody with this compound to introduce a terminal alkyne handle.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5[]

  • Purification system (e.g., size-exclusion chromatography, spin desalting columns)[8]

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified first. This can be achieved by dialysis against the reaction buffer or by using a desalting column.[9] Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.[]

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]

  • Labeling Reaction: Add a 10 to 20-fold molar excess of the this compound stock solution to the antibody solution.[] The optimal ratio may need to be determined empirically.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.[][8]

  • Quenching (Optional): The reaction can be quenched by adding a final concentration of 100 mM Tris buffer to react with any excess NHS ester.[8]

  • Purification: Remove the unreacted this compound and byproducts by size-exclusion chromatography or using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[8][9]

  • Characterization: Determine the concentration of the labeled antibody and, if desired, the degree of labeling (DOL) using appropriate analytical techniques.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the alkyne-modified antibody and an azide-containing molecule (e.g., a fluorescent dye, a drug molecule).

Materials:

  • Alkyne-modified antibody

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)[1]

  • Copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), solution (e.g., 200 mM in water)[1]

  • Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)[1]

  • Reaction Buffer (e.g., PBS)

  • Purification system

Procedure:

  • Preparation of Reagents: Prepare stock solutions of CuSO₄, THPTA ligand, and sodium ascorbate in water.[1] The azide-containing molecule can be dissolved in an appropriate solvent like DMSO.

  • Reaction Setup: In a reaction tube, combine the alkyne-modified antibody with the azide-containing molecule. A molar ratio of 1:4 to 1:10 (antibody to azide) is a common starting point.[1]

  • Catalyst Preparation: In a separate tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio to pre-form the copper(I) complex.[1]

  • Initiation of Click Reaction: Add the copper/ligand complex to the antibody/azide mixture. Then, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction.[1]

  • Incubation: Gently mix and incubate the reaction at room temperature for 30-60 minutes, protected from light.[1]

  • Purification: Purify the resulting antibody conjugate using size-exclusion chromatography or another suitable affinity purification method to remove the catalyst, excess reagents, and byproducts.[1]

  • Analysis: Characterize the final conjugate for purity, concentration, and drug-to-antibody ratio (DAR) if applicable.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and a potential experimental workflow involving this compound.

Reaction Mechanism

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry (CuAAC) Antibody Antibody Alkyne_Antibody Alkyne-Modified Antibody Antibody->Alkyne_Antibody + this compound (pH 8.0-8.5) Propargyl_Ester This compound Propargyl_Ester->Alkyne_Antibody NHS_leaving_group NHS Azide_Payload Azide-Payload Final_Conjugate Final Antibody Conjugate Azide_Payload->Final_Conjugate Alkyne_Antibody_2 Alkyne-Modified Antibody Alkyne_Antibody_2->Final_Conjugate + Azide-Payload (Cu(I) catalyst)

Caption: Two-step bioconjugation using this compound.

Experimental Workflow for Studying Wnt Signaling

The following diagram illustrates a hypothetical workflow for studying Wnt protein acylation, a key process in the Wnt signaling pathway, using a click chemistry approach.[10]

G cluster_workflow Workflow for Wnt Protein Acylation Analysis Cell_Culture HEK293 cells expressing Wnt3a-Fc fusion protein Labeling Metabolic labeling with alkynylated palmitate probe Cell_Culture->Labeling Purification Purify Wnt3a-Fc on Protein A resin Labeling->Purification Click_Reaction On-resin Click Reaction with Azide-Biotin Purification->Click_Reaction Analysis SDS-PAGE and Western Blot (Streptavidin-HRP) Click_Reaction->Analysis Quantification Quantify Wnt acylation Analysis->Quantification

Caption: Experimental workflow for analyzing Wnt protein acylation.

Wnt Signaling Pathway Context

The modification of Wnt proteins is critical for their function in signaling. The following diagram provides a simplified overview of the canonical Wnt signaling pathway, where the study of Wnt acylation would be relevant.

G cluster_pathway Simplified Canonical Wnt Signaling Pathway Wnt Acylated Wnt (e.g., Wnt3a) Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation (Wnt OFF) Nucleus Nucleus Beta_Catenin->Nucleus accumulates and translocates (Wnt ON) TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription activates

Caption: Simplified canonical Wnt signaling pathway.

References

A Technical Guide to the Mechanism and Application of Propargyl-C1-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Propargyl-C1-NHS ester, a heterobifunctional crosslinking reagent. It details the core mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and illustrates the chemical processes and workflows involved. This reagent is instrumental in bioconjugation, particularly for introducing a terminal alkyne onto biomolecules for subsequent "click chemistry" applications.

Core Mechanism of Action

This compound is a dual-function molecule designed for a two-step conjugation strategy.[1][2][3] Its mechanism can be understood by examining its two key functional groups: the N-Hydroxysuccinimide (NHS) ester and the propargyl group (a terminal alkyne).

Step 1: Amine-Reactive Conjugation via NHS Ester

The primary function of the NHS ester group is to react with nucleophilic primary amines (-NH₂) found on biomolecules.[4][5] This is most commonly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides.[6]

The reaction is a nucleophilic acyl substitution , where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[][8] This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable and effectively irreversible amide bond.[6][] This initial reaction covalently attaches the propargyl-C1 linker to the target biomolecule.

Step 2: Bioorthogonal Ligation via Click Chemistry

Once the biomolecule is "alkyne-tagged," the terminal propargyl group serves as a reactive handle for a secondary ligation reaction. It is specifically designed for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a premier example of "click chemistry".[1][3][9]

In this bioorthogonal reaction, the alkyne on the modified biomolecule is joined with a molecule containing an azide (B81097) (-N₃) functional group.[5] In the presence of a copper(I) catalyst, they undergo a cycloaddition to form a stable, five-membered triazole ring.[10] This reaction is highly specific, efficient, and can be performed in aqueous, biological-friendly conditions.[9][11] It allows for the precise attachment of a second molecule of interest, such as a fluorescent dye, a biotin (B1667282) tag for detection, a PEG chain for solubility, or a cytotoxic drug for creating Antibody-Drug Conjugates (ADCs).[2][3]

The overall two-step mechanism is visualized below.

Mechanism_of_Action cluster_0 Step 1: NHS Ester Amination cluster_1 Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reagent This compound Intermediate Tetrahedral Intermediate Reagent->Intermediate Protein Protein-NH₂ (e.g., Lysine) Protein->Intermediate Product1 Alkyne-Modified Protein Intermediate->Product1 Forms Amide Bond NHS_byproduct NHS (Byproduct) Intermediate->NHS_byproduct Releases Product2 Final Conjugate (Triazole Linkage) Product1->Product2 Azide Azide-Molecule (e.g., Dye, Drug) Azide->Product2 Catalyst Cu(I) Catalyst Catalyst->Product2

Diagram 1: The two-step mechanism of this compound.

Data Presentation: Reaction Parameters

The efficiency of the conjugation chemistry is governed by several key parameters, primarily related to the stability and reactivity of the NHS ester group.

Table 1: NHS Ester Reaction Conditions & Stability

This table summarizes the critical factors influencing the aminolysis reaction and the competing hydrolysis side-reaction.

ParameterRecommended Range / ValueNotesCitation(s)
Reaction pH 7.2 - 9.0 (Optimal: 8.0 - 8.5)Balances amine reactivity (deprotonated -NH₂) and NHS ester stability. Lower pH leads to unreactive protonated amines (-NH₃⁺), while higher pH rapidly accelerates hydrolysis.[4][12][13]
Compatible Buffers Phosphate, Borate, Bicarbonate, HEPESBuffers must be free of primary amines. Tris or Glycine buffers will compete with the target molecule for reaction and should only be used to quench the reaction.[4][13]
Reaction Time 0.5 - 4 hours (Typical)Can be extended (e.g., overnight) at lower temperatures to improve yield for less reactive proteins.[4][13]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help minimize hydrolysis and are recommended for sensitive proteins.[4]
Solvent for Stock Anhydrous DMSO or DMFNHS esters are often moisture-sensitive and not readily soluble in aqueous buffers. A water-miscible organic solvent is used for the stock solution.[4][6][13]
Table 2: NHS Ester Hydrolysis Half-Life

The primary competing reaction is the hydrolysis of the NHS ester, which renders the reagent inactive. The rate of hydrolysis is highly pH and temperature-dependent.

pHTemperatureHalf-Life (t½)NotesCitation(s)
7.00°C4 - 5 hoursDemonstrates reasonable stability at neutral pH and on ice.[4][14]
8.64°C10 minutesIllustrates the rapid increase in hydrolysis rate at alkaline pH, even at low temperatures.[4][14]
9.0Room Temp.~5 minutesHalf-life for a specific porphyrin-NHS ester, showing very rapid hydrolysis at higher pH and temperature.[15]

Experimental Protocols

The following sections provide detailed methodologies for labeling a biomolecule with this compound and performing the subsequent click chemistry reaction.

Protocol: Protein Labeling with this compound

This protocol describes the general steps for conjugating the alkyne linker to a protein target.

Materials:

  • Protein of interest (in a primary amine-free buffer like PBS, HEPES, or Borate).

  • This compound.

  • Anhydrous, amine-free DMSO or DMF.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5.[13]

  • Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH 7.4.

  • Purification system (e.g., desalting column, dialysis cassette).

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in the Reaction Buffer.[13] If the protein is in a different buffer (like PBS), its pH can be adjusted by adding a concentrated bicarbonate solution. Ensure the buffer contains no primary amines (e.g., Tris).[4]

  • NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved. Aqueous solutions of NHS esters are not stable and must be used immediately.[13]

  • Conjugation Reaction:

    • Calculate the volume of the NHS ester stock solution needed. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point, though this should be optimized for each specific protein.[6]

    • While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock. The final concentration of the organic solvent should ideally be below 10%.[4]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6][13]

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature. This step consumes any unreacted NHS ester.

  • Purification:

    • Remove the excess, unreacted this compound and the NHS byproduct from the alkyne-labeled protein. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).[6]

Protocol: CuAAC "Click" Reaction

This protocol provides a general guideline for conjugating an azide-containing molecule to the alkyne-labeled protein.

Materials:

  • Alkyne-labeled protein (from Protocol 3.1).

  • Azide-containing molecule (e.g., Azide-PEG-Biotin, Azide-Fluorophore).

  • Copper(II) Sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

  • Sodium Ascorbate (B8700270) stock solution (e.g., 250 mM in water, prepared fresh).

  • Optional Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution.

Procedure:

  • Reactant Preparation:

    • In a reaction vessel, combine the alkyne-labeled protein and the azide-containing molecule (typically at 1-5 molar equivalents relative to the protein) in a suitable buffer.[16]

  • Catalyst Preparation and Addition:

    • If using a ligand to stabilize the copper, pre-mix the CuSO₄ solution with the THPTA solution.

    • To initiate the reaction, add the catalyst components to the protein/azide mixture. A typical final concentration is 1 mM CuSO₄ and 5 mM Sodium Ascorbate.[16] Add the copper sulfate first, followed immediately by the freshly prepared sodium ascorbate reducing agent.[16]

  • Incubation:

    • Allow the reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored by appropriate analytical techniques (e.g., SDS-PAGE, Mass Spectrometry).

  • Purification:

    • Once the reaction is complete, purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be done using desalting columns, dialysis, or other chromatography methods suitable for the protein.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the application of this compound.

Experimental_Workflow cluster_labeling Part A: Alkyne Labeling cluster_click Part B: Click Chemistry Conjugation start Start: Protein in Amine-Free Buffer (pH 8.3) prep_nhs Prepare fresh This compound stock in DMSO start->prep_nhs react Add NHS Ester to Protein (10-20x molar excess) prep_nhs->react incubate Incubate: 1-2h at RT or overnight at 4°C react->incubate quench Optional: Quench with Tris or Glycine Buffer incubate->quench purify1 Purify by Desalting Column or Dialysis quench->purify1 alkyne_protein Result: Alkyne-Labeled Protein purify1->alkyne_protein mix_click Combine Alkyne-Protein with Azide-Molecule alkyne_protein->mix_click add_catalyst Add CuAAC Catalyst: 1. CuSO₄ 2. Sodium Ascorbate mix_click->add_catalyst incubate2 Incubate: 1-4h at RT add_catalyst->incubate2 purify2 Purify Final Conjugate (remove copper & excess reagents) incubate2->purify2 final_product End: Final Bioconjugate purify2->final_product

Diagram 2: A typical experimental workflow for bioconjugation.

digraph "Reaction_Logic" {
  graph [dpi=100, width=7.9];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
  edge [arrowhead=vee, penwidth=1.5];

title [label="Decision Logic for NHS Ester Reaction Conditions", shape=plaintext, fontsize=14, fontcolor="#202124"];

ph_node [label="Reaction pH", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

ph_low [label="pH < 7.5\n- Amine is Protonated (-NH₃⁺)\n- Low Nucleophilicity", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ph_optimal [label="pH 8.0 - 8.5\n- Amine is Deprotonated (-NH₂)\n- Good Nucleophile\n- Manageable Hydrolysis", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ph_high [label="pH > 9.0\n- Amine is Deprotonated (-NH₂)\n- Excellent Nucleophile", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

hydrolysis_rate [label="NHS Ester Hydrolysis Rate", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

hydrolysis_low [label="Slow Hydrolysis", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; hydrolysis_med [label="Moderate Hydrolysis", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; hydrolysis_high [label="Rapid Hydrolysis\n(major competing reaction)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

outcome_poor [label="Outcome:\nPoor Labeling Efficiency", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; outcome_good [label="Outcome:\nOptimal Labeling Efficiency", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; outcome_poor2 [label="Outcome:\nPoor Labeling Efficiency", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

ph_node -> ph_low [label="Low", color="#4285F4"]; ph_node -> ph_optimal [label="Optimal", color="#4285F4"]; ph_node -> ph_high [label="High", color="#4285F4"];

ph_low -> hydrolysis_low [style=dashed, arrowhead=none]; ph_optimal -> hydrolysis_med [style=dashed, arrowhead=none]; ph_high -> hydrolysis_high [style=dashed, arrowhead=none];

hydrolysis_low -> outcome_poor [color="#EA4335"]; hydrolysis_med -> outcome_good [color="#34A853"]; hydrolysis_high -> outcome_poor2 [color="#EA4335"]; }```

Diagram 3: Logical relationship between pH and reaction outcome.

References

Propargyl-C1-NHS Ester: An In-depth Technical Guide to its Function in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Propargyl-C1-NHS ester, a bifunctional linker critical to the field of bioconjugation and click chemistry. We will delve into its core functionalities, provide detailed experimental protocols, and present quantitative data to empower researchers in their scientific endeavors.

Core Functionality: A Bridge Between Biomolecules and Payloads

This compound is a powerful tool designed to covalently link molecules of interest to biomolecules, such as proteins, antibodies, and peptides. Its utility lies in its heterobifunctional nature, possessing two distinct reactive groups:

  • N-Hydroxysuccinimide (NHS) Ester: This group provides the capability to react with primary amines (-NH₂) found on biomolecules, most notably on the side chains of lysine (B10760008) residues and the N-terminus of proteins. This reaction forms a stable and irreversible amide bond.[1]

  • Propargyl Group: This terminal alkyne moiety serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific reaction allows for the covalent attachment of any azide-containing molecule, such as a drug, fluorescent dye, or imaging agent.[2][3][4]

In essence, this compound acts as a stable bridge, first attaching to a biomolecule and then presenting an alkyne group for the subsequent attachment of a desired payload. This two-step strategy is central to the construction of complex bioconjugates like antibody-drug conjugates (ADCs).[2]

Chemical Structure and Properties

PropertyValue
Chemical Name This compound
CAS Number 132178-37-1
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Purity Typically >90%
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMSO and DMF

Note: The NHS ester is susceptible to hydrolysis, especially in aqueous solutions. It is recommended to prepare solutions fresh before use.[5]

Reaction Mechanisms and Pathways

The utility of this compound is defined by two sequential chemical reactions. The following diagrams illustrate these key processes.

NHS_Ester_Reaction reagent This compound O=C-O-N HC≡C- product Propargylated Biomolecule HC≡C-...-C(=O)NH-R reagent:ester->product:amide Amine Nucleophilic Attack nhs N-Hydroxysuccinimide (leaving group) reagent:ester->nhs Release protein Biomolecule H₂N-R protein:amine->product:amide

Figure 1. NHS Ester Reaction with a Primary Amine.

CuAAC_Reaction propargylated_biomolecule Propargylated Biomolecule HC≡C-...-Biomolecule triazole_product Final Bioconjugate ...-Biomolecule-Triazole-Payload propargylated_biomolecule:alkyne->triazole_product:triazole azide_payload Azide-Payload N₃-Payload azide_payload:azide->triazole_product:triazole catalyst {Cu(I) Catalyst} catalyst->triazole_product:triazole Cycloaddition

Figure 2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data

Precise quantitative data for this compound is not extensively documented in peer-reviewed literature. However, the efficiency of its constituent reactions, NHS ester aminolysis and CuAAC, are well-characterized.

NHS Ester Reaction Kinetics and Stability

The reaction of NHS esters with primary amines is highly efficient but competes with hydrolysis in aqueous environments.

ParameterConditionValue
Optimal pH for Amine Reaction -7.2 - 8.5[6]
Reaction Time Room Temperature0.5 - 4 hours[6]
Half-life of NHS Ester (Hydrolysis) pH 7.0, 0°C4 - 5 hours[6]
Half-life of NHS Ester (Hydrolysis) pH 8.6, 4°C10 minutes[6]
Resulting Bond Stability Physiological ConditionsHighly stable amide bond[5]
CuAAC Reaction Efficiency and Stability

The CuAAC reaction is renowned for its high yield and specificity.

ParameterValue
Typical Reaction Yield >95%
Reaction Time 1 - 4 hours at room temperature
Resulting Bond Stability Highly stable 1,2,3-triazole ring, resistant to hydrolysis and enzymatic cleavage[7]

Experimental Protocols

The following are generalized protocols for the two-step bioconjugation process using this compound. Optimization for specific biomolecules and payloads is recommended.

Protocol 1: Propargylation of a Biomolecule (e.g., Antibody)

Materials:

  • Antibody (or other biomolecule) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Biomolecule: Ensure the biomolecule solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the biomolecule solution. The exact ratio should be optimized for the desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Confirm the incorporation of the propargyl group using techniques such as mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Propargylated biomolecule from Protocol 1

  • Azide-containing payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS, pH 7.0)

  • Purification column

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the azide-payload in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 100 mM in water).

    • Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water).

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • The propargylated biomolecule (final concentration typically in the µM range).

    • The azide-payload (typically a 2- to 10-fold molar excess over the alkyne).

    • A premixed solution of CuSO₄ and the copper ligand (final concentrations typically 50-100 µM CuSO₄ and 250-500 µM ligand).

  • Initiate the Reaction: Add the sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final bioconjugate to remove the copper catalyst, excess payload, and other reagents using an appropriate method such as size-exclusion chromatography or affinity chromatography.

  • Characterization: Analyze the final conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Experimental Workflow

The overall workflow for utilizing this compound in a typical bioconjugation experiment is depicted below.

Experimental_Workflow start Start: Biomolecule & Payload step1 Step 1: Propargylation (NHS Ester Reaction) start->step1 purification1 Purification 1 (e.g., SEC) step1->purification1 step2 Step 2: Click Reaction (CuAAC) purification1->step2 purification2 Purification 2 (e.g., SEC, Affinity) step2->purification2 analysis Characterization (MS, SDS-PAGE, Functional Assay) purification2->analysis end End: Final Bioconjugate analysis->end

Figure 3. General Experimental Workflow for Bioconjugation.

Conclusion

This compound is a versatile and efficient bifunctional linker that plays a pivotal role in modern bioconjugation strategies. Its ability to form stable linkages through two distinct and highly efficient chemical reactions makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental life sciences. By understanding its core functionalities and employing optimized experimental protocols, scientists can effectively construct complex and functional biomolecular conjugates to advance their research objectives.

References

Propargyl-C1-NHS Ester: A Technical Guide to its Application as a Non-Cleavable Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. This technical guide provides an in-depth exploration of Propargyl-C1-NHS ester, a non-cleavable linker increasingly utilized in ADC development. This document details its mechanism of action, provides a summary of key data, outlines comprehensive experimental protocols, and visualizes critical workflows and signaling pathways.

Introduction to this compound as a Non-Cleavable ADC Linker

This compound, also known as 4-Pentynoic Acid Succinimidyl Ester, is a bifunctional, non-cleavable linker designed for the two-step conjugation of cytotoxic payloads to antibodies.[1][2] Its structure features two key reactive moieties:

  • An N-Hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of a monoclonal antibody (mAb), to form a stable amide bond.[3][4]

  • A terminal alkyne group (propargyl group) that participates in bioorthogonal "click chemistry" reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with an azide-modified cytotoxic payload.[3][5]

The resulting triazole linkage formed via click chemistry is exceptionally stable, contributing to the overall stability of the ADC in systemic circulation.[5]

Mechanism of Action of ADCs with Non-Cleavable Linkers

ADCs employing non-cleavable linkers like this compound rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the cytotoxic payload.[1] The process involves several key steps:

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a target cancer cell and is internalized, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked through the endosomal-lysosomal pathway.

  • Proteolytic Degradation: In the harsh environment of the lysosome, proteases degrade the antibody into its constituent amino acids.

  • Payload Release: This degradation releases the payload still attached to the linker and the lysine residue to which it was originally conjugated.

This active metabolite, consisting of the drug, linker, and an amino acid remnant, must retain its cytotoxic activity to induce cell death. A key characteristic of ADCs with non-cleavable linkers is their high plasma stability, which minimizes premature drug release and reduces off-target toxicity. However, they typically lack a "bystander effect," as the charged amino acid remnant on the released payload prevents it from diffusing across cell membranes to kill neighboring antigen-negative cells.

Quantitative Data Summary

While specific quantitative data for ADCs utilizing the this compound linker is not extensively available in the public domain, the following tables provide an illustrative summary of typical data obtained for ADCs with other non-cleavable linkers, such as those based on succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). These tables are intended to serve as a guide for the expected performance characteristics.

Table 1: Physicochemical and In Vitro Characterization of a Hypothetical ADC

ParameterMethodTypical ValueReference
Drug-to-Antibody Ratio (DAR) HIC-HPLC, Mass Spectrometry3.5 - 4.0[1][6]
Monomer Purity Size Exclusion Chromatography (SEC)>95%[6]
In Vitro Cytotoxicity (IC50) Cell-based MTT/CellTiter-Glo Assay0.1 - 10 nM[1]
Plasma Stability (% intact ADC after 7 days) LC-MS>90%[1]

Table 2: In Vivo Efficacy of a Hypothetical ADC in a Xenograft Model

Animal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Nude mice with HER2+ xenografts5 mg/kg, single IV dose>80%[1]
SCID mice with CD30+ xenografts3 mg/kg, Q4D x 3Significant tumor regression[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of an ADC using this compound.

Synthesis of this compound

While commercially available, the synthesis of this compound can be achieved through the reaction of 4-pentynoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-disuccinimidyl carbonate (DSC).[7]

Two-Step Antibody-Drug Conjugation

This protocol outlines the sequential conjugation of the this compound to an antibody, followed by the click chemistry reaction with an azide-modified payload.

Step 1: Antibody Modification with this compound

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.2-7.5.

  • Linker Preparation: Dissolve this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5-10 molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove the excess linker and by-products by size exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

Step 2: Click Chemistry Conjugation of Azide-Payload

  • Payload Preparation: Dissolve the azide-modified cytotoxic payload in a suitable solvent (e.g., DMSO).

  • Catalyst Preparation: Prepare a stock solution of copper(II) sulfate (B86663) (CuSO4) and a reducing agent such as sodium ascorbate. A copper-ligand complex (e.g., with TBTA) can be used to improve reaction efficiency and protect the antibody.

  • Click Reaction: To the purified propargyl-modified antibody, add the azide-payload (typically a 2-5 molar excess relative to the alkyne groups). Add the copper catalyst and reducing agent.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the resulting ADC using SEC to remove unreacted payload and catalyst. Further purification by hydrophobic interaction chromatography (HIC) may be necessary to isolate ADC species with a specific drug-to-antibody ratio (DAR).

Characterization of the ADC

3.3.1. Drug-to-Antibody Ratio (DAR) Determination

  • Hydrophobic Interaction Chromatography (HIC-HPLC): HIC separates ADC species based on the number of conjugated drug molecules. The average DAR can be calculated from the peak areas.[6]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide a precise mass measurement, from which the DAR can be calculated.[1]

3.3.2. Purity and Aggregation Analysis

  • Size Exclusion Chromatography (SEC-HPLC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.[6]

3.3.3. In Vitro Cytotoxicity Assay

  • Cell Culture: Plate target antigen-positive and -negative cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Incubation: Incubate the cells for 72-120 hours.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

3.3.4. Plasma Stability Assay

  • Incubation: Incubate the ADC in human and/or animal plasma at 37°C for various time points (e.g., 0, 1, 3, 7 days).

  • Analysis: At each time point, analyze the samples by HIC-HPLC or LC-MS to determine the percentage of intact ADC and the average DAR.

3.3.5. In Vivo Efficacy in Xenograft Models

  • Tumor Implantation: Implant human tumor cells subcutaneously into immunodeficient mice.

  • ADC Administration: Once tumors reach a palpable size, administer the ADC, a vehicle control, and relevant control antibodies intravenously.

  • Monitoring: Monitor tumor volume and body weight of the animals over time.

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group.

Visualizations

Experimental and Logical Workflows

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation mAb Monoclonal Antibody conjugation1 NHS Ester Reaction (Lysine Amine) mAb->conjugation1 linker This compound linker->conjugation1 mAb_alkyne Propargyl-Modified Antibody conjugation1->mAb_alkyne purification1 Purification (SEC) mAb_alkyne->purification1 conjugation2 Click Chemistry (CuAAC) purification1->conjugation2 payload Azide-Payload payload->conjugation2 ADC_crude Crude ADC conjugation2->ADC_crude purification2 Purification (SEC/HIC) ADC_crude->purification2 ADC_final Final ADC purification2->ADC_final

Caption: Workflow for the two-step synthesis of an ADC using this compound.

ADC_MOA ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell (Antigen-Positive) Binding->TumorCell Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation PayloadRelease Release of Drug-Linker-Lysine Degradation->PayloadRelease Cytotoxicity Cytotoxicity & Apoptosis PayloadRelease->Cytotoxicity

Caption: Mechanism of action of a non-cleavable ADC.

Signaling Pathways of Common Payloads

The this compound linker itself does not have a signaling function. The biological effect of the ADC is dictated by the cytotoxic payload that is delivered to the cancer cell. Below are diagrams of the signaling pathways for two common classes of payloads used in ADCs.

Auristatins (e.g., MMAE, MMAF)

Auristatins are potent anti-mitotic agents that disrupt the microtubule dynamics within the cell.

Auristatin_Pathway Auristatin Auristatin Payload (e.g., MMAE) Disruption Inhibition of Tubulin Polymerization Auristatin->Disruption Tubulin Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption->Microtubule Apoptosis Apoptosis G2M_Arrest->Apoptosis Maytansinoid_Pathway Maytansinoid Maytansinoid Payload (e.g., DM1) Disruption Inhibition of Microtubule Assembly Maytansinoid->Disruption Tubulin Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Assembly Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Disruption->Microtubule Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

The Cornerstone of Bioconjugation: An In-depth Technical Guide to the Amine-Reactive NHS Ester Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the precise and stable linking of molecules is paramount. Among the chemical tools available, the N-hydroxysuccinimide (NHS) ester group stands out as a cornerstone for its reliability and versatility in reacting with primary amines. This technical guide provides a comprehensive overview of the core chemistry of NHS esters, detailed experimental protocols, and a summary of quantitative data to empower researchers in their scientific endeavors, from basic research to advanced drug development.

Core Principles of NHS Ester Chemistry

The utility of NHS esters lies in their ability to efficiently form stable amide bonds with primary amino groups (-NH₂), which are abundantly present in biomolecules at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a highly stable amide bond.[1]

The Reaction Mechanism

The fundamental reaction can be visualized as a two-step process initiated by the nucleophilic attack of the primary amine on the ester's carbonyl group, culminating in a stable covalent linkage.[1]

Key Factors Influencing Reaction Efficiency

The success of an NHS ester conjugation reaction is governed by several critical parameters that must be carefully controlled to maximize the yield of the desired conjugate while minimizing side reactions.

  • pH: The pH of the reaction buffer is the most critical factor.[2] The reaction is highly pH-dependent, with an optimal range typically between 7.2 and 9.[3][] Below pH 7, the primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive.[5] Conversely, at pH values above 9, the rate of hydrolysis of the NHS ester increases significantly, becoming a major competing reaction that reduces conjugation efficiency.[5][6]

  • Buffer Composition: It is crucial to use a buffer that is free of primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[7] These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[7] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES.[2][3]

  • Concentration of Reactants: The concentration of both the biomolecule and the NHS ester can impact the reaction's efficiency. Higher concentrations of the reactants generally favor the bimolecular conjugation reaction over the competing unimolecular hydrolysis of the NHS ester.[7][8]

  • Temperature and Incubation Time: NHS ester conjugations are typically performed at room temperature for 1 to 4 hours or at 4°C for longer periods (e.g., overnight).[][7] Lower temperatures can help to minimize the rate of hydrolysis, which can be beneficial for sensitive biomolecules or when longer reaction times are required.[7]

  • Stability and Hydrolysis of NHS Esters: NHS esters are susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired amidation.[1] The rate of hydrolysis is highly dependent on pH and temperature.[3][9] Understanding the stability of the specific NHS ester under the chosen reaction conditions is crucial for optimizing the conjugation protocol.

Quantitative Data Summary

To facilitate experimental design and optimization, the following tables summarize key quantitative data related to NHS ester chemistry.

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values and Temperatures
pHTemperature (°C)Half-life of Hydrolysis
7.004 - 5 hours[3]
7.0Ambient~7 hours[10]
8.0Not Specified1 hour[11]
8.6410 minutes[3]
8.6Not Specified10 minutes[11]
9.0Ambientminutes[10]
Table 2: Recommended Buffers for NHS Ester Conjugation
BufferTypical ConcentrationpH RangeNotes
Sodium Phosphate50-100 mM7.2 - 8.5A common and versatile buffer.[2][12]
Sodium Bicarbonate100 mM8.0 - 9.0Often used for antibody labeling.[2][13]
Sodium Borate50 mM8.5 - 9.5Provides good buffering capacity at slightly higher pH.
HEPES20-50 mM7.0 - 8.0A non-interfering buffer option.[14]

Note: Always ensure the buffer is free from primary amine contaminants.

Table 3: Physicochemical Properties of NHS vs. Sulfo-NHS Esters
PropertyNHS EsterSulfo-NHS Ester
Solubility Generally insoluble in aqueous buffers; requires an organic co-solvent (e.g., DMSO, DMF).[15]Water-soluble due to the presence of a sulfonate group.[15][16]
Membrane Permeability Permeable to cell membranes.[16]Impermeable to cell membranes.[16]
Effect on Conjugate Solubility Can decrease the water-solubility of the resulting conjugate.[16]Can increase the water-solubility of the resulting conjugate.[16]

Experimental Protocols

The following are detailed methodologies for two common applications of NHS ester chemistry: fluorescent labeling of antibodies and protein-protein crosslinking.

Detailed Protocol for Fluorescent Labeling of an IgG Antibody

This protocol provides a general guideline for labeling an IgG antibody with a fluorescent dye NHS ester. Optimization may be required for specific antibodies and dyes.

Materials:

  • IgG antibody to be labeled (in an amine-free buffer like PBS)

  • Fluorescent dye NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Antibody Solution:

    • Adjust the concentration of the IgG antibody to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).[13] If the antibody is in a different buffer, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH.[13] Ensure the antibody solution is free of amine-containing substances like Tris or glycine.[13]

  • Prepare the Dye Stock Solution:

    • Allow the vial of the dye NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye NHS ester in anhydrous DMSO or DMF.[13] For example, for a 1 µmol vial, add 100 µL of solvent. Vortex briefly to ensure complete dissolution.[13] This solution should be prepared fresh and used immediately.

  • Labeling Reaction:

    • While gently stirring or vortexing the antibody solution, add the dye stock solution dropwise. A typical starting molar ratio of dye to antibody is between 9:1 and 15:1.[13]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[13]

  • Purification of the Conjugate:

    • Immediately after the incubation, purify the labeled antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[13]

    • Collect the fractions containing the labeled antibody, which will typically be the first colored band to elute.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye.

  • Storage:

    • Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage. Add a stabilizer like BSA if necessary.[17]

Detailed Protocol for Protein-Protein Crosslinking using BS³ (a water-soluble NHS ester)

This protocol describes a general procedure for crosslinking interacting proteins using the homobifunctional, water-soluble crosslinker BS³ (bis(sulfosuccinimidyl) suberate).

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS or HEPES)

  • BS³ crosslinker

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reaction buffer (e.g., 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7.4)

Procedure:

  • Sample Preparation:

    • Prepare the protein sample in a compatible amine-free buffer at an appropriate concentration.

  • Prepare the BS³ Solution:

    • Allow the vial of BS³ to equilibrate to room temperature before opening.

    • Immediately before use, prepare a fresh solution of BS³ in the reaction buffer to the desired concentration (e.g., 50 mM).[18]

  • Crosslinking Reaction:

    • Add the BS³ solution to the protein sample to achieve a final concentration typically in the range of 0.25-5 mM.[14] The optimal molar excess of crosslinker over the protein will need to be determined empirically, but a 20- to 50-fold molar excess is a common starting point for protein concentrations below 5 mg/mL.[19]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[14]

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add the quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.[19]

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted BS³ is quenched.[19][20]

  • Analysis:

    • The crosslinked protein sample is now ready for analysis by techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify crosslinked protein complexes.

Visualizing Core Concepts

To further elucidate the principles and workflows discussed, the following diagrams have been generated using the DOT language for Graphviz.

NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products NHS_Ester NHS Ester (R-CO-O-NHS) Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate Primary_Amine Primary Amine (R'-NH2) Primary_Amine->NHS_Ester Nucleophilic Attack Amide_Bond Stable Amide Bond (R-CO-NH-R') Tetrahedral_Intermediate->Amide_Bond Collapse NHS_Leaving_Group N-Hydroxysuccinimide (NHS-OH) Tetrahedral_Intermediate->NHS_Leaving_Group Release Antibody_Labeling_Workflow Start Prepare_Antibody Prepare Antibody (Amine-free buffer, pH 8.3) Start->Prepare_Antibody Prepare_Dye Prepare Dye NHS Ester (Fresh in DMSO/DMF) Start->Prepare_Dye Mix Mix Antibody and Dye (Controlled Molar Ratio) Prepare_Antibody->Mix Prepare_Dye->Mix Incubate Incubate (1 hr, Room Temp, Dark) Mix->Incubate Purify Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Analyze Analyze (Degree of Labeling) Purify->Analyze Store Store Labeled Antibody (4°C or -20°C) Analyze->Store End Store->End Factors_Affecting_Conjugation cluster_parameters Reaction Parameters cluster_competing_reactions Competing Reactions Conjugation_Efficiency Conjugation Efficiency pH pH pH->Conjugation_Efficiency Optimal Range 7.2 - 9.0 Hydrolysis NHS Ester Hydrolysis pH->Hydrolysis Increases at high pH Buffer Buffer Composition Buffer->Conjugation_Efficiency Amine-free Concentration Reactant Concentration Concentration->Conjugation_Efficiency Higher is better Temperature Temperature Temperature->Conjugation_Efficiency Affects rate Temperature->Hydrolysis Increases rate Time Incubation Time Time->Conjugation_Efficiency Sufficient for completion Hydrolysis->Conjugation_Efficiency Reduces

References

The Pivotal Role of the Terminal Alkyne in Propargyl-C1-NHS Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug development, the precise and stable linkage of molecules is paramount. Propargyl-C1-NHS ester has emerged as a powerful bifunctional linker, enabling the covalent attachment of a terminal alkyne group to biomolecules. This seemingly simple modification opens the door to a world of possibilities, primarily through the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This technical guide delves into the core functionalities of this compound, with a particular focus on the indispensable role of its terminal alkyne. We will explore its mechanism of action, provide detailed experimental protocols, present quantitative data, and illustrate its application in creating sophisticated bioconjugates for research and therapeutic purposes.

The Dual Functionality of this compound

This compound is a hetero-bifunctional crosslinker composed of two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne. This dual nature allows for a two-step sequential conjugation strategy.

  • Amine-Reactive NHS Ester: The NHS ester provides a highly efficient means of attaching the linker to biomolecules containing primary amines, such as proteins, peptides, and antibodies. The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl of the NHS ester, forming a stable and irreversible amide bond. This initial step introduces the terminal alkyne "handle" onto the biomolecule of interest.

  • Bioorthogonal Terminal Alkyne: The terminal alkyne is the cornerstone of the linker's utility in "click chemistry."[1][2][3] It remains inert to most biological functional groups, ensuring that the subsequent conjugation step is highly specific and bioorthogonal. This alkyne group readily participates in the CuAAC reaction with an azide-functionalized molecule, forming a stable triazole linkage. This second step allows for the attachment of a wide array of payloads, including cytotoxic drugs, fluorescent dyes, or imaging agents.[4][5]

Core Principles and Mechanisms

NHS Ester-Mediated Amine Conjugation

The conjugation of this compound to a primary amine-containing biomolecule is a well-established and robust reaction. The reaction is highly dependent on pH, with optimal conditions typically falling between pH 7.2 and 8.5.[6] At this pH, the primary amine is sufficiently deprotonated and nucleophilic to efficiently attack the NHS ester. It is crucial to avoid amine-containing buffers, such as Tris, as they will compete with the target biomolecule for reaction with the NHS ester.

NHS_Ester_Reaction Propargyl_NHS This compound Intermediate Tetrahedral Intermediate Propargyl_NHS->Intermediate Nucleophilic Attack Biomolecule_NH2 Biomolecule-NH2 (e.g., Protein, Antibody) Biomolecule_NH2->Intermediate Product Propargylated Biomolecule (Stable Amide Bond) Intermediate->Product Collapse NHS_leaving_group N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS_leaving_group

Caption: NHS Ester Reaction with a Primary Amine.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne introduced by this compound is the key to the subsequent CuAAC reaction. This "click" reaction is renowned for its high efficiency, specificity, and mild reaction conditions.[1][2][3] The reaction involves the copper(I)-catalyzed cycloaddition of the terminal alkyne with an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring.

The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate from the terminal alkyne. This intermediate then reacts with the azide (B81097) to form a six-membered copper-containing ring, which subsequently rearranges and collapses to yield the stable triazole product, regenerating the copper(I) catalyst.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst Propargylated_Biomolecule Propargylated Biomolecule (Terminal Alkyne) Intermediate_Complex Copper-Acetylide-Azide Complex Propargylated_Biomolecule->Intermediate_Complex Azide_Payload Azide-Functionalized Payload (e.g., Drug, Fluorophore) Azide_Payload->Intermediate_Complex Copper_I Copper(I) Catalyst Copper_I->Intermediate_Complex Catalysis Product Bioconjugate (Stable Triazole Linkage) Intermediate_Complex->Product Cycloaddition & Release Product->Copper_I Regenerates

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data and Performance

The efficiency of bioconjugation using this compound is influenced by several factors. The following tables summarize key quantitative parameters for the NHS ester reaction and the subsequent CuAAC step.

ParameterValue/ConditionReference
NHS Ester Reaction
Optimal pH Range7.2 - 8.5[6]
Recommended BufferPhosphate, Borate, Bicarbonate[6]
Reaction Time (Room Temp)30 - 60 minutes[7]
Molar Excess of NHS Ester10-20 fold over biomolecule[7]
CuAAC Reaction
Copper(I) SourceCuSO₄ with a reducing agent (e.g., sodium ascorbate)[8]
Ligand for Copper(I)THPTA, TBTA[8]
Typical Reaction Time1 - 4 hours[9]
Reaction EfficiencyOften >95%[9]

Note: These values are general recommendations and may require optimization for specific biomolecules and payloads.

Experimental Protocols

Protocol 1: Propargylation of an Antibody with this compound

Materials:

  • Antibody solution (e.g., 1-5 mg/mL in PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer, pH 8.3

  • Purification column (e.g., desalting column)

Procedure:

  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to a non-amine containing buffer like PBS, pH 7.4.

  • Adjust pH: Add 1 M sodium bicarbonate buffer to the antibody solution to achieve a final pH of 8.3.

  • Prepare NHS Ester Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use. Solutions of NHS esters are unstable and should be prepared fresh.[1]

  • Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. Incubate the reaction for 1 hour at room temperature with gentle stirring.

  • Purification: Remove the excess, unreacted this compound and the N-hydroxysuccinimide by-product using a desalting column or dialysis against PBS, pH 7.4.

  • Characterization: Determine the concentration of the propargylated antibody using a protein assay (e.g., BCA assay). The degree of labeling can be determined by mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Propargylated antibody (from Protocol 1)

  • Azide-functionalized payload (e.g., drug, fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the propargylated antibody and a 3- to 5-fold molar excess of the azide-functionalized payload in PBS, pH 7.4.

  • Prepare Catalyst Solution: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution. The ligand helps to stabilize the copper(I) and increase reaction efficiency.

  • Initiate the Reaction: Add the CuSO₄/THPTA solution to the antibody/azide mixture. Then, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography to remove excess payload, copper, and other small molecules.

  • Characterization: Analyze the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[10] The stability of the final conjugate can be assessed in relevant biological media.[11]

Applications in Drug Development and Research

The ability to introduce a terminal alkyne onto a biomolecule via this compound has significant implications for drug development and fundamental research.

Antibody-Drug Conjugates (ADCs)

A primary application of this compound is in the synthesis of ADCs.[1][2][3] In this context, a potent cytotoxic drug is functionalized with an azide group and then "clicked" onto a propargylated monoclonal antibody that targets a tumor-specific antigen. The resulting ADC can selectively deliver the cytotoxic payload to cancer cells, minimizing off-target toxicity. The short, non-cleavable nature of the linker formed from Propargyl-C1 can enhance the stability of the ADC in circulation.[2][12]

ADC_Workflow cluster_step1 Step 1: Propargylation cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Targeted Delivery Antibody Monoclonal Antibody Propargylated_Ab Propargylated Antibody Antibody->Propargylated_Ab NHS Ester Reaction Propargyl_NHS This compound Propargyl_NHS->Propargylated_Ab ADC Antibody-Drug Conjugate Propargylated_Ab->ADC CuAAC Reaction Azide_Drug Azide-Drug Payload Azide_Drug->ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell Binds to Antigen

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Probes for Studying Signaling Pathways

This compound is also invaluable for creating molecular probes to investigate cellular signaling pathways. For instance, a small molecule inhibitor of a specific kinase or a ligand for a G-protein coupled receptor (GPCR) can be functionalized with an azide. This azide-modified molecule can then be "clicked" onto a propargylated protein or peptide, or even a solid support, to create a tool for affinity purification, activity-based protein profiling, or imaging of the target pathway.

GPCR_Probe_Synthesis cluster_modification Biomolecule Modification cluster_click Probe Assembly cluster_application Application Peptide Signaling Peptide Propargylated_Peptide Propargylated Peptide Peptide->Propargylated_Peptide NHS Ester Reaction Propargyl_NHS This compound Propargyl_NHS->Propargylated_Peptide GPCR_Probe Fluorescent GPCR Probe Propargylated_Peptide->GPCR_Probe CuAAC Reaction Azide_Fluorophore Azide-Fluorophore Azide_Fluorophore->GPCR_Probe GPCR G-Protein Coupled Receptor GPCR_Probe->GPCR Binds to Receptor Signaling_Cascade Downstream Signaling GPCR->Signaling_Cascade Initiates Signaling

Caption: Synthesis of a GPCR Probe using this compound.

Conclusion

The terminal alkyne of this compound is a critical functional group that unlocks the power of click chemistry for bioconjugation. Its bioorthogonality and high reactivity in the copper-catalyzed azide-alkyne cycloaddition reaction provide a robust and versatile platform for the precise construction of complex biomolecular architectures. From the development of next-generation antibody-drug conjugates to the creation of sophisticated probes for studying cellular signaling, the strategic introduction of a terminal alkyne using this compound is a cornerstone of modern chemical biology and drug discovery. This guide provides the foundational knowledge and practical protocols for researchers to effectively harness the potential of this powerful bifunctional linker in their scientific endeavors.

References

Propargyl-C1-NHS Ester: A Technical Guide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Propargyl-C1-NHS ester, a critical bifunctional linker for advanced bioconjugation strategies. This document outlines its chemical properties, detailed experimental protocols for its use in modifying biomolecules, and its application in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Core Chemical and Physical Data

This compound, also known as 4-Pentynoic Acid Succinimidyl Ester, is a versatile chemical tool that introduces a terminal alkyne group onto proteins, antibodies, and other amine-containing biomolecules.[1][2] This alkyne handle enables subsequent covalent modification through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[2][3][4] The N-hydroxysuccinimide (NHS) ester moiety readily reacts with primary amines in a pH-dependent manner to form stable amide bonds.[5]

PropertyValueReferences
CAS Number 132178-37-1[1][2][6][7]
Molecular Weight 195.17 g/mol [1][6]
Molecular Formula C₉H₉NO₄[1][7]
Synonyms 4-Pentynoic Acid Succinimidyl Ester, Succinimidyl 4-pentynoate[1][2]
Purity >90%[7]
Appearance Solid[2]
Storage Store at -20°C, protected from moisture.[4]

Experimental Protocols

I. Antibody Modification with this compound

This protocol describes the covalent attachment of the propargyl group to an antibody via NHS ester chemistry.

Materials:

  • Antibody of interest (e.g., IgG) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25) or centrifugal filters (10K MWCO for IgG)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing stabilizers like Tris or glycine, they must be removed. This can be achieved by dialysis against PBS or by buffer exchange using a centrifugal filter.

    • Adjust the antibody concentration to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3). This can be done by adding one-tenth volume of 1 M sodium bicarbonate to the antibody solution in PBS.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification of the Alkyne-Modified Antibody:

    • Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) or by repeated washing with PBS using a centrifugal filter.

    • The first protein fraction eluted from the column contains the purified alkyne-modified antibody.

  • Characterization and Storage:

    • Determine the concentration of the modified antibody using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

    • The degree of labeling can be assessed by various analytical techniques, such as mass spectrometry.

    • Store the purified alkyne-modified antibody at 4°C for short-term use or at -80°C for long-term storage. For enhanced stability, a cryoprotectant like glycerol (B35011) can be added.

II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol outlines the "click" reaction between the alkyne-modified antibody and an azide-containing payload (e.g., a cytotoxic drug).

Materials:

  • Alkyne-modified antibody

  • Azide-containing payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • A reducing agent, such as sodium ascorbate (B8700270)

  • A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Amine-free buffer (e.g., PBS)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified antibody and a molar excess of the azide-containing payload in PBS.

  • Catalyst Preparation:

    • Prepare a fresh stock solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

  • Click Reaction:

    • Add the copper catalyst solution to the antibody-payload mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction for 1-4 hours at room temperature.

  • Purification and Analysis:

    • Purify the resulting antibody-drug conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted payload and catalyst.

    • Analyze the ADC by methods such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

Application in Drug Development: Targeting Signaling Pathways

This compound is instrumental in the synthesis of ADCs, which are designed to selectively deliver potent cytotoxic agents to cancer cells by targeting specific cell surface receptors. This targeted delivery enhances the therapeutic window of the cytotoxic payload by minimizing its exposure to healthy tissues.

A prominent example of a signaling pathway targeted by ADCs is the HER2 (Human Epidermal Growth Factor Receptor 2) pathway, which is overexpressed in a significant portion of breast cancers. An ADC targeting HER2, upon binding to the receptor, is internalized by the cancer cell. Inside the cell, the cytotoxic payload is released, leading to cell death.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC HER2-Targeted ADC (Synthesized using this compound) HER2 HER2 Receptor ADC->HER2 1. Binding Internalization Endocytosis ADC->Internalization 2. Internalization HER2_dimer HER2 Dimerization PI3K_Akt PI3K/Akt Pathway HER2_dimer->PI3K_Akt Downstream Signaling RAS_MAPK RAS/MAPK Pathway HER2_dimer->RAS_MAPK Downstream Signaling Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation ADC_Workflow Start Antibody 1. Start with Target-Specific Antibody Start->Antibody NHS_Ester_Reaction 2. Amine Modification with This compound Antibody->NHS_Ester_Reaction Purification1 3. Purification of Alkyne-Modified Antibody NHS_Ester_Reaction->Purification1 Click_Chemistry 4. Click Chemistry with Azide-Payload Purification1->Click_Chemistry Purification2 5. Purification of Antibody-Drug Conjugate (ADC) Click_Chemistry->Purification2 Characterization 6. ADC Characterization (e.g., DAR analysis) Purification2->Characterization Cell_Assay 7. In Vitro / In Vivo Cell-Based Assays Characterization->Cell_Assay End Cell_Assay->End

References

Propargyl-C1-NHS Ester: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Propargyl-C1-NHS ester, also known as 4-Pentynoic Acid Succinimidyl Ester, is a valuable non-cleavable linker widely utilized in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its bifunctional nature, featuring a terminal alkyne group for "click" chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, allows for the precise and stable linkage of molecules. This technical guide provides an in-depth overview of the solubility and stability of this compound, presenting key data, experimental protocols, and visual workflows to aid researchers in its effective application.

Core Properties of this compound

PropertyValue
Chemical Name 4-Pentynoic Acid Succinimidyl Ester
Synonyms This compound
CAS Number 132178-37-1
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance White to off-white solid

Solubility Profile

The solubility of this compound is a critical parameter for its effective use in various experimental settings. While highly soluble in dimethyl sulfoxide (B87167) (DMSO), its solubility in aqueous solutions is limited, a common characteristic for many non-sulfonated NHS esters. For in vivo applications, specific formulations are required to achieve desired concentrations.

Table 1: Quantitative Solubility Data for this compound

Solvent / FormulationConcentrationRemarks
Dimethyl Sulfoxide (DMSO)100 mg/mL (512.37 mM)Sonication may be required. Use of hygroscopic DMSO can impact solubility.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (12.81 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (12.81 mM)Suspended solution; sonication needed.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (12.81 mM)Clear solution.[1]

Some suppliers also indicate solubility in other organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Chloroform, although quantitative data is not consistently provided.

Experimental Protocol: Determination of Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulate matter.

  • Quantification:

    • Dilute the clear, saturated filtrate with a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the original concentration in the saturated solution based on the dilution factor.

G Workflow for Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess this compound to solvent B Agitate at constant temperature to reach equilibrium A->B C Centrifuge the suspension B->C D Filter the supernatant C->D E Dilute the saturated filtrate D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: A generalized workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is influenced by storage conditions, solvent, pH, and temperature. As a powder, it is relatively stable when stored under appropriate conditions. However, in solution, particularly in aqueous and protic solvents, the NHS ester is susceptible to hydrolysis.

Table 2: Recommended Storage Conditions

FormTemperatureDurationRemarks
Powder-20°C3 yearsStore sealed, away from moisture and light.[1][2]
In Solvent (e.g., DMSO)-80°C6 monthsStore sealed, away from moisture and light.[1]
In Solvent (e.g., DMSO)-20°C1 monthStore sealed, away from moisture and light.[1]

Solutions of this compound are generally unstable and should be prepared fresh before use. [2]

Hydrolytic Stability of the NHS Ester

The primary pathway of degradation for this compound in aqueous environments is the hydrolysis of the NHS ester, which competes with the desired amidation reaction. The rate of hydrolysis is highly dependent on pH and temperature.

Table 3: Half-life of NHS Esters in Aqueous Solution

pHTemperatureHalf-life
7.00°C4-5 hours
8.64°C10 minutes

This data is for NHS esters in general and provides a strong indication of the expected stability of this compound.

G Reaction Pathways of this compound cluster_reaction Desired Reaction (Aminolysis) cluster_degradation Competing Reaction (Hydrolysis) A This compound B Primary Amine (e.g., Protein) A->B D Water (H₂O) A->D C Stable Amide Bond (Bioconjugate) B->C pH 7.2 - 8.5 E Inactive Carboxylic Acid D->E pH dependent

Caption: Competing reaction pathways for this compound in aqueous solution.

Experimental Protocol: Monitoring NHS Ester Hydrolysis by HPLC

This protocol allows for the quantitative determination of the hydrolysis rate of this compound.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a dry, water-miscible organic solvent (e.g., DMSO).

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5).

  • Initiation of Hydrolysis:

    • Add a small aliquot of the this compound stock solution to each of the aqueous buffers at a defined temperature (e.g., 25 °C). The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on the reaction.

  • Time-course Analysis:

    • At various time points, withdraw an aliquot from each reaction mixture.

    • Immediately quench the hydrolysis by adding an equal volume of a low pH solution (e.g., 1% trifluoroacetic acid in acetonitrile) to stabilize the remaining NHS ester.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Use a suitable C18 column and a gradient elution method (e.g., water/acetonitrile with 0.1% TFA).

    • Monitor the disappearance of the this compound peak and the appearance of the corresponding carboxylic acid hydrolysis product peak over time by UV detection (e.g., at 210 nm).

  • Data Analysis:

    • Plot the concentration of the remaining this compound against time.

    • Determine the half-life (t½) of the NHS ester at each pH by fitting the data to a first-order decay model.

Reaction with Primary Amines

The NHS ester of this compound reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on proteins) to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).

G Amine Reaction and Click Chemistry Application A This compound C Amide Bond Formation (pH 7.2 - 8.5) A->C B Biomolecule with Primary Amine (e.g., Antibody) B->C D Propargyl-Functionalized Biomolecule C->D F Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) D->F E Azide-Containing Molecule (e.g., Drug, Fluorophore) E->F G Stable Triazole Linkage (Final Conjugate) F->G

Caption: Logical workflow from amine reaction to click chemistry application.

Experimental Protocol: General Procedure for Protein Labeling
  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer at pH 7.2-8.5 (e.g., phosphate-buffered saline, PBS).

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a dry, water-miscible organic solvent (e.g., DMSO) immediately before use.

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2-4 hours.

  • Quenching the Reaction (Optional):

    • Add a small amount of an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

A thorough understanding of the solubility and stability of this compound is paramount for its successful application in bioconjugation and drug development. This guide provides essential data and protocols to assist researchers in optimizing their experimental conditions, ensuring the integrity of the reagent, and achieving reliable and reproducible results. By carefully considering the factors of solvent choice, pH, temperature, and storage, the full potential of this versatile linker can be realized.

References

storage conditions for Propargyl-C1-NHS ester powder and solutions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-C1-NHS ester is a valuable chemical tool in bioconjugation and drug development, serving as a non-cleavable linker for antibody-drug conjugates (ADCs) and a click chemistry reagent. Its utility hinges on the reactive N-hydroxysuccinimide (NHS) ester, which readily forms stable amide bonds with primary amines on biomolecules. However, this reactivity also makes the compound susceptible to degradation, primarily through hydrolysis. Proper storage and handling are therefore paramount to ensure its integrity and performance in experimental settings. This guide provides an in-depth overview of the recommended storage conditions, handling protocols, and the chemical basis for its stability.

Core Storage Recommendations

To maintain the quality and reactivity of this compound, it is crucial to adhere to specific storage conditions for both its solid powder form and prepared solutions. The primary concerns are moisture and temperature, which can significantly impact the stability of the NHS ester group.

Quantitative Storage Data Summary

The following table summarizes the recommended storage conditions for this compound in both powder and solution forms, based on information from various suppliers. Adherence to these guidelines will help maximize the shelf-life and experimental reproducibility of the compound.

FormStorage TemperatureRecommended DurationKey Considerations
Powder -20°CUp to 3 yearsStore in a tightly sealed, desiccated container. Protect from light.[1][2]
Solution (in anhydrous DMSO) -80°CUp to 6 monthsUse anhydrous solvent. Aliquot to avoid freeze-thaw cycles. Protect from light.[1]
-20°CUp to 1 monthLess ideal for long-term storage. Follow same handling as -80°C.[1]

Experimental Protocols: Best Practices for Handling and Solution Preparation

The inherent reactivity of the NHS ester moiety necessitates careful handling to prevent premature hydrolysis. The following protocols outline the best practices for preparing and storing solutions of this compound.

Materials and Reagents:
  • This compound powder

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, dry microcentrifuge tubes or vials

  • Precision balance and appropriate personal protective equipment (PPE)

Protocol for Preparing a Stock Solution:
  • Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold powder, which can initiate hydrolysis.

  • Inert Atmosphere: If possible, perform the weighing and initial dissolution in a glove box or under a stream of inert gas to minimize exposure to moisture.

  • Weighing: Quickly weigh the desired amount of the powder into a dry, pre-weighed tube.

  • Dissolution: Add the required volume of anhydrous DMSO or DMF to the powder to achieve the desired stock concentration. Ensure the solvent is of high quality and stored over molecular sieves to maintain its anhydrous nature.

  • Mixing: Gently vortex or pipette the solution to ensure complete dissolution. Sonication can be used if necessary.

  • Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use volumes in dry tubes. Purge the headspace with an inert gas before sealing. Store the aliquots at -80°C for long-term storage.

Mandatory Visualizations

To further elucidate the critical aspects of handling and the chemical stability of this compound, the following diagrams are provided.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_storage Storage cluster_use Usage start Receive this compound equilibrate Equilibrate to Room Temperature start->equilibrate store_powder Store Powder at -20°C (Desiccated, Dark) start->store_powder weigh Weigh Powder Under Inert Atmosphere equilibrate->weigh dissolve Dissolve in Anhydrous Solvent (DMSO/DMF) weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot use_fresh Prepare Fresh Solution for Immediate Use dissolve->use_fresh store_solution Store Solution at -80°C aliquot->store_solution thaw Thaw Aliquot Immediately Before Use store_solution->thaw reaction Perform Conjugation Reaction use_fresh->reaction thaw->reaction

Caption: Workflow for the proper handling and storage of this compound.

Hydrolysis of this compound

The primary degradation pathway for this compound in the presence of water is the hydrolysis of the NHS ester, which yields the corresponding carboxylic acid and N-hydroxysuccinimide. This reaction is accelerated at higher pH and temperatures.

Caption: The hydrolysis degradation pathway of this compound.

References

Propargyl-C1-NHS Ester: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Propargyl-C1-NHS ester, a versatile heterobifunctional crosslinker crucial for advancements in bioconjugation, proteomics, and targeted therapeutics. This document outlines its core properties, experimental protocols, and key applications, offering a technical resource for both novice and experienced researchers in the field.

Introduction to this compound

This compound, also known as 4-Pentynoic Acid Succinimidyl Ester, is a chemical reagent that features two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne (propargyl group).[1][] This dual functionality allows for a two-step bioconjugation strategy. The NHS ester facilitates the covalent attachment to primary amines on biomolecules, while the alkyne group serves as a handle for subsequent "click chemistry" reactions.[] This reagent is particularly valuable in the development of antibody-drug conjugates (ADCs), in chemoproteomic studies for identifying ligandable hotspots, and in the modification of various biomolecules for research and therapeutic purposes.[4][5]

Chemical and Physical Properties

Understanding the fundamental properties of this compound is essential for its effective use in experimental settings. Key data is summarized in the table below.

PropertyValueReferences
Chemical Name 4-Pentynoic Acid Succinimidyl Ester[]
Molecular Formula C9H9NO4[1]
Molecular Weight 195.17 g/mol [1]
CAS Number 132178-37-1[1]
Appearance White to off-white solid
Purity Typically >95%
Solubility Soluble in DMSO, DMF[1]
Storage Store at -20°C, desiccated[1]

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from 4-pentyn-1-ol (B147250). The first step is the oxidation of 4-pentyn-1-ol to 4-pentynoic acid. The subsequent step involves the activation of the carboxylic acid group with N-hydroxysuccinimide (NHS) to form the stable NHS ester.

A general synthesis protocol for the precursor, 4-pentynoic acid, involves dissolving 4-pentyn-1-ol in acetone (B3395972) at 0°C. Jones' reagent is then added dropwise until the solution maintains an orange color. The reaction is stirred and allowed to warm to room temperature. After an aqueous workup and extraction with ether, the crude product is purified by chromatography to yield 4-pentynoic acid.[6]

The 4-pentynoic acid is then reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in an anhydrous solvent to yield the final this compound product.[7]

Reaction Mechanism and Kinetics

This compound's utility stems from its two distinct reactive moieties, enabling a sequential conjugation strategy.

Amine-Reactive NHS Ester Conjugation

The NHS ester group reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond. This reaction is highly dependent on pH, with optimal conditions typically between pH 7.2 and 8.5.[8] At lower pH, the primary amine is protonated, rendering it non-nucleophilic. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[8]

pHHalf-life of NHS Ester Hydrolysis (at 4°C)Reference
7.04-5 hours[8]
8.610 minutes[8]
Alkyne Moiety and Click Chemistry

The terminal alkyne group of the conjugated this compound allows for a highly specific and efficient secondary reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a stable triazole linkage with a molecule containing an azide (B81097) group.[] This bio-orthogonal reaction is highly selective and can be performed in complex biological mixtures with minimal side reactions.

Experimental Protocols

The following are detailed protocols for common applications of this compound.

Protocol for Protein Labeling

This protocol outlines the general steps for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with an appropriate reaction buffer using dialysis or a desalting column.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will react with any excess NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Characterization: The successful labeling can be confirmed by techniques such as mass spectrometry. The alkyne-labeled protein is now ready for the subsequent click chemistry reaction.

Workflow for Chemoproteomic Profiling

This compound can be used as a probe in chemoproteomic workflows to identify reactive "ligandable hotspots" in the proteome.

Chemoproteomics_Workflow Proteome Proteome (Cell Lysate) LabeledProteome Alkyne-Labeled Proteome Proteome->LabeledProteome Labeling Probe This compound (Alkyne Probe) Probe->LabeledProteome ClickReaction Click Chemistry (CuAAC) LabeledProteome->ClickReaction Enrichment Streptavidin Enrichment ClickReaction->Enrichment BiotinAzide Biotin-Azide BiotinAzide->ClickReaction Digestion On-Bead Digestion (Trypsin) Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Identification Identification of Labeled Peptides and Sites MS->Identification

Caption: Workflow for identifying ligandable hotspots using an alkyne-NHS ester probe.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The dual reactivity of this compound is highly advantageous in the synthesis of ADCs.

ADC_Synthesis_Workflow Antibody Monoclonal Antibody (mAb) Alkyne_mAb Alkyne-Modified mAb Antibody->Alkyne_mAb Amine Labeling NHS_Ester This compound NHS_Ester->Alkyne_mAb Click_Reaction Click Chemistry (CuAAC) Alkyne_mAb->Click_Reaction Azide_Drug Azide-Functionalized Cytotoxic Drug Azide_Drug->Click_Reaction ADC Antibody-Drug Conjugate (ADC) Click_Reaction->ADC Purification Purification ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Stepwise synthesis of an Antibody-Drug Conjugate using this compound.

Applications in Research and Drug Development

The unique properties of this compound have led to its adoption in several key research areas:

  • Antibody-Drug Conjugates (ADCs): This reagent serves as a non-cleavable linker to attach cytotoxic drugs to antibodies.[5] The click chemistry step allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and potentially more effective ADC preparations.

  • Chemoproteomics: As a reactivity-based probe, it is used to map nucleophilic, ligandable hotspots across the proteome.[4] This can help in the discovery of new drug targets and in understanding the reactivity of different amino acid residues in their native protein context.

  • Bioconjugation and Surface Modification: It is used to modify proteins, peptides, and other biomolecules with an alkyne handle for subsequent functionalization, such as immobilization on surfaces or conjugation with imaging agents.

  • Protein-Protein Interaction Studies: By labeling proteins with this reagent, researchers can introduce a bio-orthogonal handle that can be used in cross-linking experiments to study protein-protein interactions.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its dual functionality enables a robust and efficient two-step conjugation strategy that has found widespread application in the development of targeted therapies, the exploration of the proteome, and the fundamental study of biomolecular interactions. A thorough understanding of its chemical properties and reaction kinetics is paramount to its successful implementation in experimental workflows. This guide provides a foundational resource to aid researchers in harnessing the full potential of this important chemical reagent.

References

An In-depth Technical Guide to Bioconjugation with Propargyl-C1-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-C1-NHS ester, a bifunctional linker critical in the field of bioconjugation. This document details its chemical properties, reaction mechanisms, and applications, with a particular focus on its role in the development of antibody-drug conjugates (ADCs). Included are detailed experimental protocols and quantitative data to facilitate its effective use in research and development.

Introduction to this compound

This compound, also known as 4-Pentynoic Acid Succinimidyl Ester, is a non-cleavable linker that serves as a crucial tool for covalently modifying biomolecules.[1][2] Its structure features two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne group.[3][4] This dual functionality allows for a two-step bioconjugation strategy.

The NHS ester group reacts efficiently with primary amines, such as the lysine (B10760008) residues on the surface of proteins and antibodies, to form a stable amide bond.[5][6] The terminal alkyne group then enables the attachment of a second molecule of interest, which has been functionalized with an azide (B81097) group, through a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][3] This targeted approach is particularly valuable in the construction of complex biomolecules like ADCs, where a cytotoxic drug is precisely attached to an antibody.[1][4]

Chemical Properties
PropertyValueReference(s)
Synonyms 4-Pentynoic Acid Succinimidyl Ester[1]
Molecular Formula C₉H₉NO₄[7]
Molecular Weight 195.17 g/mol [2][7]
Appearance White to off-white solid[2]
Purity >90% (guaranteed upon shipping, can degrade over time)[8]
Solubility Soluble in DMSO, DMF, and other organic solvents. Poorly soluble in water.[1][5]
Storage and Stability

Proper storage of this compound is crucial to maintain its reactivity. The NHS ester moiety is susceptible to hydrolysis, especially in the presence of moisture.[9]

ConditionDurationReference(s)
-20°C (Powder) Up to 3 years (sealed, away from moisture and light)[2]
-20°C (in solvent) Up to 1 month (sealed, away from moisture and light)[3]
-80°C (in solvent) Up to 6 months (sealed, away from moisture and light)[3]
Working Solutions Should be prepared fresh for optimal results.[2][3]

Reaction Mechanisms and Workflows

The bioconjugation process using this compound involves two primary, sequential reactions.

Amine Acylation (NHS Ester Reaction)

The first step is the reaction of the NHS ester with a primary amine on the biomolecule. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[5]

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Propargyl_NHS This compound Conjugate Biomolecule-NH-CO-Propargyl Propargyl_NHS->Conjugate pH 7.2-8.5 NHS N-hydroxysuccinimide Biomolecule Biomolecule-NH₂ Biomolecule->Conjugate

NHS Ester Reaction with a Primary Amine.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Following the initial conjugation and purification, the alkyne-modified biomolecule is reacted with an azide-functionalized molecule of interest. This reaction is catalyzed by Cu(I) and results in the formation of a stable triazole linkage.

CuAAC_Reaction cluster_reactants Reactants cluster_products Products Alkyne_Conjugate Biomolecule-Propargyl Triazole_Conjugate Biomolecule-Triazole-Molecule Alkyne_Conjugate->Triazole_Conjugate Cu(I) catalyst Azide_Molecule Azide-Molecule Azide_Molecule->Triazole_Conjugate

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data

While specific quantitative data for this compound is not extensively published in peer-reviewed literature in a comparative tabular format, the following tables provide representative data based on the known efficiencies of NHS ester and CuAAC reactions. The actual yields may vary depending on the specific biomolecule, reaction conditions, and purification methods.

NHS Ester Reaction Efficiency

The efficiency of the initial amine labeling can be influenced by factors such as pH, temperature, and the molar ratio of the ester to the biomolecule.

BiomoleculeMolar Ratio (Ester:Biomolecule)pHTemperature (°C)Reaction Time (hours)Estimated Labeling Efficiency (%)
Monoclonal Antibody10:1 - 20:18.0 - 8.5251 - 230 - 60
Peptide5:1 - 10:18.0 - 8.5251 - 250 - 80
Amine-modified Oligonucleotide10:1 - 20:18.525240 - 70

Note: The labeling efficiency for an azide-NHS ester has been reported to be around 30% for antibodies.[10] This value can be considered as a conservative estimate for this compound.

CuAAC Reaction Yield and Drug-to-Antibody Ratio (DAR)

The CuAAC reaction is known for its high efficiency and specificity. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute for ADCs and is influenced by the number of alkyne groups introduced in the first step.

Alkyne-labeled AntibodyAzide-DrugMolar Ratio (Drug:Alkyne)Reaction Time (hours)Overall Yield (%)Average DAR
Trastuzumab-PropargylMMAE-Azide5:11>903.5 - 4.0
Rituximab-PropargylDM1-Azide5:11>903.0 - 3.8

Note: The DAR is typically determined by techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (LC-MS).[11][12]

Stability of Bioconjugate

The amide bond formed by the NHS ester reaction is highly stable under physiological conditions. The triazole linkage from the CuAAC reaction is also exceptionally stable.

LinkageConditionHalf-life
Amide BondHuman Plasma (37°C)> 7 days
Triazole RingHuman Plasma (37°C)> 14 days

Note: While specific stability data for this compound conjugates is limited, the inherent stability of the resulting amide and triazole linkages is well-established.

Experimental Protocols

The following are detailed protocols for the two-step bioconjugation process using this compound.

Protocol 1: Propargylation of an Antibody

This protocol describes the introduction of terminal alkyne groups onto an antibody using this compound.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), it must be purified first. This can be achieved by buffer exchange into the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • Collect the purified, propargylated antibody.

  • Characterization:

    • Determine the concentration of the modified antibody using a spectrophotometer at 280 nm.

    • The degree of labeling (number of alkyne groups per antibody) can be determined using mass spectrometry (LC-MS).

Protocol1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization A Antibody Buffer Exchange C Mix Antibody and NHS Ester A->C B Prepare this compound Solution B->C D Incubate (1-2h, RT) C->D E Quench Reaction D->E F Desalting Column Purification E->F G Characterize Conjugate (A280, LC-MS) F->G

Workflow for Antibody Propargylation.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargylated antibody and an azide-functionalized molecule (e.g., a cytotoxic drug).

Materials:

  • Propargylated antibody from Protocol 1

  • Azide-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Ligand solution (e.g., 50 mM THPTA in water)

  • Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • DMSO (if the azide-molecule is not water-soluble)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-functionalized molecule in a suitable solvent (e.g., DMSO).

    • In a reaction tube, add the propargylated antibody in PBS.

  • Addition of Reagents:

    • Add the azide-functionalized molecule to the antibody solution. A 5-fold molar excess relative to the number of alkyne groups is a common starting point.

    • Prepare a premix of CuSO₄ and the ligand. A 5:1 ligand-to-copper ratio is often used to protect the biomolecule from oxidative damage.

    • Add the copper/ligand premix to the reaction mixture. Final copper concentrations typically range from 50 to 250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Reaction Incubation:

    • Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the final bioconjugate to remove the copper catalyst, excess azide-molecule, and other reagents. Size-exclusion chromatography is a common method.

  • Characterization:

    • Analyze the final conjugate to determine the DAR, purity, and aggregation state. Techniques include HIC-HPLC, SEC-HPLC, and LC-MS.

Protocol2_Workflow cluster_prep Reactant Preparation cluster_reaction Click Reaction cluster_purification Purification & Characterization A Prepare Azide-Molecule Solution D Combine Propargylated Antibody and Azide-Molecule A->D B Prepare Copper/Ligand Premix E Add Copper/Ligand Premix B->E C Prepare Sodium Ascorbate Solution F Add Sodium Ascorbate to Initiate C->F D->E E->F G Incubate (1-2h, RT) F->G H Purify via SEC G->H I Characterize Final Conjugate (DAR, Purity) H->I

References

Propargyl-C1-NHS Ester for Antibody-Drug Conjugate Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-C1-NHS ester, a non-cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs). This document details the core features of the linker, experimental protocols for its application, and the characterization of the resulting ADC.

Introduction to this compound in ADC Development

This compound, also known as 4-Pentynoic Acid Succinimidyl Ester, is a bifunctional, non-cleavable linker designed for the covalent attachment of cytotoxic payloads to monoclonal antibodies (mAbs).[1][2][3] Its structure features two key reactive moieties:

  • An N-Hydroxysuccinimide (NHS) ester , which reacts with primary amines, such as the ε-amine of lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond.[4]

  • A terminal alkyne (propargyl group) , which serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific attachment of an azide-modified payload.[3][4][5]

The use of this two-step conjugation strategy offers a degree of control in the ADC manufacturing process. The non-cleavable nature of the resulting linkage ensures that the payload is only released upon the complete lysosomal degradation of the antibody, which can enhance plasma stability and potentially widen the therapeutic window.[6]

Core Features and Chemical Properties

The fundamental characteristics of this compound are summarized below.

PropertyValueReference
Chemical Name 4-Pentynoic Acid Succinimidyl Ester[2]
Synonyms This compound[1][3]
CAS Number 132178-37-1[7]
Molecular Formula C9H9NO4[7]
Molecular Weight 195.17 g/mol [7]
Appearance White to off-white solid
Purity Typically >90-95%[8]
Linker Type Non-cleavable[1][3]
Stability and Storage

Proper handling and storage are critical to maintain the reactivity of the NHS ester moiety.

ConditionRecommendationReference
Powder Store at -20°C for up to 3 years, desiccated.[1]
In Solvent (e.g., DMSO) Prepare fresh. If storage is necessary, store at -80°C for up to 6 months or -20°C for up to 1 month. Solutions are unstable.[3]

NHS esters are susceptible to hydrolysis in aqueous environments, with the rate of hydrolysis increasing with pH.[9] Therefore, stock solutions should be prepared in anhydrous aprotic solvents like DMSO or DMF and used promptly.[9]

Solubility
SolventSolubility InformationReference
DMSO Up to 100 mg/mL (512.37 mM), may require sonication.
In Vivo Formulations Protocols for formulations using DMSO, PEG300, Tween-80, and saline are available, achieving concentrations of approximately 2.5 mg/mL.[3]

Experimental Protocols

The generation of an ADC using this compound involves a two-stage process: first, the modification of the antibody with the linker, and second, the conjugation of the payload via click chemistry.

Stage 1: Antibody Modification with this compound

This stage involves the reaction of the NHS ester with lysine residues on the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) columns)

Protocol:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer. If the stock buffer contains primary amines (e.g., Tris), exchange it with a suitable reaction buffer like PBS.

  • Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a calculated molar excess of the this compound stock solution to the antibody solution. A typical starting point is a 5-20 fold molar excess of the linker over the antibody. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle mixing. The optimal pH is between 7.2 and 8.5.

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by purifying the alkyne-modified antibody using size-exclusion chromatography (SEC).

Stage 2: Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This stage attaches the azide-functionalized payload to the alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody

  • Azide-functionalized payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS)

  • Purification system (e.g., SEC or Hydrophobic Interaction Chromatography (HIC))

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-payload in a suitable solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (B8700270) (e.g., 100 mM in water), and THPTA (e.g., 100 mM in water).

  • Reaction Mixture:

    • In a reaction vessel, combine the alkyne-modified antibody with the azide-payload (typically at a molar excess, e.g., 4-10 fold over the antibody).

    • In a separate tube, pre-mix the CuSO4 and THPTA ligand (a typical ratio is 1:5 molar ratio of Cu:ligand).

  • Click Reaction:

    • Add the copper-ligand complex to the antibody-payload mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the final ADC using SEC to remove unreacted payload and other small molecules. HIC can also be used to separate different drug-to-antibody ratio (DAR) species.

Characterization of the ADC

Thorough characterization is essential to ensure the quality, efficacy, and safety of the ADC.

ParameterMethod(s)Description
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), UV-Vis SpectroscopyHIC separates ADC species based on hydrophobicity, which correlates with the number of conjugated drugs. LC-MS provides the mass of the intact ADC, allowing for precise DAR calculation. UV-Vis can provide an average DAR by measuring the absorbance of the antibody and the payload.
Purity and Aggregation Size-Exclusion Chromatography (SEC)SEC separates molecules based on size, allowing for the quantification of high molecular weight species (aggregates) and fragments.
Charge Heterogeneity Ion-Exchange Chromatography (IEX)IEX separates ADC species based on charge, which can be altered by the conjugation process.
Antigen Binding ELISA, Surface Plasmon Resonance (SPR), Flow CytometryThese assays confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
In Vitro Cytotoxicity Cell-based assaysDetermines the potency (e.g., IC50) of the ADC on target-expressing cancer cell lines.

Visualizing the Process and Concepts

Chemical Reactions and Workflow

The following diagrams illustrate the chemical reactions and the overall experimental workflow for developing an ADC with this compound.

G cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: Payload Conjugation mAb Antibody (mAb) with Lysine Residues alkyne_mAb Alkyne-Modified mAb mAb->alkyne_mAb NHS Ester Reaction (pH 7.2-8.5) linker This compound linker->alkyne_mAb final_ADC Final ADC alkyne_mAb->final_ADC CuAAC Click Chemistry (Cu(I), Ligand) azide_payload Azide-Payload azide_payload->final_ADC

Caption: Two-stage conjugation process using this compound.

G start Start: Purified Antibody step1 Antibody-Linker Conjugation (NHS Ester Reaction) start->step1 quench Quench Reaction (e.g., Tris) step1->quench purify1 Purification 1 (SEC) Remove excess linker quench->purify1 alkyne_mAb Alkyne-Modified Antibody purify1->alkyne_mAb step2 Payload Conjugation (CuAAC Click Reaction) alkyne_mAb->step2 purify2 Purification 2 (SEC / HIC) Remove excess payload step2->purify2 final_ADC Characterized ADC purify2->final_ADC characterization Characterization: - DAR (HIC, LC-MS) - Purity (SEC) - Binding (ELISA) - Potency (Cell Assay) final_ADC->characterization

Caption: Experimental workflow for ADC synthesis and characterization.

ADC Mechanism of Action

The linker itself does not have a signaling role. The following diagram illustrates the general mechanism by which an ADC, constructed with a non-cleavable linker like this compound, exerts its effect.

G cluster_cell Target Cancer Cell receptor Antigen endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Fusion payload_release Payload Release (Amino Acid-Linker-Payload) lysosome->payload_release Antibody Degradation dna_damage DNA Damage & Apoptosis payload_release->dna_damage Payload Action ADC ADC ADC->receptor 1. Binding

Caption: General mechanism of action for a non-cleavable ADC.

Conclusion

This compound is a valuable tool in the ADC development toolkit, offering a reliable method for creating non-cleavable ADCs through a two-step conjugation process. Its simple structure and reliance on well-established chemistries—NHS ester amine acylation and copper-catalyzed click chemistry—provide a robust platform for linking a variety of payloads to antibodies. The success of any ADC project, however, hinges on careful optimization of the conjugation reactions and thorough characterization of the final product to ensure a desirable balance of efficacy, stability, and safety. This guide provides a foundational framework for researchers to design and execute experiments toward the development of novel ADCs using this versatile linker.

References

Propargyl-C1-NHS Ester: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling information for Propargyl-C1-NHS ester, a critical reagent in bioconjugation and the development of Antibody-Drug Conjugates (ADCs). The information presented is compiled from publicly available Safety Data Sheets (SDS) and product information from various suppliers.

Chemical and Physical Properties

This compound, also known as 4-Pentynoic Acid Succinimidyl Ester, is a chemical compound used to introduce a terminal alkyne group onto proteins, antibodies, or other amine-containing molecules. This alkyne group can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the stable attachment of other molecules.[1][2][3]

PropertyValueSource
CAS Number 132178-37-1[4][5][6]
Molecular Formula C9H9NO4[4][5][6]
Molecular Weight 195.17 g/mol [3][4][6]
Appearance White solid[7]
Purity >90% - 95%[4][5]
Odor No data available[7]

Hazard Identification and Classification

According to the Safety Data Sheet provided by Vector Laboratories, this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7]

GHS Label Elements:

  • Hazard Pictograms: None

  • Signal Word: None

  • Hazard Statements: None

  • Precautionary Statements: None

It is important to note that while the formal classification indicates a low hazard level, this is based on the available data, which is limited. As with any chemical reagent, it should be handled with care, following good laboratory practices.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

ParameterRecommendationSource
Storage Temperature -20°C[6]
Storage Conditions Keep in a dry, cool, and well-ventilated place. Store sealed and away from moisture and light.[1][6]
Handling Handle in accordance with good industrial hygiene and safety practice.[7]
Personal Protective Equipment Wear suitable gloves, tight-sealing safety goggles, and protective clothing. In case of insufficient ventilation, wear an approved respirator.[7]

Stability and Reactivity

This compound is an amine-reactive reagent. The NHS ester group readily reacts with primary amines at a pH of 7-9 to form a stable amide bond. The terminal alkyne is a stable functional group that can participate in click chemistry reactions.

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended based on available safety data sheets.[7]

Exposure RouteFirst-Aid Measure
Inhalation Not expected to be an inhalation hazard under normal use. If respiratory irritation occurs, move to fresh air. Consult a physician if necessary.
Skin Contact Rinse with plenty of water. Immediate medical attention is not required.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
Ingestion Not expected to be a significant ingestion hazard under normal use. If you feel unwell, seek medical advice.

Toxicological and Ecological Information

Detailed quantitative toxicological and ecological data for this compound is largely unavailable in the public domain. The available Safety Data Sheet states "No data available" for acute toxicity, irritation, corrosivity, and other toxicological endpoints.[7] Similarly, there is no information available regarding its environmental fate and impact.

While no specific toxicity is reported, the related compound, propargyl alcohol, is known to be irritating to the eyes and respiratory tract.[8] Researchers should handle this compound with appropriate caution, assuming it may have irritant properties until more comprehensive data is available.

Experimental Protocols

Detailed experimental protocols for the determination of safety data are not provided in the available documentation. However, protocols for the preparation of stock solutions for in vivo and in vitro use are available from suppliers like MedchemExpress. These protocols focus on achieving the desired solubility and are not safety assessment methods.

Example Solubility Protocols: [1]

  • In Vitro: DMSO can be used to prepare stock solutions at concentrations up to 100 mg/mL (512.37 mM), though sonication may be required.[6]

  • In Vivo (Example 1): A solution of ≥ 2.5 mg/mL can be prepared by adding solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • In Vivo (Example 2): A suspended solution of 2.5 mg/mL can be prepared by adding solvents in the following order: 10% DMSO and 90% (20% SBE-β-CD in saline), which may require sonication.[1]

  • In Vivo (Example 3): A clear solution of ≥ 2.5 mg/mL in 10% DMSO and 90% corn oil can be prepared.[1]

Visualized Workflows

General Handling and Use Workflow

The following diagram illustrates a standard workflow for the handling and use of this compound in a research setting, from receiving to waste disposal.

cluster_prep Preparation cluster_reaction Bioconjugation Reaction cluster_click Click Chemistry cluster_waste Waste Disposal receive Receive and Verify This compound store Store at -20°C (Dry, Dark, Sealed) receive->store ppe Don Personal Protective Equipment (PPE) store->ppe weigh Weigh Required Amount in Ventilated Area ppe->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve add_reagent Add Ester to Amine-Containing Molecule (pH 7-9) dissolve->add_reagent incubate Incubate Reaction (Monitor Progress) add_reagent->incubate purify Purify Alkyne-Modified Product incubate->purify click_reaction Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) purify->click_reaction final_purification Purify Final Conjugate click_reaction->final_purification waste_collection Collect Chemical Waste final_purification->waste_collection dispose Dispose According to Institutional Guidelines waste_collection->dispose

Standard workflow for this compound.
Logical Relationship for Safe Handling

This diagram outlines the logical relationships between hazard assessment, control measures, and emergency preparedness for working with this compound.

cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_emergency Emergency Preparedness sds Review Safety Data Sheet (SDS) no_data Note Lack of Quantitative Toxicity Data sds->no_data storage Proper Storage (-20°C, Dry, Sealed) sds->storage first_aid Know First-Aid Procedures (Flush Skin/Eyes with Water) sds->first_aid assume_irritant Assume Potential for Irritation no_data->assume_irritant ppe Engineering Controls (Fume Hood / Ventilated Area) assume_irritant->ppe gloves Personal Protective Equipment (Gloves, Goggles, Lab Coat) assume_irritant->gloves spill_kit Access to Spill Kit ppe->spill_kit

Logical approach to safely handling this compound.

References

Methodological & Application

Application Note: Propargyl-C1-NHS Ester Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of a Propargyl-C1-NHS ester to an antibody. This process is fundamental for preparing antibodies for subsequent bioorthogonal "click chemistry" reactions. N-Hydroxysuccinimide (NHS) esters are widely used reagents that react efficiently with primary amine groups, such as the side chain of lysine (B10760008) residues on an antibody, to form stable amide bonds.[1][2][3] By using this compound, a terminal alkyne group is introduced onto the antibody. This "clickable" antibody can then be covalently attached to molecules containing an azide (B81097) group through a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction.[4][][6] This method is a cornerstone for the modular assembly of antibody-drug conjugates (ADCs), fluorescently labeled antibodies, and other antibody-based constructs.[7][8]

Principle of the Method

The conjugation chemistry relies on the reaction between the succinimidyl ester group of the this compound and the primary amine of a lysine residue on the antibody. The reaction proceeds optimally under mild alkaline conditions (pH 8.0-8.5), which deprotonates the amine group, increasing its nucleophilicity.[9][] The NHS group is an excellent leaving group, facilitating the formation of a stable covalent amide bond and introducing the propargyl (alkyne) functional group.

G Antibody Antibody-NH₂ (Lysine Residue) NHS_Ester This compound (Alkyne-NHS) Conjugate Antibody-NH-CO-Propargyl (Stable Amide Bond) Antibody->Conjugate pH 8.0 - 8.5 NHS_Ester->Conjugate Byproduct NHS Byproduct

Caption: NHS ester reaction with an antibody's primary amine.

Materials and Equipment

Reagents:

  • Antibody of interest (must be in an amine-free buffer, e.g., PBS, HEPES, MOPS)

  • This compound (e.g., 4-Pentynoic Acid Succinimidyl Ester)[11]

  • Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.3 (or other amine-free buffer adjusted to pH 8.0-8.5)

  • Anhydrous Dimethylsulfoxide (DMSO)[12]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Phosphate-Buffered Saline (PBS), pH 7.4

Equipment:

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Rotator or shaker

  • UV-Vis Spectrophotometer (e.g., NanoDrop)

  • Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Refrigerator and -20°C freezer

Experimental Protocol

This protocol is designed for conjugating approximately 100 µg of an antibody. Adjustments may be necessary for different amounts.

Step 1: Antibody Preparation

  • Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and must be removed.

  • If necessary, perform a buffer exchange into the Reaction Buffer using a desalting spin column appropriate for the sample volume.

  • Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer.[]

  • Measure the absorbance at 280 nm (A280) to determine the precise antibody concentration.

Step 2: this compound Preparation

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation. NHS esters are highly moisture-sensitive.[12]

  • Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO. For example, dissolve ~0.2 mg of this compound (MW ~195.17 g/mol ) in 100 µL of anhydrous DMSO.

  • Vortex briefly to ensure the ester is fully dissolved. This solution is unstable and should be used immediately.[12][13]

Step 3: Conjugation Reaction

  • Determine the volume of NHS ester stock solution to add to the antibody. A 10- to 20-fold molar excess of the NHS ester over the antibody is a common starting point.

    • Calculation:

      • Moles of Ab = (Ab concentration in mg/mL * Ab volume in mL) / (Ab MW in kDa)

      • Volume of NHS Ester (µL) = (Moles of Ab * Molar Excess * 1,000,000) / (NHS Ester concentration in mM)

  • Add the calculated volume of the 10 mM this compound stock solution to the antibody solution.

  • Mix gently by pipetting up and down. Do not vortex the antibody solution.

  • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light, with gentle mixing on a rotator.[2][14]

Step 4: Quenching and Purification

  • (Optional but recommended) Quench the reaction by adding the Quenching Buffer (1 M Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature. This will consume any unreacted NHS ester.

  • Remove excess, unreacted this compound and the NHS byproduct by using a desalting spin column (e.g., 7K MWCO). Follow the manufacturer's instructions for column equilibration and sample loading.

  • Collect the purified propargyl-modified antibody.

Step 5: Characterization and Storage

  • Measure the A280 of the purified conjugate to determine the final antibody concentration and calculate the recovery yield.

  • The degree of labeling (DOL)—the average number of propargyl groups per antibody—can be determined using methods such as MALDI-TOF mass spectrometry.

  • Store the propargyl-modified antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Workflow Overview

G start Start prep_ab 1. Prepare Antibody (Buffer Exchange, 1-2 mg/mL) start->prep_ab conjugate 3. Conjugation Reaction (1 hr at Room Temp) prep_ab->conjugate prep_nhs 2. Prepare NHS Ester (10 mM in anhydrous DMSO) prep_nhs->conjugate purify 4. Purify Conjugate (Desalting Spin Column) conjugate->purify characterize 5. Characterize & Store (A280, Storage at 4°C or -20°C) purify->characterize end_node End characterize->end_node

Caption: Experimental workflow for antibody propargylation.

Expected Results

The success of the conjugation can be quantified by the antibody recovery and the Degree of Labeling (DOL). The optimal DOL varies depending on the final application but is typically between 2 and 8. High DOLs can sometimes lead to antibody aggregation or loss of function.

ParameterTypical ResultMethod of Analysis
Antibody Recovery > 85%UV-Vis Spectrophotometry (A280)
Degree of Labeling (DOL) 2 - 8 alkynes/antibodyMALDI-TOF Mass Spectrometry
Purity > 95%SDS-PAGE, Size Exclusion Chromatography
Antigen Binding No significant changeELISA, Flow Cytometry, SPR

Note: These are representative values. Optimal conditions and results may vary depending on the specific antibody and application.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low DOL / No Labeling Inactive NHS ester due to moisture exposure.Use fresh anhydrous DMSO. Allow NHS ester vial to warm to room temperature before opening.
Primary amines in antibody buffer (e.g., Tris).Perform buffer exchange into an amine-free buffer (e.g., PBS) before conjugation.
Incorrect reaction pH.Ensure the reaction buffer pH is between 8.0 and 8.5 for optimal reactivity.
Low Antibody Recovery Antibody precipitation during reaction.Reduce the molar excess of the NHS ester. Perform the reaction at 4°C.
Improper use of purification column.Ensure the correct size exclusion cutoff and follow the manufacturer's protocol carefully.
Antibody Aggregation High Degree of Labeling (DOL).Decrease the molar excess of the NHS ester in the reaction or reduce the reaction time.

References

Application Notes and Protocols for Protein Labeling with Propargyl-C1-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-C1-NHS ester is a valuable tool in bioconjugation, enabling the introduction of a terminal alkyne group onto proteins and other biomolecules.[1][2] This process, known as propargylation, is the first step in a two-step "click chemistry" workflow. The incorporated alkyne serves as a handle for the subsequent covalent attachment of azide-containing molecules, such as fluorescent dyes, biotin, or drug molecules, through a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2] This methodology is widely used for creating antibody-drug conjugates (ADCs), fluorescently labeling proteins for imaging, and in proteomic studies to investigate protein-protein interactions and signaling pathways.[2]

The N-hydroxysuccinimide (NHS) ester functional group of this compound reacts with primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues, to form a stable amide bond.[1][3] The reaction is highly dependent on pH, with an optimal range of 8.0-9.0.[4]

These application notes provide detailed protocols for the step-by-step labeling of proteins with this compound, subsequent purification, and guidance on downstream applications.

Data Presentation

Table 1: Key Reaction Parameters for Protein Labeling with this compound
ParameterRecommended Value/RangeNotes
pH 8.0 - 9.0The reaction of NHS esters with primary amines is strongly pH-dependent. Lower pH leads to protonation of amines and reduced reactivity, while higher pH increases the rate of NHS ester hydrolysis.[1][4]
Buffer 0.1 M Sodium Bicarbonate or 0.1 M Sodium PhosphateBuffers should be free of primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS ester.[1]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations generally lead to higher labeling efficiency.[1][3] For concentrations below 2.5 mg/mL, labeling efficiency may be lower (20-30%).[3]
Molar Excess of this compound 8 - 20 foldThis is an empirical value and may need to be optimized depending on the protein and the desired degree of labeling.[1] An 8-fold excess typically results in 1-3 labels per protein.[5]
Reaction Temperature Room Temperature (20-25°C)Incubation at room temperature is generally sufficient.
Reaction Time 1 - 4 hoursThe reaction is often complete within 1-4 hours.[4]
Solvent for NHS Ester Anhydrous DMSO or DMFThis compound should be dissolved in a small amount of organic solvent before being added to the aqueous protein solution.[1][4]
Table 2: Typical Labeling Efficiency and Degree of Labeling (DOL)
Protein ConcentrationLabeling Efficiency (Typical)Degree of Labeling (DOL) (Typical)
> 5 mg/mL> 35%Optimization required based on molar excess
~ 2.5 mg/mL~ 35%1 - 3 (with 8-fold molar excess)[5]
~ 1 mg/mL20 - 30%[3]Optimization required based on molar excess

Note: Labeling efficiency and DOL are highly dependent on the specific protein, its lysine content and accessibility, and the reaction conditions. The values presented are general guidelines for NHS ester labeling.

Experimental Protocols

Protocol 1: Step-by-Step Protein Labeling with this compound

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any amine-containing substances like Tris or glycine.[1][3]

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. For example, for a 1 µmol vial, add 100 µL of solvent. Vortex briefly to ensure complete dissolution.[3] This solution should be prepared fresh immediately before use.

  • Calculate the Amount of NHS Ester to Add:

    • Determine the desired molar excess of this compound. A starting point of an 8- to 20-fold molar excess over the protein is recommended.[1]

    • Use the following formula to calculate the volume of the 10 mM stock solution to add: Volume of NHS Ester (µL) = (molar excess) x (protein concentration in M) x (protein volume in µL) / 10

  • Labeling Reaction:

    • While gently vortexing the protein solution, add the calculated volume of the this compound stock solution in a dropwise manner.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring or rocking, protected from light.[4]

  • Purification of the Labeled Protein:

    • Immediately after the incubation, remove the unreacted this compound and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[4]

    • Collect the fractions containing the labeled protein, which will typically elute first.

  • Characterization of the Labeled Protein (Optional):

    • The degree of labeling (DOL), which is the average number of alkyne groups per protein molecule, can be determined using mass spectrometry. This involves measuring the mass increase of the protein after labeling.

  • Storage:

    • Store the purified propargyl-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Visualizations

G cluster_prep Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Application p Protein in Amine-Free Buffer (e.g., PBS) reaction Mix and Incubate (1-4h, RT, pH 8.0-9.0) p->reaction nhs This compound dmso Anhydrous DMSO/DMF nhs->dmso dmso->reaction desalt Desalting Column (e.g., Sephadex G-25) reaction->desalt labeled_protein Propargyl-Labeled Protein desalt->labeled_protein click Click Chemistry Reaction (with Azide-Molecule) labeled_protein->click

Caption: Experimental workflow for protein labeling with this compound.

Click Chemistry Application: Probing the ERK/MAPK Signaling Pathway

Propargyl-labeled proteins are powerful tools for studying signaling pathways like the ERK/MAPK pathway. This pathway is a crucial regulator of cell proliferation, differentiation, and survival.[6][7] For instance, a propargyl-labeled antibody specific to a phosphorylated form of a pathway component (e.g., phospho-ERK) can be used. Following the labeling of cells with this antibody, an azide-functionalized probe (e.g., a fluorescent dye or biotin) can be "clicked" onto the antibody, allowing for visualization or enrichment of the activated protein. Alternatively, a propargyl-labeled small molecule inhibitor that covalently binds to a kinase in the pathway, such as MEK or ERK, can be used to identify the target and assess its engagement within the cell.

G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2/SOS RTK->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, CREB) ERK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response Probe Propargyl-Labeled Inhibitor/Antibody Probe->MEK Probe->ERK Detection Azide-Fluorophore/Biotin (Click Reaction) Probe->Detection

Caption: Probing the ERK/MAPK signaling pathway with a propargyl-labeled molecule.

References

Application Note: Streamlined Click Chemistry Conjugation Using Propargyl-C1-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful tool for the rapid and efficient covalent ligation of molecular entities in complex biological environments. Among the most prominent click reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. Propargyl-C1-NHS ester is a versatile reagent that facilitates the introduction of a terminal alkyne group onto biomolecules containing primary amines, such as proteins and antibodies.[1][2] The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines at a slightly alkaline pH to form a stable amide bond.[3][4] This two-step process, involving an initial labeling step followed by a click reaction, allows for the precise and modular attachment of a wide variety of azide-functionalized molecules, including fluorescent dyes, biotin, and drug payloads for antibody-drug conjugates (ADCs).[5][6][7] This application note provides a detailed protocol for the labeling of a protein with this compound and the subsequent CuAAC reaction.

Materials and Reagents

The following table summarizes the necessary materials and reagents for the successful execution of this protocol.

Reagent Supplier Purpose Storage
This compoundVariousAlkyne labeling of primary amines-20°C, desiccated[8][9]
Protein of Interest (e.g., IgG)User-providedMolecule to be labeledAs per manufacturer's recommendation
Amine-free Buffer (e.g., PBS, pH 7.2-7.4)Standard lab supplyProtein solution and reaction bufferRoom temperature
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5Standard lab supplypH adjustment for NHS ester reactionRoom temperature
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Standard lab supplySolvent for this compoundRoom temperature, desiccated
Azide-functionalized moleculeUser-providedClick reaction partnerAs per manufacturer's recommendation
Copper(II) Sulfate (CuSO₄)Standard lab supplyCatalyst for CuAAC reactionRoom temperature
Sodium Ascorbate (B8700270)Standard lab supplyReducing agent for CuAAC reaction-20°C, protected from light
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)VariousCopper(I) stabilizing ligand for CuAACRoom temperature or -20°C
Desalting Column (e.g., Sephadex G-25)VariousPurification of labeled proteinRoom temperature
Dialysis Cassette (e.g., 10K MWCO)VariousBuffer exchange and purificationRoom temperature

Experimental Protocols

This section details the step-by-step procedures for labeling a protein with this compound and the subsequent copper-catalyzed click chemistry reaction.

Part 1: Protein Labeling with this compound

This protocol describes the modification of a protein with a terminal alkyne group.

  • Protein Preparation:

    • Dissolve the protein of interest in an amine-free buffer, such as phosphate-buffered saline (PBS), to a final concentration of 1-10 mg/mL.[1] Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the labeling reaction.[8]

    • If the protein buffer contains primary amines, perform a buffer exchange into PBS using a desalting column or dialysis.[8]

  • Reaction Setup:

    • Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate solution.[1][10] This is the optimal pH for the reaction between the NHS ester and primary amines.[11]

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.[2] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[8]

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar excess may need to be determined empirically for each specific protein.

    • Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight on ice.[3][11]

  • Purification of Alkyne-Labeled Protein:

    • Remove the unreacted this compound and byproducts using a desalting column (size exclusion chromatography) or dialysis.[3][12]

    • The purified alkyne-labeled protein can be stored under the same conditions as the unlabeled protein until ready for the click chemistry reaction.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the alkyne-labeled protein with an azide-functionalized molecule.

  • Reagent Preparation:

    • Prepare the following stock solutions:

      • 20 mM Copper(II) Sulfate (CuSO₄) in water.

      • 50 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.[13]

      • 100 mM Sodium Ascorbate in water. Prepare this solution fresh.

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-labeled protein and a 2- to 10-fold molar excess of the azide-functionalized molecule.

    • Add the THPTA solution to the reaction mixture to a final concentration of 1.25 mM.[13]

    • Add the CuSO₄ solution to a final concentration of 0.25 mM.[13]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[13]

  • Reaction Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be protected from light.

  • Purification of the Final Conjugate:

    • Purify the final protein conjugate to remove the copper catalyst, excess azide (B81097) reagent, and other small molecules using a desalting column or dialysis.[14]

Data Presentation

The following table provides recommended starting concentrations and molar ratios for the key reaction components. Optimization may be required for specific applications.

Parameter Protein Labeling (Part 1) CuAAC Reaction (Part 2)
Protein Concentration 1-10 mg/mLDependent on labeling efficiency
This compound (molar excess) 5-20 foldN/A
Azide-functionalized Molecule (molar excess) N/A2-10 fold
Final CuSO₄ Concentration N/A0.25 mM
Final THPTA Concentration N/A1.25 mM
Final Sodium Ascorbate Concentration N/A5 mM
Reaction pH 8.3-8.5~7.4
Incubation Time 1-4 hours at RT or overnight at 4°C1-4 hours at RT

Visualizations

experimental_workflow cluster_labeling Part 1: Protein Labeling cluster_click Part 2: CuAAC Reaction Protein Protein in Amine-Free Buffer pH_Adjust Adjust pH to 8.3-8.5 Protein->pH_Adjust Add_NHS Add this compound pH_Adjust->Add_NHS Incubate_Label Incubate Add_NHS->Incubate_Label Purify_Label Purify (SEC/Dialysis) Incubate_Label->Purify_Label Alkyne_Protein Alkyne-Labeled Protein Purify_Label->Alkyne_Protein Mix_Reactants Combine Alkyne-Protein and Azide Molecule Alkyne_Protein->Mix_Reactants Add_Catalyst Add THPTA and CuSO4 Mix_Reactants->Add_Catalyst Add_Reductant Add Sodium Ascorbate Add_Catalyst->Add_Reductant Incubate_Click Incubate Add_Reductant->Incubate_Click Purify_Click Purify (SEC/Dialysis) Incubate_Click->Purify_Click Final_Conjugate Final Protein Conjugate Purify_Click->Final_Conjugate

Caption: Experimental workflow for protein conjugation using this compound and CuAAC.

signaling_pathway cluster_reaction Chemical Transformation Protein Protein-NH2 Alkyne_Protein Protein-Alkyne Protein->Alkyne_Protein NHS Ester Reaction (pH 8.3-8.5) NHS_Ester This compound Triazole_Linkage Stable Triazole Linkage Alkyne_Protein->Triazole_Linkage CuAAC (Cu(I), THPTA, Ascorbate) Azide_Molecule Azide-Molecule Final_Conjugate Protein-Conjugate Triazole_Linkage->Final_Conjugate

Caption: Reaction scheme for the two-step conjugation process.

References

Application Notes and Protocols for Propargyl-C1-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-C1-NHS ester is a non-cleavable linker widely employed in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs).[1][2][3][4][5][6] This heterobifunctional reagent features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne. The NHS ester facilitates covalent attachment to primary amines, such as the lysine (B10760008) residues on proteins and antibodies, through a stable amide bond.[7] The terminal alkyne group serves as a handle for subsequent bioorthogonal "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the precise attachment of a second molecule of interest, such as a cytotoxic drug, a fluorescent dye, or a biotin (B1667282) tag.[1][2][3][5][6]

These application notes provide detailed protocols for the use of this compound in a two-step bioconjugation workflow: (1) modification of a biomolecule with the alkyne handle via NHS ester chemistry and (2) conjugation of an azide-functionalized molecule to the alkyne-modified biomolecule via CuAAC.

Chemical Properties and Handling

PropertyValue
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol [4][6]
Appearance White solid
Solubility Soluble in organic solvents such as DMSO and DMF.[1][4]
Storage Store at -20°C, desiccated and protected from light. Solutions are unstable and should be prepared fresh.[1][2][3][5][6]

Data Presentation: Degree of Labeling

The degree of labeling (DOL), which represents the average number of linker molecules conjugated to each biomolecule, is a critical parameter in bioconjugation. The DOL can be controlled by adjusting the molar excess of this compound relative to the biomolecule. The following table provides representative data on the expected DOL for a typical IgG antibody (MW ~150 kDa) when using varying molar excesses of an alkyne-NHS ester. Actual results may vary depending on the specific antibody, buffer conditions, and reaction time.

Molar Excess of this compoundExpected Degree of Labeling (DOL)
3x1 - 2
5x2 - 4
10x4 - 6
20x6 - 8

Experimental Protocols

Part 1: Modification of Biomolecules with this compound

This protocol describes the labeling of a protein (e.g., an antibody) with the alkyne group using this compound.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation:

    • If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA, glycine), it must be purified prior to labeling. This can be achieved by dialysis against the Reaction Buffer or by using a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh immediately before use.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. For example, for a 10-fold molar excess for 1 mg of a 150 kDa antibody:

      • Moles of antibody = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

      • Moles of NHS ester = 10 * 6.67 x 10⁻⁹ mol = 6.67 x 10⁻⁸ mol

      • Mass of NHS ester = 6.67 x 10⁻⁸ mol * 195.17 g/mol = 1.3 x 10⁻⁵ g = 13 µg

      • Volume of 10 mg/mL stock = 13 µg / 10 µg/µL = 1.3 µL

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Alkyne-Modified Protein:

    • Remove the unreacted this compound and other small molecules by size-exclusion chromatography, dialysis, or using a desalting column. The purified alkyne-modified protein is now ready for the click chemistry reaction or for storage at -20°C or -80°C.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized molecule to the alkyne-modified protein.

Materials:

  • Alkyne-modified protein

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) solution (e.g., 50 mM in DMSO/water)

  • Reducing agent: freshly prepared sodium ascorbate (B8700270) solution (e.g., 100 mM in water)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a fresh solution of sodium ascorbate.

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified protein

      • Azide-functionalized molecule (typically 2-10 molar excess over the protein)

      • Copper-stabilizing ligand (e.g., THPTA to a final concentration of 1-5 mM)

      • CuSO₄ (to a final concentration of 0.1-1 mM)

    • Gently mix the solution.

  • Initiation of the Click Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture (typically to a final concentration of 1-5 mM).

    • Gently mix and incubate at room temperature for 30-60 minutes, protected from light.

  • Purification of the Bioconjugate:

    • Purify the final bioconjugate to remove the copper catalyst, excess reagents, and byproducts using size-exclusion chromatography, dialysis, or other appropriate purification methods.

Mandatory Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Alkyne Modification cluster_step2 Step 2: Click Chemistry Biomolecule Biomolecule (e.g., Antibody) Reaction1 NHS Ester Reaction (pH 8.3-8.5) Biomolecule->Reaction1 NHS_Ester This compound NHS_Ester->Reaction1 Alkyne_Biomolecule Alkyne-Modified Biomolecule Reaction1->Alkyne_Biomolecule Purification1 Purification Alkyne_Biomolecule->Purification1 Reaction2 CuAAC Reaction Purification1->Reaction2 Purified Alkyne- Modified Biomolecule Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate Purification2 Purification Final_Conjugate->Purification2

Caption: Workflow for bioconjugation using this compound.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Propargyl_NHS This compound (Alkyne-NHS) Amide_Bond Stable Amide Bond (Alkyne-Protein) Propargyl_NHS->Amide_Bond reacts with NHS_Leaving_Group NHS Leaving Group Propargyl_NHS->NHS_Leaving_Group releases Protein_Amine Protein Primary Amine (e.g., Lysine) Protein_Amine->Amide_Bond

Caption: Reaction mechanism of this compound with a primary amine.

CuAAC_Reaction cluster_reactants Reactants cluster_product Product Alkyne_Protein Alkyne-Modified Protein Triazole_Linkage Stable Triazole Linkage (Final Conjugate) Alkyne_Protein->Triazole_Linkage Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Triazole_Linkage Catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) Catalyst->Triazole_Linkage catalyzes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Propargyl-C1-NHS Ester: Application Notes and Protocols for Targeted Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-C1-NHS ester is a bifunctional, non-cleavable linker pivotal in the field of targeted therapy, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] This linker facilitates the covalent attachment of a therapeutic payload to a monoclonal antibody (mAb) or other targeting moieties. Its design incorporates two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne. The NHS ester reacts efficiently with primary amines, such as the lysine (B10760008) residues on an antibody, to form a stable amide bond.[4] The propargyl group's terminal alkyne serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the highly specific and efficient conjugation of an azide-modified payload.[1][4] This dual functionality allows for a modular and flexible approach to constructing ADCs with a controlled drug-to-antibody ratio (DAR).[4]

The use of click chemistry in this context is advantageous due to its high efficiency, specificity, and mild reaction conditions, which are compatible with sensitive biological molecules.[5] This methodology is instrumental in creating homogenous and stable ADCs, leading to improved pharmacokinetic properties, enhanced tumor targeting, and reduced systemic toxicity.[4] These application notes provide detailed protocols for the use of this compound in the synthesis and evaluation of ADCs for targeted therapy research.

Data Presentation

While specific quantitative data for ADCs constructed using this compound is proprietary to individual research projects, the following tables provide a template for presenting typical characterization data. Researchers should aim to collect and present their results in a similar format for clear comparison and evaluation.

Table 1: Characterization of Alkyne-Modified Antibody

ParameterResultMethod
Antibody Concentratione.g., 5 mg/mLBCA Assay / UV-Vis (A280)
Molar Ratio (Linker:Ab)e.g., 10:1N/A
Reaction Timee.g., 2 hoursN/A
Degree of Labeling (DOL)e.g., 3.5 alkynes/AbMALDI-TOF MS / HIC-HPLC
Puritye.g., >95%SEC-HPLC

Table 2: Characterization of Purified Antibody-Drug Conjugate (ADC)

ParameterResultMethod
Drug-to-Antibody Ratio (DAR)e.g., 3.2HIC-HPLC / UV-Vis Spectroscopy
Monomer Puritye.g., >98%SEC-HPLC
Aggregation Levele.g., <2%SEC-HPLC
Endotoxin Levele.g., <0.5 EU/mgLAL Assay
Residual Free Druge.g., <1%RP-HPLC

Table 3: In Vitro Cytotoxicity of ADC

Cell LineTarget ExpressionADC IC50 (nM)Control mAb IC50 (nM)Free Drug IC50 (nM)
e.g., SK-BR-3e.g., HER2-highe.g., 0.5>1000e.g., 0.01
e.g., MCF-7e.g., HER2-lowe.g., 850>1000e.g., 0.01
e.g., MDA-MB-231e.g., HER2-negative>1000>1000e.g., 0.02

Experimental Protocols

Protocol 1: Modification of Antibody with this compound

This protocol describes the covalent attachment of the propargyl linker to the primary amines of an antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.5

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Adjust the concentration of the antibody to 5-10 mg/mL in PBS, pH 7.4.

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.

  • Linker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex to ensure complete dissolution.

  • Conjugation Reaction:

    • Add a 5-20 molar excess of the this compound stock solution to the antibody solution. The optimal ratio should be determined empirically.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the excess, unreacted linker by size exclusion chromatography using a desalting column equilibrated with PBS, pH 7.4.

    • Collect the protein fractions.

  • Characterization:

    • Determine the protein concentration of the alkyne-modified antibody using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the degree of labeling (DOL) of alkyne groups per antibody using MALDI-TOF mass spectrometry or hydrophobic interaction chromatography (HIC).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an azide-functionalized cytotoxic drug to the alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody

  • Azide-functionalized cytotoxic drug

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Sodium ascorbate (B8700270)

  • Anhydrous DMSO

  • PBS, pH 7.4

  • Desalting columns or other protein purification systems

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-functionalized drug in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Click Reaction:

    • In a reaction tube, add the alkyne-modified antibody to a final concentration of 1-5 mg/mL in PBS, pH 7.4.

    • Add the azide-functionalized drug to the antibody solution at a 2-5 molar excess relative to the number of alkyne groups.

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the antibody-drug solution to a final copper concentration of 0.1-0.5 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the resulting ADC from excess drug and reaction components using a desalting column or another suitable chromatography method (e.g., SEC-HPLC).

  • Characterization:

    • Determine the final protein concentration.

    • Determine the drug-to-antibody ratio (DAR) by HIC-HPLC or UV-Vis spectroscopy.

    • Assess the purity and aggregation state of the ADC by SEC-HPLC.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for evaluating the potency and specificity of the newly synthesized ADC on cancer cell lines.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Synthesized ADC, control antibody, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, control antibody, and free drug in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a control.

    • Incubate for 72-96 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to untreated controls.

    • Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Visualizations

ADC_Synthesis_Workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: Click Chemistry Conjugation cluster_evaluation Step 3: Characterization & Evaluation mAb Monoclonal Antibody (mAb) reaction1 NHS Ester Reaction (pH 8.3) mAb->reaction1 linker This compound linker->reaction1 alkyne_mAb Alkyne-Modified mAb reaction2 CuAAC Click Reaction alkyne_mAb->reaction2 reaction1->alkyne_mAb azide_drug Azide-Payload azide_drug->reaction2 ADC Antibody-Drug Conjugate (ADC) char DAR, Purity, Aggregation ADC->char invitro In Vitro Cytotoxicity ADC->invitro reaction2->ADC

Caption: Experimental workflow for ADC synthesis and evaluation.

ADC_Mechanism_of_Action cluster_cell Target Cancer Cell receptor Tumor Antigen endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking drug_release Drug Release lysosome->drug_release 4. Lysosomal Processing nucleus Nucleus apoptosis Apoptosis nucleus->apoptosis 6. Cell Death ADC Antibody-Drug Conjugate (ADC) ADC->receptor 1. Binding drug_release->nucleus 5. Target Engagement

Caption: General mechanism of action for an ADC.

References

Propargyl-C1-NHS Ester: Application Notes and Protocols for Biomolecule Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-C1-NHS ester is a versatile amine-reactive chemical probe that enables the introduction of a terminal alkyne group onto biomolecules. This modification serves as a handle for subsequent bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This powerful and highly efficient ligation chemistry allows for the precise and stable attachment of a wide variety of molecules, including fluorophores, affinity tags, peptides, and drug molecules, to the modified biomolecule.[4] These application notes provide detailed protocols and supporting data for the use of this compound in the surface modification of proteins and other amine-containing biomolecules for various research and drug development applications.

Chemical Properties and Handling

This compound, also known as 4-Pentynoic Acid Succinimidyl Ester, is a non-cleavable linker.[2] The N-hydroxysuccinimide (NHS) ester moiety readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) under mild basic conditions to form a stable amide bond.[5][6] The terminal alkyne group remains available for subsequent click chemistry reactions.

Storage and Stability:

This compound should be stored at -20°C in a sealed container, away from moisture and light.[7][8] Stock solutions in anhydrous DMSO can be stored at -80°C for up to six months or at -20°C for one month.[7] Aqueous solutions of NHS esters are unstable and should be prepared fresh before each use, as they are susceptible to hydrolysis, especially at higher pH.[3][5]

Quantitative Data

The efficiency of the labeling reaction and the stability of the NHS ester are critical parameters for successful bioconjugation. The following tables summarize key quantitative data for NHS esters. While specific data for this compound is limited, the provided information for general NHS esters serves as a valuable guideline.

Table 1: Stability of NHS Esters in Aqueous Buffers

pHHalf-life of NHS EsterReference
7.04-5 hours[9]
8.01 hour[9]
8.3-8.5Optimal for labeling[5]
8.610 minutes[9]
9.0~125 minutes[9]

Note: Data is for general NHS esters and may vary for this compound.

Table 2: General Parameters for Protein Labeling with NHS Esters

ParameterRecommended Value/RangeReference
Molar Excess of NHS Ester5-20 fold over the biomolecule[5]
Protein Concentration1-10 mg/mL[5]
Reaction pH8.3 - 8.5 (0.1 M Sodium Bicarbonate buffer)[5]
Reaction Time1-4 hours at room temperature or overnight on ice[5]
Quenching Reagent1 M Tris-HCl or Glycine (to a final conc. of 50-100 mM)[6]
Degree of Labeling (DOL)2-7 for antibodies (application dependent)[6]

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol describes a general procedure for the modification of a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution. Add the ester solution dropwise while gently vortexing to ensure efficient mixing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purify the Propargylated Protein:

    • Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) using methods such as mass spectrometry.[10][11]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes the "click" reaction to conjugate an azide-containing molecule to the propargylated protein.

Materials:

  • Propargylated protein from Protocol 1

  • Azide-functionalized molecule (e.g., fluorescent dye, biotin-azide)

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (e.g., 50 mM in DMSO/water)

  • Reaction Buffer: PBS or Tris-buffered saline (TBS)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the propargylated protein and the azide-functionalized molecule in the Reaction Buffer. A 2-5 fold molar excess of the azide (B81097) molecule over the alkyne-modified protein is typically used.

  • Prepare the Catalyst Premix:

    • In a separate tube, premix the CuSO4 stock solution and the copper ligand stock solution. The final concentration of copper is typically 50-100 µM, with a ligand-to-copper ratio of 5:1.

  • Initiate the Click Reaction:

    • Add the catalyst premix to the protein/azide mixture.

    • Add the freshly prepared Sodium Ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to initiate the reaction.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent azide.

  • Purification:

    • Purify the final bioconjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove excess reagents and the copper catalyst.

Visualizations

Experimental Workflow for Protein Propargylation and Click Chemistry

G cluster_0 Step 1: Protein Propargylation cluster_1 Step 2: Purification cluster_2 Step 3: Click Chemistry cluster_3 Step 4: Final Purification Protein Protein with Primary Amines Reaction1 Amine-NHS Ester Reaction (pH 8.3-8.5) Protein->Reaction1 NHS_Ester This compound NHS_Ester->Reaction1 Propargylated_Protein Propargylated Protein Reaction1->Propargylated_Protein Purification1 Size-Exclusion Chromatography Propargylated_Protein->Purification1 Reaction2 CuAAC Reaction Purification1->Reaction2 Azide Azide-Functionalized Molecule Azide->Reaction2 Catalyst Cu(I) Catalyst (CuSO4 + Reductant + Ligand) Catalyst->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate Purification2 Purification (e.g., Dialysis) Final_Conjugate->Purification2

Caption: Workflow for biomolecule modification.

Logical Relationship of this compound Functionality

G Propargyl_Ester This compound NHS Ester Group Terminal Alkyne Group Amide_Bond Stable Amide Bond Propargyl_Ester:nhs->Amide_Bond reacts with Triazole_Linkage Stable Triazole Linkage Propargyl_Ester:alkyne->Triazole_Linkage reacts with (Click Chemistry) Amine Primary Amines (e.g., Lysine on Proteins) Azide Azide-containing Molecules (e.g., Dyes, Drugs, Biotin) Amide_Bond->Amine Triazole_Linkage->Azide

Caption: Reactivity of this compound.

Example Signaling Pathway Application: Antibody-Drug Conjugate (ADC) Internalization and Drug Release

G cluster_cell Target Cell Receptor Cell Surface Receptor Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug Released Drug Lysosome->Drug Drug Release Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Binding Apoptosis Apoptosis Target->Apoptosis ADC Antibody-Drug Conjugate (Propargyl-linked) ADC->Receptor Binding

Caption: ADC internalization and drug release.

References

Application Notes and Protocols: Labeling Peptides with Propargyl-C1-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-C1-NHS ester is a chemical reagent used to introduce a terminal alkyne group onto peptides and proteins. This process, known as propargylation, is a key step in preparing biomolecules for subsequent "click chemistry" reactions. The N-hydroxysuccinimide (NHS) ester moiety of the reagent reacts efficiently with primary amine groups, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form a stable amide bond.[1][2] The incorporated propargyl group then serves as a handle for conjugation with azide-containing molecules through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] This methodology is widely employed in drug development, particularly for the creation of antibody-drug conjugates (ADCs), as well as in proteomics and other bioconjugation applications.[3][4][5]

Chemical Reaction

The fundamental reaction involves the acylation of a primary amine on the peptide by the this compound. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G cluster_reactants Reactants cluster_products Products Peptide Peptide with Primary Amine (R-NH2) Labeled_Peptide Propargylated Peptide Peptide->Labeled_Peptide Reaction (pH 7-9) NHS_Ester This compound NHS_Ester->Labeled_Peptide NHS N-hydroxysuccinimide

Caption: Chemical reaction of a peptide with this compound.

Experimental Protocols

This section provides a detailed methodology for labeling peptides with this compound.

Materials
  • Peptide of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)

  • Desalting column or HPLC system for purification

  • Mass spectrometer for analysis

Reagent Preparation
  • Peptide Solution: Dissolve the peptide in the chosen amine-free buffer to a final concentration of 1-10 mg/mL.[1]

  • This compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.[1][6] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and readily hydrolyzes.[6]

Labeling Procedure

The following workflow outlines the key steps for peptide labeling.

G A Prepare Peptide Solution C Combine Solutions and React A->C B Prepare this compound Solution B->C D Purify Labeled Peptide C->D E Analyze Product D->E

Caption: Experimental workflow for peptide labeling and analysis.

  • Reaction Setup: Add the freshly prepared this compound solution to the peptide solution. The molar ratio of NHS ester to peptide may need to be optimized, but a starting point is often a molar excess of the NHS ester.[7]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or overnight at 4°C.[7][8] The optimal incubation time can vary depending on the specific peptide and reaction conditions.

  • Purification: After the incubation period, purify the labeled peptide from excess unreacted NHS ester and byproducts. This is commonly achieved using a desalting column for larger peptides or reversed-phase HPLC for more stringent purification.

  • Analysis: Confirm the successful labeling of the peptide by mass spectrometry. An increase in the molecular weight corresponding to the addition of the propargyl group should be observed. HPLC analysis can be used to assess the purity of the labeled peptide.[9][10]

Data Presentation

The following tables summarize key quantitative parameters for the experimental protocol.

Table 1: Reaction Conditions

ParameterRecommended RangeOptimalNotes
pH 7.0 - 9.0[2][8]8.3 - 8.5[1][7]Reaction is pH-dependent; lower pH protonates the amine, while higher pH increases NHS ester hydrolysis.[1]
Temperature 4 - 37°C[6][8]Room TemperatureLower temperatures can be used for longer incubation times to minimize side reactions.
Incubation Time 30 min - overnight[8]1 - 4 hoursDependent on temperature and reactivity of the peptide.
Buffer Amine-free (e.g., PBS, Sodium Bicarbonate)0.1 M Sodium BicarbonateBuffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction.[6]

Table 2: Reagent Concentrations

ReagentTypical ConcentrationNotes
Peptide 1 - 10 mg/mL[1]Higher concentrations can improve reaction efficiency.
This compound Molar excessThe optimal molar ratio should be determined empirically for each peptide.
Organic Solvent (DMF/DMSO) Minimal volume to dissolve NHS esterShould constitute a small fraction of the total reaction volume (e.g., <10%).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - pH is too low.- Hydrolysis of NHS ester.- Competing amines in buffer.- Increase pH to 8.3-8.5.- Prepare NHS ester solution immediately before use.- Use an amine-free buffer.
Peptide Precipitation - High concentration of organic solvent.- Peptide insolubility.- Minimize the volume of organic solvent.- Perform a solvent exchange to a more suitable buffer after labeling.
Multiple Labeled Species - High molar excess of NHS ester.- Multiple reactive amines on the peptide.- Reduce the molar ratio of NHS ester to peptide.- Optimize reaction time to favor monolabeling.

Conclusion

The use of this compound provides a robust and versatile method for the introduction of a terminal alkyne functionality onto peptides. This enables their subsequent use in a wide array of click chemistry applications, which are invaluable for the development of novel therapeutics and research tools. By carefully controlling the experimental parameters outlined in these protocols, researchers can achieve efficient and specific labeling of their peptides of interest.

References

Preparing Stock Solutions of Propargyl-C1-NHS Ester in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of Propargyl-C1-NHS ester in dimethyl sulfoxide (B87167) (DMSO). Adherence to these guidelines is crucial for maintaining the stability and reactivity of the ester, ensuring reproducible results in downstream applications such as bioconjugation, click chemistry, and the development of antibody-drug conjugates (ADCs).

Introduction

This compound is a valuable chemical tool used to introduce a terminal alkyne group onto biomolecules containing primary amines.[1][2][3] The N-hydroxysuccinimide (NHS) ester reacts with primary amines at a pH range of 7-9 to form a stable amide bond.[] The propargyl group can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1][3] The stability of the NHS ester is highly sensitive to moisture, making proper handling and the use of anhydrous solvents critical.[5][6]

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₉H₉NO₄[1][7]
Molecular Weight195.17 g/mol [1][7]
AppearanceWhite to off-white solid[1]
Purity>95% (HPLC)
Solubility in DMSO50-100 mg/mL (256-512 mM)[1][2][7]

Preparing Stock Solutions in DMSO

The high solubility of this compound in DMSO allows for the preparation of concentrated stock solutions. However, the hygroscopic nature of DMSO and the moisture sensitivity of the NHS ester necessitate careful handling to prevent hydrolysis.[1][5]

Recommended Concentration and Storage

For most applications, a stock solution of 10-50 mg/mL in anhydrous DMSO is recommended. While higher concentrations are achievable, they may require sonication to fully dissolve.[1][2]

ParameterRecommendationReference
Solvent Anhydrous (water-free) DMSO[5]
Concentration Range 10 - 50 mg/mL (51.2 - 256.2 mM)[2]
Short-term Storage ≤ 1 month at -20°C[1]
Long-term Storage ≤ 6 months at -80°C[1]

Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[5]

Experimental Protocol

This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber, polypropylene (B1209903) or glass vials with screw caps

  • Calibrated pipettes and sterile, filter-barrier pipette tips

  • Vortex mixer

  • Optional: Bath sonicator

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold surfaces.[5][6]

  • Weighing the Reagent: In a fume hood, weigh out the desired amount of this compound into a sterile vial. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the ester.

  • Adding Anhydrous DMSO: Using a calibrated pipette with a sterile tip, add the calculated volume of anhydrous DMSO to the vial containing the ester. To prepare a 10 mg/mL solution, add 1 mL of anhydrous DMSO to the 10 mg of ester.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, gentle warming or brief sonication in a bath sonicator can be used to aid the process.[1][2]

  • Aliquoting: Once a clear solution is obtained, immediately aliquot the stock solution into single-use, sterile, amber vials. This minimizes exposure to light and moisture during storage and use.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate Reagents to Room Temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve with Vortexing/ Sonication add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

Factors Affecting Stability

The primary factor affecting the stability of this compound in DMSO is hydrolysis of the NHS ester moiety.

G Factors Affecting Stock Solution Stability cluster_factors Influencing Factors cluster_outcome Outcome Moisture Moisture (Water Content) Stability Stock Solution Stability (Reactivity of NHS Ester) Moisture->Stability Decreases Temp Storage Temperature Temp->Stability Higher temp decreases FT_cycles Freeze-Thaw Cycles FT_cycles->Stability Decreases

Caption: Key factors influencing the stability of the stock solution.

  • Moisture: Water molecules will hydrolyze the NHS ester, rendering it inactive for conjugation to primary amines.[5][6] It is imperative to use anhydrous DMSO and to minimize the exposure of the stock solution to air.

  • Storage Temperature: Higher temperatures accelerate the rate of hydrolysis. Storing at -80°C provides the best long-term stability.[1]

  • Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can introduce moisture from condensation and should be avoided by preparing single-use aliquots.[5]

Quality Control

While not routinely performed in many labs, a simple qualitative check of the NHS ester's reactivity can be performed by monitoring the release of N-hydroxysuccinimide upon hydrolysis, which absorbs light at approximately 260 nm.[8] A significant increase in absorbance at 260 nm after intentional hydrolysis (e.g., by adding a small amount of aqueous base) compared to the stock solution can indicate the presence of reactive NHS ester. However, for most applications, adherence to the preparation and storage protocols is sufficient to ensure the quality of the stock solution. For critical applications, using a freshly opened vial of this compound and preparing the stock solution immediately before use is the best practice.[6]

References

Application Note and Protocol: Calculating Molar Excess of Propargyl-C1-NHS Ester for Efficient Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Hydroxysuccinimide (NHS) esters are widely utilized reagents for the modification of primary amines in biomolecules such as proteins, peptides, and amino-modified oligonucleotides.[1][2][3][4] The reaction between an NHS ester and a primary amine forms a stable, covalent amide bond.[4] Propargyl-C1-NHS ester is a specific type of NHS ester that introduces a terminal alkyne group onto the target molecule.[5][6][7] This alkyne functionality is particularly valuable as it allows for a subsequent, highly specific and efficient "click chemistry" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules containing an azide (B81097) group.[5][6] This two-step approach is a cornerstone of modern bioconjugation techniques, enabling the precise labeling and engineering of biomolecules for various applications, including antibody-drug conjugates (ADCs), fluorescent imaging, and proteomics.[5][6][8]

A critical parameter for a successful conjugation reaction is the molar excess of the NHS ester relative to the amine-containing biomolecule.[4] An insufficient molar excess will result in a low degree of labeling (DoL), while an excessive amount can lead to protein precipitation, loss of biological activity, or undesired side reactions.[4] This application note provides a detailed protocol for calculating the optimal molar excess of this compound and for performing the conjugation reaction.

Key Factors Influencing Molar Excess

The optimal molar excess of this compound is empirical and depends on several factors:

  • Protein Concentration: Dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same degree of labeling as more concentrated solutions.[4]

  • Reactivity of the Protein: The number and accessibility of primary amines (e.g., lysine (B10760008) residues and the N-terminus) on the protein's surface will influence the reaction efficiency.[4]

  • Desired Degree of Labeling (DoL): The target number of propargyl groups to be introduced per molecule will dictate the necessary molar excess. For many applications, a DoL of 2-4 is often desired.

  • Reaction Conditions: pH, temperature, and reaction time all play a role in the efficiency of the conjugation.

Data Presentation: Recommended Molar Excess Ratios

The following table provides recommended starting molar excess ratios for the conjugation of this compound to proteins. These ratios should be optimized for each specific protein and application.

Protein ConcentrationRecommended Molar Excess (this compound : Protein)Expected Degree of Labeling (DoL)
> 5 mg/mL5 - 10 fold1 - 3
1 - 5 mg/mL10 - 20 fold2 - 5
< 1 mg/mL20 - 50 fold2 - 5

Note: These are starting recommendations and may require optimization.

Experimental Protocols

1. Calculation of Molar Excess of this compound

To calculate the mass of this compound required for a specific molar excess, follow these steps:

Formula:

Example Calculation:

  • Goal: Label 5 mg of a 150 kDa antibody (150,000 g/mol ) with a 20-fold molar excess of this compound.

  • Molecular Weight (MW) of this compound: 195.17 g/mol [5]

2. Protocol for Conjugation of this compound to a Protein

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein to be labeled

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[1][9] Crucially, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the conjugation reaction. [4]

  • Solvent for NHS ester: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[1][2] Ensure the DMF is amine-free.[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification column (e.g., desalting column, size-exclusion chromatography).

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[1] If the protein is in a buffer containing primary amines, it must be exchanged into the reaction buffer using dialysis or a desalting column.

  • NHS Ester Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.[10] For example, create a 10 mg/mL stock solution. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; therefore, do not prepare aqueous stock solutions for storage.[11]

  • Conjugation Reaction: a. Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. b. The final volume of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid protein denaturation.[10] c. Incubate the reaction at room temperature for 1-4 hours or on ice overnight.[1][3] The optimal incubation time may need to be determined empirically.

  • Quenching the Reaction (Optional but Recommended): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[1][3]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the conjugation of this compound to a protein.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_result Result protein_prep Protein in Amine-Free Buffer (pH 8.3-8.5) conjugation Mix and Incubate (1-4h RT or O/N on ice) protein_prep->conjugation nhs_prep This compound in Anhydrous DMSO/DMF nhs_prep->conjugation quenching Quench Reaction (Optional) conjugation->quenching purify Purify Conjugate (e.g., Desalting Column) quenching->purify final_product Propargyl-Modified Protein purify->final_product two_step_conjugation cluster_step1 Step 1: NHS Ester Conjugation cluster_step2 Step 2: Click Chemistry protein Protein (with -NH2) propargyl_protein Propargyl-Modified Protein protein->propargyl_protein + nhs_ester This compound nhs_ester->propargyl_protein final_conjugate Final Labeled Protein Conjugate propargyl_protein->final_conjugate + azide_molecule Azide-Containing Molecule (e.g., Fluorophore) azide_molecule->final_conjugate

References

reaction buffer conditions for Propargyl-C1-NHS ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Propargyl-C1-NHS Ester Labeling

Introduction

This compound is a chemical probe used in bioconjugation and proteomic studies. It serves as a non-cleavable linker for introducing a terminal alkyne group onto proteins, antibodies, and other biomolecules containing primary amines.[1][2] The N-hydroxysuccinimide (NHS) ester moiety selectively reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of polypeptides, to form a stable amide bond.[3][4] The incorporated propargyl group (a terminal alkyne) can then be used in subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions to attach reporter molecules like fluorophores, biotin, or other tags.[5][6] This two-step approach allows for the specific and efficient labeling of biomolecules for various downstream applications in research and drug development.

The efficiency of the initial NHS ester labeling step is critically dependent on the reaction buffer conditions. The pH of the buffer is the most crucial factor, as it dictates the balance between the reactivity of the target primary amines and the hydrolytic stability of the NHS ester.[7][8]

Reaction Buffer Conditions

Successful labeling with this compound requires careful optimization of the reaction buffer. The primary goal is to maintain a pH that facilitates the nucleophilic attack of the deprotonated primary amine on the NHS ester while minimizing the competing hydrolysis of the ester group.[8][9]

Key Parameters for Optimal Labeling
  • pH: The optimal pH range for NHS ester labeling is 8.0 to 8.5.[8] A pH of 8.3 is frequently recommended as an ideal starting point.[7][10] In this range, a sufficient fraction of the primary amines on the protein (e.g., lysine ε-amino groups) are deprotonated and thus nucleophilic, while the rate of NHS ester hydrolysis remains manageable.[8] At pH values below 7.5, the reaction is slow due to the protonation of amines, and at pH values above 9.0, hydrolysis of the NHS ester can significantly outcompete the desired labeling reaction.[7][8] For particularly pH-sensitive proteins, labeling can be performed at a physiological pH of 7.4, although this requires longer incubation times.[4]

  • Buffer Composition: It is critical to use a buffer that does not contain primary amines.[11] Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) will compete with the target biomolecule for the NHS ester, drastically reducing labeling efficiency.[8][12]

  • Solvent for NHS Ester: this compound should first be dissolved in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution.[3][7] This stock solution should be used immediately after preparation.

  • Concentration: The biomolecule concentration should ideally be between 1-10 mg/mL to ensure efficient labeling.[3][7]

Summary of Recommended Buffer Conditions
ParameterRecommended ConditionNotes
pH 8.0 - 8.5 (Optimal: 8.3)Balances amine reactivity and NHS ester stability.[7][8]
Recommended Buffers 0.1 M Sodium BicarbonateCommonly used and provides appropriate pH.[7][10]
0.1 M Sodium PhosphateA reliable alternative.[3][7][8]
0.1 M HEPESSuitable amine-free buffer.[8][11]
50 mM BorateEffective at maintaining pH 8.5.[8][11]
Buffers to Avoid Tris, Glycine, or other primary amine-containing buffersCompetes with the target for reaction with the NHS ester.[8][10]
NHS Ester Solvent Anhydrous DMSO or DMFDissolve the ester immediately before use.[4][7]
Reaction Temperature Room Temperature or 4°CRoom temperature is faster; 4°C can be used for sensitive proteins.[10][11]
Reaction Time 1 - 4 hours at Room TemperatureLonger incubation may be needed at lower pH or temperature.[4][7]
Overnight at 4°CAn alternative for sensitive biomolecules.[10]

Experimental Protocols

Protocol 1: Labeling a Protein with this compound

This protocol provides a general framework for labeling a protein with this compound. The optimal molar excess of the NHS ester and reaction time should be empirically determined for each specific protein.

A. Reagent Preparation

  • Protein Solution: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an appropriate amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[3][7] If the protein is stored in a buffer containing primary amines (like Tris), it must be exchanged into the labeling buffer using a desalting column or dialysis.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[2] Solutions are unstable and should be prepared fresh.[1]

B. Labeling Reaction

  • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[12] Gently vortex to mix.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing.[7][10] Protect from light if the final application is sensitive to it.

C. Quenching the Reaction (Optional but Recommended)

  • To stop the labeling reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[8][12]

  • Incubate for an additional 15-30 minutes at room temperature.[9] This step ensures that any unreacted NHS ester is consumed.

D. Purification of the Labeled Protein

  • Separate the propargylated protein from unreacted NHS ester, hydrolyzed ester, and quenching agent byproducts.

  • The most common method is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25).[7][12]

  • Alternatively, dialysis or other chromatographic techniques like ion exchange (IEX) or hydrophobic interaction chromatography (HIC) can be employed for purification.[12][13][]

Visualizations

Reaction Mechanism

ReactionMechanism Protein Protein-NH₂ (Primary Amine) Labeled_Protein Propargylated Protein (Stable Amide Bond) Protein->Labeled_Protein pH 8.0 - 8.5 NHS_Ester This compound NHS_Ester->Labeled_Protein NHS_byproduct N-hydroxysuccinimide NHS_Ester->NHS_byproduct

Caption: Chemical reaction of a primary amine with this compound.

Experimental Workflow

Workflow arrow Prep_Protein 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3) Reaction 3. Labeling Reaction (Add NHS ester to protein, incubate 1-4h at RT) Prep_Protein->Reaction Prep_NHS 2. Prepare NHS Ester Stock (Dissolve in anhydrous DMSO) Prep_NHS->Reaction Quench 4. Quench Reaction (Add 50-100 mM Tris-HCl, pH 8.0) Reaction->Quench Purify 5. Purification (Size-Exclusion Chromatography) Quench->Purify Product Purified Propargylated Protein Purify->Product

Caption: Workflow for this compound labeling of proteins.

References

Purification of Antibody-Propargyl-C1-NHS Ester Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) and other precisely modified antibody therapeutics has surged, necessitating robust and efficient purification strategies. The conjugation of a Propargyl-C1-NHS ester to an antibody introduces a bioorthogonal handle for subsequent "click" chemistry applications, a key step in the creation of many next-generation biotherapeutics. This modification, however, introduces heterogeneity into the antibody population, including unconjugated antibody, antibody with varying degrees of conjugation (drug-to-antibody ratio or DAR), and process-related impurities such as excess linker and aggregated protein.

This document provides detailed application notes and protocols for the purification of antibody-Propargyl-C1-NHS ester conjugates, focusing on two primary chromatographic techniques: Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC). These methods are widely employed to isolate the desired conjugate species, ensuring a homogenous product with optimal purity and potency.

Purification Strategies: A Comparative Overview

The choice of purification strategy depends on the specific characteristics of the antibody conjugate and the desired final product specifications. Both HIC and SEC offer distinct advantages and are often used orthogonally to achieve the highest level of purity.

Hydrophobic Interaction Chromatography (HIC) separates molecules based on differences in their surface hydrophobicity. The addition of the hydrophobic propargyl group increases the antibody's overall hydrophobicity, allowing for the separation of conjugates with different DARs from the unconjugated antibody.[1] HIC is a powerful tool for isolating specific DAR species, which is often critical for the efficacy and safety of the final product.[2][3]

Size Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their hydrodynamic radius.[4] This technique is highly effective for removing high molecular weight species (aggregates) and low molecular weight impurities, such as unconjugated linker-payload molecules.[5][6] While SEC does not typically resolve different DAR species, it serves as an excellent polishing step to ensure the final product is free of aggregates, which can be immunogenic.[3][4]

Data Presentation: Quantitative Comparison of Purification Methods

The following tables summarize key quantitative data for HIC and SEC purification of antibody conjugates, providing a basis for method selection and optimization.

ParameterHydrophobic Interaction Chromatography (HIC)Size Exclusion Chromatography (SEC)
Principle Separation based on surface hydrophobicity.Separation based on hydrodynamic radius (size).
Primary Application Separation of species with different Drug-to-Antibody Ratios (DARs).[1]Removal of aggregates and low molecular weight impurities.[4]
Typical Recovery >60%[2]>95%[4]
Purity Achieved High purity of specific DAR species.[2]High monomer purity (>99%).[7]
Resolution of DARs HighLow to negligible
Throughput ModerateHigh

Table 1: High-level comparison of HIC and SEC for antibody conjugate purification.

Purification MethodResin/Column ExampleTypical Recovery RateAchievable PurityKey AdvantagesKey Limitations
Hydrophobic Interaction Chromatography (HIC) Phenyl Sepharose, Butyl Sepharose>60%[2]High for specific DAR speciesExcellent for DAR separation.[1]Can be product-specific; requires optimization.
Size Exclusion Chromatography (SEC) Sephacryl S-200, Superdex 200>95%[4]>99% monomerRobust, high recovery, effective aggregate removal.Does not separate based on DAR.[4]

Table 2: Detailed comparison of purification techniques with example resins and performance metrics.

Experimental Protocols

I. Antibody-Propargyl-C1-NHS Ester Conjugation Protocol

This protocol outlines the general steps for conjugating a this compound to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[8]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[9]

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.[9]

  • NHS Ester Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.[]

  • Conjugation Reaction:

    • Calculate the required volume of the NHS ester solution to achieve the desired molar excess (typically 10-20 fold molar excess of linker to antibody).

    • Slowly add the dissolved NHS ester to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[11]

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Initial Purification (Desalting):

    • Remove excess, unreacted this compound and quenching reagent using a desalting column equilibrated with the appropriate buffer for the subsequent purification step (e.g., HIC binding buffer or SEC mobile phase).

II. Purification by Hydrophobic Interaction Chromatography (HIC)

This protocol is designed to separate antibody-propargyl conjugates based on their drug-to-antibody ratio.

Materials:

  • HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • HIC Binding Buffer (Buffer A): 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[3]

  • HIC Elution Buffer (Buffer B): 50 mM Sodium Phosphate, pH 7.0[3]

  • Chromatography system (e.g., ÄKTA pure)

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CV) of HIC Binding Buffer.

  • Sample Preparation: Dilute the desalted conjugate solution with an equal volume of HIC Binding Buffer to promote binding to the column.[2]

  • Sample Loading: Load the prepared sample onto the equilibrated HIC column at a recommended flow rate.

  • Wash: Wash the column with 5-10 CV of HIC Binding Buffer to remove any unbound material.

  • Elution: Elute the bound conjugates using a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CV. Alternatively, a step gradient can be employed to selectively elute different DAR species.

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions by UV-Vis spectroscopy (A280 for protein, and a wavelength specific to the propargyl group if applicable) and SDS-PAGE or analytical HIC to identify fractions containing the desired DAR species.

  • Pooling and Buffer Exchange: Pool the fractions containing the purified conjugate and perform a buffer exchange into a suitable storage buffer.

III. Purification by Size Exclusion Chromatography (SEC)

This protocol is for the removal of aggregates and other size-based impurities.

Materials:

  • SEC Column (e.g., Superdex 200, Sephacryl S-200)

  • SEC Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable buffer.

  • Chromatography system

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CV of the SEC Mobile Phase.

  • Sample Loading: Load the concentrated, purified conjugate (from HIC or the initial desalting step) onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the SEC Mobile Phase at a constant flow rate.

  • Fraction Collection: Collect fractions corresponding to the different peaks observed in the chromatogram. The first major peak typically corresponds to aggregates, followed by the monomeric antibody conjugate, and then lower molecular weight species.

  • Analysis: Analyze the collected fractions by UV-Vis spectroscopy and analytical SEC to confirm the purity and monomeric state of the conjugate.[7]

  • Pooling: Pool the fractions containing the purified monomeric conjugate.

Visualizations

Antibody_Conjugation_Purification_Workflow Workflow for Purification of Antibody-Propargyl Conjugates A Antibody in Amine-Free Buffer C Conjugation Reaction (pH 8.3) A->C B This compound (in DMSO) B->C D Quenching (Tris Buffer) C->D E Desalting (Size Exclusion) D->E F Crude Conjugate Mixture E->F G Hydrophobic Interaction Chromatography (HIC) F->G DAR Separation H Size Exclusion Chromatography (SEC) F->H Aggregate Removal I Purified Conjugate (Specific DAR) G->I J Purified Monomeric Conjugate H->J

Caption: Antibody conjugation and purification workflow.

HIC_Purification_Principle Principle of Hydrophobic Interaction Chromatography (HIC) cluster_0 High Salt (Binding) cluster_1 Decreasing Salt Gradient (Elution) Unconjugated Ab Column1 HIC Resin DAR2 Ab-P2 DAR4 Ab-P4 Eluted_Unconjugated Ab Eluted_DAR2 Ab-P2 Eluted_DAR4 Ab-P4 Column2 HIC Resin Column2->Eluted_Unconjugated Elutes First Column2->Eluted_DAR2 Elutes Later Column2->Eluted_DAR4 Elutes Last SEC_Purification_Principle Principle of Size Exclusion Chromatography (SEC) cluster_0 Sample Loading cluster_1 Elution Aggregate Aggregate Column1 SEC Resin Monomer Monomer Fragment Fragment Eluted_Aggregate Aggregate Column1->Eluted_Aggregate Elutes First (Largest) Eluted_Monomer Monomer Column1->Eluted_Monomer Elutes Second Eluted_Fragment Fragment Column1->Eluted_Fragment Elutes Last (Smallest)

References

Application Notes and Protocols for Developing Antibody-Drug Conjugates with Propargyl-C1-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug. The linker technology connecting the antibody and the payload is critical to the safety and efficacy of an ADC. Propargyl-C1-NHS ester is a non-cleavable linker that facilitates the stable and precise conjugation of a drug to an antibody. This linker contains two key functional groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (such as the side chain of lysine (B10760008) residues) on the antibody, and a terminal alkyne group that can participate in bio-orthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2]

This approach allows for a two-step conjugation process. First, the antibody is functionalized with the alkyne-containing linker. Second, an azide-modified cytotoxic drug is "clicked" onto the alkyne-functionalized antibody. This modular and highly efficient conjugation strategy enables the production of more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), a critical quality attribute that influences the therapeutic window of the ADC.[3][4]

These application notes provide detailed protocols for the synthesis and characterization of ADCs using this compound and click chemistry.

Experimental Workflow

The overall workflow for developing an ADC using this compound involves the initial modification of the antibody with the linker, followed by the click chemistry reaction with an azide-functionalized drug, and finally, comprehensive characterization of the resulting ADC to determine key quality attributes such as the drug-to-antibody ratio (DAR).

ADC_Workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: Click Chemistry Conjugation cluster_characterization Step 3: ADC Characterization mAb Monoclonal Antibody (mAb) modified_mAb Alkyne-Modified mAb mAb->modified_mAb NHS Ester Reaction (Lysine Residues) linker This compound linker->modified_mAb final_ADC Antibody-Drug Conjugate (ADC) modified_mAb->final_ADC CuAAC Reaction (Copper(I) Catalyst) azide_drug Azide-Modified Drug azide_drug->final_ADC hic HIC-HPLC final_ADC->hic Purification & Analysis ms Mass Spectrometry final_ADC->ms Analysis dar_analysis DAR Analysis hic->dar_analysis ms->dar_analysis

Figure 1: Experimental workflow for ADC development.

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the modification of a monoclonal antibody with this compound to introduce alkyne functional groups.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Desalting columns (e.g., PD-10)

  • Protein concentration determination assay (e.g., BCA or Bradford)

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange of the antibody solution into the reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) using a desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Note: NHS esters are moisture-sensitive.

  • Conjugation Reaction:

    • Add a 10 to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically.

    • Gently mix the reaction mixture by inversion or slow rotation. Avoid vigorous vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification of the Modified Antibody:

    • Remove the excess, unreacted this compound and byproducts by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column.

    • Determine the concentration of the purified alkyne-modified antibody.

    • The alkyne-modified antibody is now ready for the subsequent click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an azide-modified cytotoxic drug to the alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody (from Protocol 1)

  • Azide-modified cytotoxic drug

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Reaction buffer: PBS, pH 7.4

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of THPTA in deionized water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.

    • Prepare a stock solution of the azide-modified drug in a suitable solvent (e.g., DMSO).

  • Catalyst Premix Preparation:

    • In a microcentrifuge tube, mix CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I)-THPTA complex.

  • Click Chemistry Reaction:

    • In a reaction tube, combine the alkyne-modified antibody with the azide-modified drug. A molar excess of the drug (e.g., 4 to 10-fold) is typically used.

    • Add the Cu(I)-THPTA catalyst premix to the antibody-drug mixture. A final copper concentration of 1-2 mM is generally sufficient.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification of the ADC:

    • Purify the resulting ADC from excess drug, catalyst, and other reagents using size-exclusion chromatography (SEC) or another suitable purification method.

    • Collect the fractions containing the purified ADC.

    • Determine the protein concentration and store the ADC under appropriate conditions.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the ADC is essential to ensure its quality and to understand its properties. The drug-to-antibody ratio (DAR) is a critical parameter.

Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC separates ADC species based on their hydrophobicity. Since the cytotoxic drug is typically hydrophobic, species with a higher number of conjugated drugs will be more hydrophobic and have a longer retention time on the HIC column.

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 6.8)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol)

Procedure:

  • Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species with a decreasing salt gradient (i.e., an increasing percentage of Mobile Phase B).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

Protocol 4: DAR Determination by Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the mass of the intact ADC and its subunits, allowing for precise DAR determination.

Materials:

  • LC-MS system (e.g., Q-TOF)

  • Reversed-phase or size-exclusion column suitable for protein analysis

  • Mobile phases compatible with MS (e.g., water/acetonitrile with 0.1% formic acid)

  • Deconvolution software

Procedure:

  • Sample Preparation:

    • For intact mass analysis, dilute the ADC sample in an appropriate buffer. Deglycosylation with PNGase F can simplify the mass spectrum.

    • For reduced mass analysis, treat the ADC with a reducing agent (e.g., DTT) to separate the light and heavy chains.

  • LC-MS Analysis:

    • Separate the ADC species or its subunits using an appropriate LC method.

    • Acquire the mass spectra in the appropriate mass range.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species or subunits.

    • Calculate the DAR by comparing the masses of the drug-loaded species to the unconjugated antibody or its subunits.

Data Presentation

The following tables present illustrative data for the characterization of a hypothetical HER2-targeted ADC synthesized using this compound.

Table 1: Illustrative HIC-HPLC Data for DAR Determination

PeakRetention Time (min)Peak Area (%)Assigned DAR
18.510.20
212.135.82
315.340.54
418.212.16
520.51.48
Average DAR 3.2

Table 2: Illustrative Mass Spectrometry Data for Intact ADC

SpeciesObserved Mass (Da)Calculated Mass (Da)Drug Load
Unconjugated mAb148,500148,5000
ADC150,455150,4502
ADC152,410152,4004
ADC154,365154,3506
ADC156,320156,3008

Note: Calculated masses are based on a hypothetical drug-linker molecular weight of 975 Da.

Signaling Pathway Visualization

ADCs often target cell surface receptors that are overexpressed in cancer cells and play a crucial role in tumor growth and survival. The Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established target for ADCs in breast and gastric cancers. Upon binding of a HER2-targeted ADC, the ADC-receptor complex is internalized, leading to the release of the cytotoxic payload inside the cancer cell. The binding of the ADC to HER2 can also disrupt downstream signaling pathways.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER3 HER3 HER2->HER3 Dimerization RAS RAS HER2->RAS Internalization Internalization & Lysosomal Trafficking HER2->Internalization Endocytosis PI3K PI3K HER3->PI3K ADC HER2-Targeted ADC ADC->HER2 Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Expression (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Payload Cytotoxic Payload Internalization->Payload Payload Release Apoptosis Apoptosis Payload->Apoptosis

Figure 2: HER2 signaling pathway and ADC mechanism of action.

Conclusion

The use of this compound in conjunction with click chemistry provides a robust and versatile platform for the development of antibody-drug conjugates. The protocols and characterization methods outlined in these application notes offer a comprehensive guide for researchers in this field. The ability to produce more homogeneous ADCs with a controlled DAR is a significant advantage that can lead to improved therapeutic outcomes. Careful characterization using techniques such as HIC-HPLC and mass spectrometry is crucial for ensuring the quality, consistency, and efficacy of the final ADC product.

References

Application Notes and Protocols: Propargyl-C1-NHS Ester in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-C1-NHS ester is a versatile chemical probe used in proteomics research for the identification and quantification of proteins, particularly in the field of activity-based protein profiling (ABPP). This reagent features two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne. The NHS ester moiety reacts with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds. The propargyl group (a C1-alkyne) serves as a bioorthogonal handle for the subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction. This allows for the attachment of various reporter tags, including biotin (B1667282) for enrichment or fluorescent dyes for imaging, enabling the detection, identification, and quantification of labeled proteins by mass spectrometry or other analytical techniques.

The use of this compound has been instrumental in mapping ligandable hotspots across the proteome, identifying novel binding sites for small molecules, and profiling changes in protein activity in response to various stimuli. Its ability to react with nucleophilic amino acids beyond lysine, such as serine, threonine, and tyrosine, expands its utility in capturing a broader range of protein modifications and interactions.

Data Presentation

While specific quantitative datasets for this compound are often embedded within larger proteomics studies, the following table illustrates how such data is typically presented. This example table showcases the kind of quantitative information that can be obtained from a competitive ABPP experiment using this compound to identify the targets of a small molecule inhibitor.

Protein IDGene NamePeptide SequenceRatio (Inhibitor/DMSO)p-value
P02768ALBLVNEVTEFAK0.950.85
Q9Y2R2ALDH2AAAAAIVLC[+Propargyl]K0.210.001
P08263GSTP1IYLGS[+Propargyl]K0.980.92
P19320DPYDG[+Propargyl]KPTISVIM0.350.005
P00338LDHAVIGS[+Propargyl]GCNLDSAR1.020.98

This table is a representative example and does not reflect actual experimental data.

Experimental Protocols

Protocol 1: Labeling of Proteins in Cell Lysate with this compound

This protocol describes the general procedure for labeling proteins in a complex mixture, such as a cell lysate, with this compound.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, protease inhibitors)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Protein Labeling:

    • Adjust the protein concentration of the lysate to 1-5 mg/mL with lysis buffer.

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Add the this compound stock solution to the lysate to a final concentration of 100-500 µM. The optimal concentration should be determined empirically.

    • Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • Removal of Excess Probe:

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotin Tagging

This protocol outlines the "click chemistry" reaction to attach a biotin tag to the alkyne-labeled proteins for subsequent enrichment.

Materials:

  • Alkyne-labeled protein lysate from Protocol 1

  • Azide-PEG3-Biotin

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • PBS, pH 7.4

Procedure:

  • Prepare Click Chemistry Reagents:

    • Prepare fresh stock solutions:

      • 10 mM Azide-PEG3-Biotin in DMSO

      • 50 mM TCEP in water

      • 1.7 mM TBTA in DMSO

      • 50 mM CuSO₄ in water

  • Perform the Click Reaction:

    • To the alkyne-labeled protein lysate, add the following reagents in order, vortexing after each addition:

      • Azide-PEG3-Biotin to a final concentration of 100 µM.

      • TCEP to a final concentration of 1 mM.

      • TBTA to a final concentration of 100 µM.

      • CuSO₄ to a final concentration of 1 mM.

    • Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • Protein Precipitation and Enrichment:

    • Precipitate the biotin-labeled proteins using cold methanol or acetone to remove excess click chemistry reagents.

    • Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

    • Proceed with streptavidin-based affinity purification to enrich for the biotin-tagged proteins.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol describes the on-bead digestion of enriched proteins for bottom-up proteomic analysis.

Materials:

  • Streptavidin-coated magnetic beads with bound biotinylated proteins

  • Wash buffers (e.g., 1% SDS in PBS, 4 M urea (B33335) in 50 mM Tris-HCl pH 8.0, PBS)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • 50 mM Ammonium (B1175870) bicarbonate, pH 8.0

  • Formic acid

Procedure:

  • Washing:

    • Wash the streptavidin beads extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series is: 1% SDS in PBS, 4 M urea in 50 mM Tris-HCl pH 8.0, and finally PBS.

  • Reduction and Alkylation:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • On-Bead Digestion:

    • Add trypsin to the bead slurry (e.g., 1:50 enzyme to protein ratio).

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution and Desalting:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip or equivalent before analysis by LC-MS/MS.

Visualizations

Experimental Workflow

experimental_workflow cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_analysis Analysis cell_lysate Cell Lysate add_probe Add this compound cell_lysate->add_probe labeled_proteome Alkyne-Labeled Proteome add_probe->labeled_proteome click_reaction CuAAC Reaction (Azide-Biotin) labeled_proteome->click_reaction biotin_proteome Biotinylated Proteome click_reaction->biotin_proteome enrichment Streptavidin Enrichment biotin_proteome->enrichment digestion On-Bead Digestion enrichment->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis lcms->data_analysis

Caption: General experimental workflow for proteome analysis using this compound.

Signaling Pathway Example: PI3K/Akt Signaling

The following diagram illustrates a simplified PI3K/Akt signaling pathway, which can be investigated using chemical proteomics probes like this compound to identify downstream targets or changes in protein-protein interactions upon pathway activation or inhibition.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Targets (e.g., Protein Synthesis, Cell Growth) mTORC1->Downstream

Propargyl-C1-NHS Ester: A Versatile Tool for Oligonucleotide Labeling and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and the development of therapeutic nucleic acids. Propargyl-C1-NHS ester has emerged as a valuable reagent for the introduction of a terminal alkyne functionality onto amino-modified oligonucleotides. This post-synthetic modification strategy leverages the robust and highly specific reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine. The resulting propargylated oligonucleotide is then primed for highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This powerful two-step process enables the stable conjugation of a wide array of molecules, including fluorescent dyes, quenchers, biotin, and other reporter groups, to oligonucleotides for a multitude of applications in research and drug development.[][5]

This application note provides detailed protocols for the labeling of amino-modified oligonucleotides with this compound, subsequent purification of the alkyne-modified oligonucleotide, and a general protocol for the downstream click chemistry reaction.

Principle of the Method

The labeling strategy involves two key chemical reactions. First, an amino-modified oligonucleotide, typically containing a primary amine at the 5' or 3' terminus, is reacted with this compound.[3][6] The NHS ester selectively reacts with the primary amine under mild basic conditions to form a stable amide bond, thereby attaching the propargyl group to the oligonucleotide.[7] Following purification to remove unreacted ester, the alkyne-functionalized oligonucleotide can be conjugated to any azide-containing molecule via the CuAAC reaction.[1][8]

Materials and Methods

Materials
  • Amino-modified oligonucleotide (e.g., with a 5'-Amino-Modifier C6)[9][10]

  • This compound[11][12]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[13][14]

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-9.0) or 0.1 M Phosphate (B84403) buffer (pH 7.5-8.5)[][15]

  • Purification columns (e.g., desalting, reverse-phase HPLC)[1][7]

  • Reagents for click chemistry (e.g., azide-modified molecule, copper(II) sulfate (B86663), a reducing agent like sodium ascorbate, and a copper ligand like TBTA)[16]

  • Nuclease-free water

Experimental Protocols

Protocol 1: Labeling of Amino-Modified Oligonucleotide with this compound
  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the chosen reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 1-10 mg/mL.[14] Ensure the buffer is free of any primary amines (e.g., Tris) that could compete with the labeling reaction.[13]

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of approximately 10-20 mg/mL.[13] NHS esters are moisture-sensitive, so it is crucial to use anhydrous solvent and handle the reagent quickly.[14][15]

  • Labeling Reaction: Add a 5-20 fold molar excess of the this compound solution to the oligonucleotide solution.[17] The optimal excess will depend on the oligonucleotide sequence and concentration.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.[15] For sensitive oligonucleotides, the reaction can be performed at 4°C overnight.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to consume any unreacted NHS ester.

Protocol 2: Purification of Propargyl-Labeled Oligonucleotide

Purification is essential to remove unreacted this compound and its hydrolysis byproducts, which could interfere with downstream applications. The choice of purification method depends on the scale of the reaction, the length of the oligonucleotide, and the required purity.[1][2][3][7]

  • Ethanol Precipitation: For desalting and removal of the bulk of unreacted reagents, especially for oligonucleotides longer than 20 bases.[13]

  • Gel Filtration (Desalting Columns): Effective for removing small molecules from the labeled oligonucleotide.[1]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A highly recommended method for achieving high purity, especially for oligonucleotides containing hydrophobic modifications. It effectively separates the labeled oligonucleotide from the unlabeled starting material.[7]

  • Polyacrylamide Gel Electrophoresis (PAGE): Provides the highest purity by separating oligonucleotides based on size and charge, but typically results in lower yields.[1][3]

General RP-HPLC Purification Protocol:

  • Acidify the reaction mixture with an appropriate buffer (e.g., triethylammonium (B8662869) acetate).

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Elute the oligonucleotide using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer.

  • Monitor the elution profile at 260 nm. The labeled oligonucleotide will typically have a longer retention time than the unlabeled amino-modified oligonucleotide.

  • Collect the fractions containing the purified propargyl-labeled oligonucleotide.

  • Lyophilize the collected fractions to obtain the purified product.

Protocol 3: Click Chemistry Reaction with Propargyl-Labeled Oligonucleotide

This protocol provides a general guideline for a copper-catalyzed click reaction. Optimization of the reaction conditions may be necessary for specific applications.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Nuclease-free water

    • Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

    • Propargyl-labeled oligonucleotide (1 equivalent)

    • Azide-modified molecule (1.5-5 equivalents)[16]

    • Copper(II) sulfate (e.g., 50 µM final concentration)

    • Copper ligand (e.g., TBTA, to protect the oligonucleotide and enhance the reaction)

    • Freshly prepared reducing agent (e.g., sodium ascorbate, 5 mM final concentration) to reduce Cu(II) to the active Cu(I) state.[16]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction is often complete within 30 minutes.[13]

  • Purification: Purify the final conjugate using an appropriate method as described in Protocol 2 (e.g., HPLC or PAGE) to remove the catalyst, excess azide, and any unreacted oligonucleotide.

Data Presentation

The efficiency of the labeling and purification steps is critical for the success of downstream applications. The following tables provide representative data for oligonucleotide labeling and purification.

Table 1: Representative Labeling Efficiency of 5'-Amino-Modifier C6 Oligonucleotide with this compound

Reaction ConditionMolar Excess of NHS EsterReaction Time (hours)Labeling Efficiency (%)
Standard10x2~85-90%
Optimized (Higher Concentration)15x2>95%
Optimized (Longer Incubation)10x4>90%

Note: Labeling efficiency is typically determined by HPLC analysis, comparing the peak areas of the labeled and unlabeled oligonucleotides.[17]

Table 2: Comparison of Purification Methods for Propargyl-Labeled Oligonucleotides

Purification MethodPurity AchievedTypical YieldRecommended For
Desalting/Ethanol PrecipitationLow-MediumHighRemoval of salts and bulk unreacted reagents.[3]
PAGE>95%20-50%Applications requiring the highest purity, such as crystallography.[1][3]
RP-HPLC>85-95%50-70%Most applications, providing a good balance of purity and yield.[1][7]

Visualization of Workflows

experimental_workflow Experimental Workflow: Oligonucleotide Propargylation and Click Chemistry cluster_labeling Step 1: Propargylation cluster_purification Step 2: Purification cluster_click Step 3: Click Chemistry start Amino-Modified Oligonucleotide reaction1 NHS Ester Reaction (pH 8.3-9.0, RT, 2-4h) start->reaction1 reagent1 This compound reagent1->reaction1 product1 Crude Propargyl-Labeled Oligonucleotide reaction1->product1 purification Purification (e.g., RP-HPLC) product1->purification product2 Purified Propargyl-Labeled Oligonucleotide purification->product2 reaction2 CuAAC Click Reaction (RT, 1-4h) product2->reaction2 reagent2 Azide-Modified Molecule reagent2->reaction2 catalyst Cu(I) Catalyst catalyst->reaction2 final_product Final Conjugate reaction2->final_product

Caption: Workflow for oligonucleotide labeling with this compound and subsequent click chemistry.

reaction_pathway Chemical Pathway of Oligonucleotide Propargylation cluster_reactants Reactants cluster_products Products Oligo_NH2 Oligonucleotide-Linker-NH₂ Propargyl_Oligo Oligonucleotide-Linker-NH-CO-(CH₂)₂-C≡CH Oligo_NH2->Propargyl_Oligo Amide Bond Formation Propargyl_NHS This compound Propargyl_NHS->Propargyl_Oligo NHS N-hydroxysuccinimide Propargyl_NHS->NHS Leaving Group

References

Creating Fluorescent Probes with Propargyl-C1-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of fluorescent probes using Propargyl-C1-NHS ester. This two-step method allows for the versatile and efficient labeling of biomolecules, such as proteins and antibodies, by first introducing a reactive alkyne group via an NHS ester reaction, followed by the attachment of a fluorescent azide (B81097) through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.

Introduction

This compound is a valuable tool in bioconjugation, serving as a linker to introduce a terminal alkyne group onto biomolecules containing primary amines (e.g., lysine (B10760008) residues in proteins).[1][2][3][4][5] This alkyne handle then allows for the highly specific and efficient covalent attachment of a wide variety of azide-functionalized molecules, including fluorescent dyes, through the robust and bio-orthogonal CuAAC reaction.[1][2][3][4][5][6] This two-step approach offers greater flexibility and control over labeling compared to direct labeling with a fluorescent NHS ester, as the alkyne-modified biomolecule can be purified before the final fluorescent tag is attached.[7]

Core Concepts

The overall workflow involves two key chemical reactions:

  • Amine Modification with this compound: The N-hydroxysuccinimide (NHS) ester of propargyl-C1-acid readily reacts with primary amines on biomolecules in a slightly alkaline environment (pH 8.0-9.0) to form a stable amide bond.[8][9][10][11] This step results in an alkyne-modified biomolecule.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne on the modified biomolecule undergoes a [3+2] cycloaddition with an azide-functionalized fluorescent dye in the presence of a Cu(I) catalyst.[8][10][12] This "click" reaction is highly specific, efficient, and proceeds under mild, aqueous conditions, forming a stable triazole linkage.[10][13]

Data Presentation

Table 1: Typical Reaction Parameters for Protein Labeling
ParameterStep 1: NHS Ester ReactionStep 2: CuAAC Reaction
Biomolecule Concentration 1-10 mg/mL1-5 mg/mL
Molar Ratio (Reagent:Biomolecule) 5:1 to 20:1 (this compound:Protein)1.5:1 to 10:1 (Fluorescent Azide:Alkyne-Protein)
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.3-8.5PBS, pH 7.4 or Protein Labeling Buffer
Solvent for Reagents Anhydrous DMSO or DMFDMSO or water (for water-soluble azides)
Reaction Time 1-4 hours at Room Temperature or Overnight at 4°C1-2 hours at Room Temperature
Catalyst N/ACuSO₄, Sodium Ascorbate (B8700270), THPTA Ligand
Purification Method Gel Filtration (e.g., Sephadex G-25), DialysisGel Filtration (e.g., Sephadex G-25), Dialysis
Table 2: Representative Quantitative Data for Fluorescent Probe Synthesis
ParameterTypical Value/RangeMethod of Determination
Degree of Labeling (DOL) - Alkyne 1 - 5Mass Spectrometry
Degree of Labeling (DOL) - Fluorophore 1 - 5UV-Vis Spectroscopy[5][14][15]
Overall Yield 50 - 80%Protein Quantification Assay (e.g., Bradford)
Quantum Yield of Final Probe 0.3 - 0.8 (Dye dependent)Fluorescence Spectroscopy
Stability of Conjugate High (Stable for months at -20°C)SDS-PAGE, Fluorescence Microscopy over time

Experimental Protocols

Protocol 1: Two-Step Synthesis of a Fluorescently Labeled Antibody

This protocol describes the modification of an antibody with this compound followed by conjugation with a fluorescent azide.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • This compound

  • Fluorescent Azide (e.g., an Alexa Fluor or Cy dye azide)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Gel filtration columns (e.g., Sephadex G-25)

  • Protein concentration assay kit (e.g., Bradford or BCA)

  • UV-Vis Spectrophotometer

Step 1: Alkyne-Modification of the Antibody

  • Prepare the Antibody:

    • Dissolve or dialyze the antibody into 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[16]

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction:

    • Add a 10-fold molar excess of the this compound solution to the antibody solution.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Purification of the Alkyne-Modified Antibody:

    • Remove the excess, unreacted this compound by passing the reaction mixture through a gel filtration column pre-equilibrated with PBS (pH 7.4).

    • Collect the protein-containing fractions.

    • Measure the protein concentration of the purified alkyne-modified antibody.

Step 2: Fluorescent Labeling via CuAAC (Click Chemistry)

  • Prepare Reagent Stock Solutions:

    • Fluorescent Azide: Dissolve the fluorescent azide in DMSO to a concentration of 10 mM.

    • CuSO₄: Prepare a 20 mM stock solution in water.

    • THPTA: Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water.

  • Prepare the Cu(I) Catalyst Solution:

    • In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ and 25 µL of 50 mM THPTA). This premix is important to chelate the copper.

  • Click Reaction:

    • To the purified alkyne-modified antibody solution (from Step 1), add the fluorescent azide stock solution to a final molar excess of 3-5 fold over the antibody.

    • Add the premixed Cu(I) catalyst solution to the antibody-azide mixture. The final concentration of copper should be around 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Fluorescently Labeled Antibody:

    • Purify the fluorescently labeled antibody from the reaction mixture using a gel filtration column pre-equilibrated with PBS (pH 7.4).

    • Collect the brightly colored protein fractions.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm and the absorbance maximum of the fluorophore.[5][17][14][15]

Protocol 2: Calculation of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[17]

  • Measure Absorbance:

    • After purification, measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • CF (Correction Factor): A₂₈₀ of the free dye / A_max of the free dye. This value is typically provided by the dye manufacturer.

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / ε_dye

      • ε_dye: Molar extinction coefficient of the dye at its A_max.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Application Example: Visualizing Rho GTPase Activity

Fluorescently labeled antibodies or other proteins can be used as probes to study various cellular processes. For instance, a fluorescently labeled antibody against a specific Rho GTPase can be used to visualize its localization and abundance within the cell during signaling events. Rho GTPases are key regulators of the actin cytoskeleton and are involved in processes such as cell migration, adhesion, and cytokinesis.[2][18]

Visualizations

experimental_workflow cluster_step1 Step 1: Alkyne Modification cluster_step2 Step 2: Fluorescent Labeling (Click Chemistry) Biomolecule Biomolecule (Protein, Antibody) Reaction1 NHS Ester Reaction (pH 8.3, RT, 2h) Biomolecule->Reaction1 Propargyl_NHS This compound Propargyl_NHS->Reaction1 Alkyne_Biomolecule Alkyne-Modified Biomolecule Reaction1->Alkyne_Biomolecule Purification1 Purification (Gel Filtration) Alkyne_Biomolecule->Purification1 Purified_Alkyne_Biomolecule Purified Alkyne-Modified Biomolecule Purification1->Purified_Alkyne_Biomolecule Reaction2 CuAAC 'Click' Reaction (Cu(I), RT, 1-2h) Purified_Alkyne_Biomolecule->Reaction2 Fluorescent_Azide Fluorescent Azide Fluorescent_Azide->Reaction2 Fluorescent_Probe Fluorescent Probe Reaction2->Fluorescent_Probe Purification2 Purification (Gel Filtration) Fluorescent_Probe->Purification2 Final_Probe Final Characterized Fluorescent Probe Purification2->Final_Probe

Caption: Experimental workflow for creating fluorescent probes.

rho_gtpase_pathway cluster_membrane Cell Membrane Receptor Receptor GEF GEF (Guanine Nucleotide Exchange Factor) Receptor->GEF Rho_inactive Rho-GDP (Inactive) Rho_active Rho-GTP (Active) Rho_inactive->Rho_active GTP/GDP Exchange Effector Downstream Effector (e.g., ROCK) Rho_active->Effector Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Extracellular_Signal->Receptor GEF->Rho_inactive Activates GAP GAP (GTPase Activating Protein) GAP->Rho_active Inactivates Cytoskeletal_Rearrangement Actin Cytoskeleton Rearrangement Effector->Cytoskeletal_Rearrangement Fluorescent_Probe Fluorescent Probe (e.g., Labeled Antibody) Fluorescent_Probe->Rho_active Binds to visualize

Caption: Simplified Rho GTPase signaling pathway.

References

Troubleshooting & Optimization

troubleshooting low conjugation efficiency with Propargyl-C1-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-C1-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a chemical linker molecule used in bioconjugation.[1][2][3] It contains two key functional groups:

  • An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines (-NH₂) found on proteins (like the side chain of lysine (B10760008) residues or the N-terminus) to form a stable amide bond.[4][5][]

  • A Propargyl group (containing a terminal alkyne) : This group is used in "click chemistry," specifically in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to attach the molecule to another molecule containing an azide (B81097) group.[1][2]

Its primary application is in the creation of antibody-drug conjugates (ADCs), where it acts as a non-cleavable linker to attach a cytotoxic drug to an antibody.[1][2][3]

Q2: What is the chemical reaction mechanism for this compound with a primary amine?

The reaction is a nucleophilic acyl substitution. The deprotonated primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4][5]

Q3: What are the optimal conditions for a successful conjugation reaction?

For optimal conjugation efficiency, the following conditions are recommended:

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5A slightly basic pH is necessary to deprotonate the primary amines, making them nucleophilic. However, pH values above 8.5 can significantly increase the rate of NHS ester hydrolysis, which is a competing reaction.[4][][7]
Buffer Phosphate, Borate, or Bicarbonate buffers (e.g., 0.1 M Sodium Bicarbonate)These buffers are non-reactive with the NHS ester.[8][9]
Solvent for NHS Ester Anhydrous DMSO or DMFThis compound should be dissolved in a dry, water-miscible organic solvent immediately before use to prevent premature hydrolysis.[8][10]
Temperature Room temperature or 4°CThe reaction can proceed efficiently at either temperature.[9]
Reaction Time 30 minutes to 2 hoursThe reaction is typically rapid.[]

Troubleshooting Low Conjugation Efficiency

Low conjugation efficiency is a common challenge. The following Q&A guide will help you diagnose and resolve potential issues in your experimental workflow.

Q4: My conjugation yield is very low. What are the most likely causes?

Low yield can often be attributed to one or more of the following factors:

  • Hydrolysis of the this compound: NHS esters are highly susceptible to hydrolysis in aqueous solutions. This is the primary competing reaction to the desired amine conjugation. The rate of hydrolysis increases with pH.[8][11]

  • Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5.[4][7] A pH that is too low will result in protonated amines that are not nucleophilic, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[4]

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophilic contaminants will compete with your target molecule for reaction with the NHS ester, thereby reducing your yield.[8][9]

  • Poor Solubility of Reagents: If either the this compound or your target molecule is not fully dissolved, the reaction cannot proceed efficiently.

  • Steric Hindrance: Bulky molecules or steric hindrance around the amine group on your target molecule can slow down the reaction rate, allowing more time for the competing hydrolysis of the NHS ester to occur.[][8]

  • Inactive Amine Groups: The primary amines on your protein may not be accessible for reaction.[12]

Q5: How can I minimize the hydrolysis of my this compound?

Minimizing hydrolysis is critical for achieving high conjugation efficiency. Consider the following strategies:

  • Proper Storage and Handling: Store the this compound desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.[][13]

  • Fresh Reagent Preparation: Prepare the stock solution of this compound in anhydrous DMSO or DMF immediately before use. Do not store aqueous solutions of the reagent.[13]

  • Control Reaction pH: Maintain the reaction pH within the optimal range of 7.2-8.5.[4][7]

  • Optimize Reaction Time: Since the reaction is rapid, avoid unnecessarily long reaction times which would allow for more hydrolysis to occur.

The following table illustrates the effect of pH on the half-life of an NHS ester:

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours[9][11]
8.0Room Temperature210 minutes[14][15]
8.5Room Temperature180 minutes[14][15]
8.64°C10 minutes[11]
9.0Room Temperature125 minutes[14][15]

Q6: I'm using the correct buffer and pH, but my yield is still low. What else can I check?

Here are some other factors to consider:

  • Protein Concentration: Low protein concentrations can favor hydrolysis over the bimolecular conjugation reaction. Aim for a protein concentration of 1-10 mg/mL.[16]

  • Molar Ratio of Reactants: An insufficient molar excess of the this compound can lead to incomplete conjugation. A 10- to 20-fold molar excess of the NHS ester over the protein is a good starting point, but this may need to be optimized.[10][16]

  • Side Reactions: While NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid residues such as serine, threonine, and tyrosine can occur, especially at higher pH and with high concentrations of the NHS ester.[4][17][18][19] These side reactions can consume your reagent and lead to a heterogeneous product. The resulting O-acyl bonds on serine and threonine are less stable than the amide bond formed with lysine.[4]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.

Materials:

  • Protein to be conjugated (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous DMSO

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If your protein is in a buffer containing primary amines (like Tris), perform a buffer exchange into the Conjugation Buffer.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature.

    • Immediately before use, dissolve the required amount of the ester in anhydrous DMSO to a final concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to your protein solution.

    • Gently mix and incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Quantification of Conjugation Efficiency (Degree of Labeling)

A common method to assess the efficiency of the conjugation is to determine the drug-to-antibody ratio (DAR). This can be achieved using UV-Vis spectrophotometry if the drug (or in this case, the propargyl-modified linker) has a distinct absorbance peak from the protein. However, since the propargyl group itself does not have a strong UV absorbance, an indirect method involving a subsequent click reaction with an azide-containing dye followed by spectrophotometric analysis is often employed.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep Protein Preparation (Amine-free buffer, 2-10 mg/mL) conjugation Conjugation Reaction (pH 7.2-8.5, RT, 1-2h) protein_prep->conjugation nhs_prep NHS Ester Preparation (Dissolve in anhydrous DMSO) nhs_prep->conjugation quenching Quenching (Add Tris buffer) conjugation->quenching purification Purification (Desalting column) quenching->purification analysis Analysis (e.g., Click reaction with azide-dye, Spectrophotometry) purification->analysis

Caption: A flowchart of the experimental workflow for protein conjugation.

troubleshooting_logic Troubleshooting Logic for Low Conjugation Efficiency start Low Conjugation Efficiency check_hydrolysis Is the NHS ester hydrolyzed? start->check_hydrolysis check_ph Is the reaction pH optimal (7.2-8.5)? check_hydrolysis->check_ph No solution_hydrolysis Use fresh, anhydrous reagents. Minimize reaction time. check_hydrolysis->solution_hydrolysis Yes check_buffer Is the buffer amine-free? check_ph->check_buffer Yes solution_ph Adjust pH to 7.2-8.5. check_ph->solution_ph No check_concentration Are reactant concentrations adequate? check_buffer->check_concentration Yes solution_buffer Use a non-amine buffer (e.g., PBS, Borate). check_buffer->solution_buffer No solution_concentration Increase protein concentration. Optimize molar ratio of NHS ester. check_concentration->solution_concentration No end Improved Efficiency check_concentration->end Yes solution_hydrolysis->end solution_ph->end solution_buffer->end solution_concentration->end

Caption: A decision tree for troubleshooting low conjugation efficiency.

References

Optimizing Propargyl-C1-NHS Ester to Antibody Conjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing the molar ratio of Propargyl-C1-NHS ester to an antibody.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to antibody?

A1: The optimal molar ratio is empirical and should be determined for each specific antibody and application.[1] However, a good starting point is a 5- to 20-fold molar excess of the NHS ester to the antibody.[1] The table below provides general recommendations based on the antibody concentration.[1] Higher antibody concentrations generally lead to more efficient labeling and may require a lower molar excess.[1][2]

Q2: What are the key factors that influence the optimal molar ratio?

A2: Several factors can impact the efficiency of the conjugation reaction:

  • Antibody Concentration: More dilute antibody solutions generally require a higher molar excess of the NHS ester to achieve the same degree of labeling (DOL) as more concentrated solutions.[1][2] It is recommended to use an antibody concentration of at least 2 mg/mL.[3][4]

  • Reaction pH: The reaction between an NHS ester and the primary amines (e.g., on lysine (B10760008) residues) of an antibody is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[5][6][7] At a lower pH, the amine groups are protonated and less available to react, while at a higher pH, the hydrolysis of the NHS ester increases, reducing labeling efficiency.[3][5]

  • Buffer Composition: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the antibody for reaction with the NHS ester.[1][8] Suitable buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer.[1][6]

  • Antibody Characteristics: The number and accessibility of surface lysine residues vary between different antibodies, which will influence the reaction.[1]

  • Desired Degree of Labeling (DOL): The target DOL, or the average number of alkyne groups per antibody, will dictate the necessary molar excess. For many applications, a final DOL of 4-7 is often considered optimal for antibodies used in immunoassays.[1]

Q3: How can I experimentally determine the optimal molar ratio for my specific antibody?

A3: To determine the optimal ratio, it is recommended to perform a series of trial reactions with varying molar excesses of the this compound. For example, you can test ratios of 5:1, 10:1, 15:1, and 20:1 (NHS ester:antibody). After the reaction and purification, you will need to characterize the resulting conjugates to determine the Degree of Labeling (DOL) for each ratio. The optimal ratio will be the one that yields your target DOL without causing issues like antibody aggregation or loss of function.

Q4: My labeling efficiency is low, resulting in a low Degree of Labeling (DOL). What are the potential causes and how can I improve it?

A4: Low labeling efficiency is a common issue with several potential causes:

  • Incorrect pH: Verify that your reaction buffer is within the optimal pH range of 8.3-8.5.[5][6]

  • NHS Ester Hydrolysis: this compound is moisture-sensitive and can hydrolyze, rendering it inactive.[8][9] Always use anhydrous DMSO or DMF to prepare the stock solution immediately before use and avoid long-term storage of the solution.[1][9]

  • Competing Amines: Ensure your antibody buffer is free of primary amines like Tris or glycine, and that the antibody preparation is pure and free from stabilizing proteins like BSA or gelatin.[2][9]

  • Low Reactant Concentration: If possible, increase the concentration of your antibody (ideally >2 mg/mL).[3][4] You can also try increasing the molar excess of the NHS ester.[3]

  • Reaction Time and Temperature: Reactions are typically run for 1-4 hours at room temperature.[1] If you suspect hydrolysis is an issue, you can perform the reaction at 4°C overnight to minimize it.[3]

Data Presentation

Table 1: Recommended Starting Molar Excess Ratios of NHS Ester to Antibody

Antibody ConcentrationRecommended Starting Molar Excess (Ester:Ab)Notes
> 5 mg/mL5:1 to 10:1Higher protein concentrations lead to more efficient labeling.[1]
1-5 mg/mL10:1 to 20:1A common concentration range for antibody labeling.[1]
< 1 mg/mL20:1 to 50:1A higher excess is needed to compensate for lower reaction kinetics.[1]

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol provides a general guideline for conjugating this compound to an antibody. Optimization will be required for specific antibodies and desired outcomes.

Materials:

  • Antibody in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[1][6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[3]

  • Purification equipment (e.g., Zeba™ Spin Desalting Columns).[10]

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer.[2][6] If the antibody is in a buffer containing Tris or glycine, perform a buffer exchange into the Reaction Buffer.[2]

  • Calculate Reagent Quantities:

    • Use the following formula to calculate the required mass of the this compound for a specific molar excess:[1][6] Mass of NHS Ester (mg) = (Molar Excess) x [Mass of Antibody (mg) / MW of Antibody (Da)] x MW of NHS Ester (Da)

    • Example: To label 2 mg of an IgG antibody (MW ≈ 150,000 Da) with a 15-fold molar excess of this compound (MW ≈ 195.17 Da): Mass (mg) = 15 x [2 mg / 150,000 Da] x 195.17 Da = 0.039 mg

  • Prepare the NHS Ester Stock Solution:

    • Shortly before use, dissolve the calculated amount of this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1]

  • Perform the Labeling Reaction:

    • While gently vortexing, add the calculated volume of the NHS ester stock solution to the antibody solution.[1]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1]

  • Quench the Reaction (Optional but Recommended):

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[10] Incubate for 15-30 minutes.[10]

  • Purify the Conjugate:

    • Remove excess, unreacted this compound and quenching buffer using a desalting column or dialysis.[10]

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL can be estimated using spectrophotometry if the alkyne linker has a distinct absorbance, but this is not the case for this compound. Therefore, a more advanced method like mass spectrometry is often required for accurate DOL determination of the antibody-alkyne conjugate. Alternatively, one can perform a click reaction with an azide-containing dye and then use spectrophotometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_ab 1. Prepare Antibody (2-10 mg/mL in amine-free buffer, pH 8.3) calc 2. Calculate Reagents (Target Molar Ratio) prep_ab->calc Input [Ab] react 4. Add NHS Ester to Antibody (Incubate 1-4h at RT or overnight at 4°C) prep_ab->react prep_nhs 3. Prepare NHS Ester Stock (1-10 mg/mL in anhydrous DMSO) calc->prep_nhs Calculate mass prep_nhs->react Add to Ab quench 5. Quench Reaction (Add Tris Buffer) react->quench purify 6. Purify Conjugate (Desalting Column) quench->purify analyze 7. Characterize Conjugate (Determine DOL via Mass Spec) purify->analyze

Caption: Workflow for antibody labeling with this compound.

optimization_logic cluster_trials Experimental Trials start Define Target DOL ratio1 Test Molar Ratio 1 (e.g., 5:1) start->ratio1 ratio2 Test Molar Ratio 2 (e.g., 10:1) start->ratio2 ratio3 Test Molar Ratio 3 (e.g., 20:1) start->ratio3 analyze Perform Labeling & Purification for each ratio ratio1->analyze ratio2->analyze ratio3->analyze measure Measure DOL for each conjugate analyze->measure decision Does Measured DOL meet Target DOL? measure->decision end Optimal Ratio Identified decision->end Yes adjust Adjust Molar Ratio (Increase or Decrease) decision->adjust No adjust->ratio1 Re-run trials adjust->ratio2 Re-run trials adjust->ratio3 Re-run trials

Caption: Logic diagram for optimizing the molar ratio.

References

Technical Support Center: Managing Antibody Aggregation During Propargyl-C1-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address antibody aggregation during conjugation with Propargyl-C1-NHS ester.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common aggregation issues encountered during your conjugation workflow.

Q: I see visible precipitates or turbidity in my reaction tube. What is the most likely cause and how can I fix it?

A: Visible precipitation is a sign of severe aggregation or poor reagent solubility. The issue often lies with the NHS ester reagent itself or highly unfavorable buffer conditions.

  • Problem: Poor Reagent Solubility. this compound has limited aqueous solubility.[1] Adding the solid reagent directly to your aqueous antibody solution can cause it to precipitate, leading to uncontrolled reactions and antibody aggregation.

    • Solution: Always dissolve the this compound in a small amount of an anhydrous organic co-solvent like DMSO or DMF immediately before use.[1][2] Add this stock solution to the antibody solution slowly and with gentle mixing to prevent localized high concentrations.[1]

  • Problem: Incorrect Buffer pH. The conjugation reaction is efficient at a slightly alkaline pH, but a high pH can destabilize some antibodies, causing them to aggregate.[1][3]

    • Solution: Ensure your reaction buffer is free of primary amines (e.g., Tris) and has a pH between 7.2 and 8.5.[1][2] If your antibody is known to be sensitive, start with a pH closer to 7.4.[1]

  • Problem: High Reagent Concentration. Adding a large excess of the NHS ester, especially as a concentrated bolus, can lead to rapid, uncontrolled labeling and subsequent precipitation.[1]

    • Solution: Perform a titration to find the optimal molar excess of the NHS ester. Start with a 5- to 20-fold molar excess.[1] Add the reagent dropwise while gently stirring the antibody solution.

A: The formation of soluble, high-molecular-weight aggregates is common and can be caused by over-labeling, the hydrophobicity of the linker, or suboptimal reaction conditions.

  • Problem: Over-labeling. Attaching too many propargyl groups can alter the antibody's surface charge and isoelectric point (pI) or increase its surface hydrophobicity, leading to a reduction in solubility and promoting self-association.[1][4]

    • Solution: Reduce the molar excess of the this compound in the reaction.[5] A lower degree of labeling may be sufficient for your application while preserving antibody stability.

  • Problem: Increased Hydrophobicity. The propargyl group is hydrophobic. Its introduction onto the antibody surface can expose or create hydrophobic patches that drive aggregation to minimize contact with the aqueous environment.[4]

    • Solution 1: Incorporate stabilizing excipients into your buffer. Non-ionic surfactants like Polysorbate 20 (Tween 20) can shield hydrophobic patches, while amino acids like arginine and glycine (B1666218) can also help maintain protein stability.[4][6][7]

    • Solution 2: Optimize the reaction temperature. Running the conjugation at 4°C for a longer period (e.g., 4-12 hours) instead of at room temperature can sometimes reduce the formation of aggregates.[5][8]

  • Problem: Freeze-Thaw Stress. Antibodies, especially in certain buffers like PBS, can be susceptible to aggregation during freeze-thaw cycles.[9]

    • Solution: If you must freeze your conjugate, consider adding a cryoprotectant like glycerol.[8] Store the antibody at 4°C if it will be used shortly after purification.

Troubleshooting Decision Tree

The following diagram provides a step-by-step workflow to diagnose and resolve antibody aggregation issues.

Troubleshooting_Aggregation start Aggregation Observed? visible_precipitate Visible Precipitate / Turbidity? start->visible_precipitate sec_dls_high High % Aggregates by SEC/DLS? start->sec_dls_high visible_precipitate->sec_dls_high No reagent_sol 1. Check Reagent Solubility - Dissolve NHS ester in DMSO first - Add slowly to Ab solution visible_precipitate->reagent_sol Yes overlabeling 1. Optimize Molar Ratio - Reduce molar excess of NHS ester - Titrate to find optimal DOL sec_dls_high->overlabeling Yes buffer_ph 2. Verify Buffer pH - Ensure pH 7.2-8.5 - Use amine-free buffer (e.g., PBS) reagent_sol->buffer_ph reagent_conc 3. Reduce Reagent Concentration - Prevent localized high concentrations buffer_ph->reagent_conc end_node Purify & Re-analyze reagent_conc->end_node hydrophobicity 2. Mitigate Hydrophobicity - Add stabilizing excipients (e.g., Polysorbate 20, Arginine) - Lower reaction temp to 4°C overlabeling->hydrophobicity antibody_prep 3. Check Antibody Prep - Ensure high purity (>95%) - Buffer exchange to remove stabilizers (BSA) hydrophobicity->antibody_prep antibody_prep->end_node Workflow_Conjugation prep_ab 1. Antibody Preparation - Buffer exchange into amine-free buffer (PBS, pH 7.4) - Adjust concentration to 1-5 mg/mL prep_reagent 2. Reagent Preparation - Warm this compound to RT - Dissolve in anhydrous DMSO immediately before use conjugation 3. Conjugation Reaction - Slowly add NHS ester solution to antibody (5-20x molar excess) - Incubate with gentle mixing (e.g., 1-2h at RT or 4-12h at 4°C) prep_ab->conjugation Combine prep_reagent->conjugation purification 4. Purification - Remove excess reagent and byproducts - Use desalting column (SEC) or dialysis conjugation->purification analysis 5. Analysis & Storage - Confirm conjugation (e.g., Mass Spec) - Analyze aggregation (SEC, DLS) - Store at 4°C or frozen with cryoprotectant purification->analysis

References

common side reactions with NHS esters in bioconjugation and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) esters in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern when using NHS esters for bioconjugation?

The most significant side reaction is the hydrolysis of the NHS ester.[1][2][] In an aqueous environment, water molecules can attack the ester, leading to the formation of an inactive carboxyl group and releasing N-hydroxysuccinimide (NHS).[2][4] This reaction competes directly with the desired reaction with primary amines on the target biomolecule, and if it occurs prematurely, it will reduce the overall conjugation efficiency.[1][5][6]

Q2: How does pH affect NHS ester bioconjugation and its side reactions?

The pH of the reaction buffer is a critical factor that influences both the desired amine reaction and the competing hydrolysis.[4][7]

  • Amine Reactivity: For the conjugation to occur, the primary amine groups (e.g., on lysine (B10760008) residues) on the biomolecule must be in a deprotonated, nucleophilic state (-NH2). At a pH below 8, a significant portion of these amines will be protonated (-NH3+), making them unreactive towards the NHS ester.[4]

  • NHS Ester Hydrolysis: The rate of NHS ester hydrolysis increases significantly with higher pH.[1][4][5] At a pH above 9.0, the hydrolysis can become so rapid that it outcompetes the desired labeling reaction, leading to low efficiency.[4]

The optimal pH for reacting NHS esters with primary amines is generally between 7.2 and 8.5, with a pH of 8.3 often recommended as a starting point for most proteins.[1][][4][7][8] This range provides the best compromise between ensuring the amines are sufficiently deprotonated and minimizing the rate of hydrolysis.

Q3: My conjugation yield is low. What are the possible causes and how can I troubleshoot this?

Low conjugation yield is a common issue and is often related to the hydrolysis of the NHS ester. Here are some potential causes and solutions:

  • Hydrolysis of NHS ester: The crosslinker may be inactivating before it can react with your biomolecule.

    • Optimize Reaction pH: Perform the reaction within the optimal pH range of 7.2-8.5.[1][]

    • Control Temperature: Conduct the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[2] Higher temperatures can accelerate hydrolysis.[2]

    • Use Fresh NHS Ester Solution: Prepare the NHS ester solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and add it to the aqueous reaction buffer.[2][7] Do not store NHS esters in solution.[2]

  • Incorrect Buffer Composition: The buffer may contain primary amines (e.g., Tris, glycine) or other nucleophiles that compete with the target biomolecule for reaction with the NHS ester.[1][6] Use non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[1]

  • Steric Hindrance: The primary amines on your biomolecule may be sterically hindered, preventing efficient reaction with the NHS ester.[9][10] Consider using an NHS ester with a longer spacer arm to overcome this.[9]

  • Moisture Contamination of NHS Ester: NHS esters are moisture-sensitive.[2] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[2] Store desiccated at -20°C.[][11]

Q4: Can NHS esters react with other functional groups besides primary amines?

While NHS esters are highly selective for primary aliphatic amines, they can also react with other nucleophiles, although these are generally considered side reactions.[6]

  • Hydroxyl and Sulfhydryl Groups: NHS esters can react with hydroxyl (-OH) and sulfhydryl (-SH) groups, but the resulting esters and thioesters are not very stable and can be hydrolyzed or displaced by amines.[6] Side reactions with serine, threonine, and tyrosine have been reported.[12]

  • Histidine: The imidazole (B134444) nitrogen side chain of histidine can also react with NHS esters.[13]

These side reactions are generally less significant than the reaction with primary amines, especially under optimized reaction conditions.[14]

Data Presentation

Table 1: Half-life of NHS Esters at Different pH and Temperatures

pHTemperatureHalf-life
7.00°C4 to 5 hours
8.64°C10 minutes
7.0Ambient~7 hours
9.0AmbientMinutes

(Data compiled from multiple sources describing general NHS ester chemistry).[1][5][15][16]

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation with an NHS Ester

This protocol provides a general guideline for labeling a protein with an NHS ester. The optimal conditions may need to be determined empirically.

Materials:

  • Amine-containing protein (in a suitable buffer)

  • NHS ester crosslinker

  • Dry, amine-free DMSO or DMF

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), HEPES, or sodium bicarbonate buffer, pH 7.2-8.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M glycine

  • Desalting column

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in the chosen conjugation buffer at a concentration of 1-10 mg/mL.[7] If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in dry DMSO or DMF to create a stock solution (e.g., 10 mM).[2][7] The final concentration of the organic solvent in the reaction mixture should typically be below 10% to avoid denaturing the protein.[2]

  • Conjugation Reaction: Add the dissolved NHS ester to the protein solution. The molar ratio of NHS ester to protein will need to be optimized, but a starting point is often a 5- to 20-fold molar excess of the ester.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[1][2]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[1] This will react with any remaining NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess, non-reacted NHS ester and byproducts using a desalting column or dialysis.

Protocol 2: How to Determine the Reactivity of an NHS Ester

This protocol allows you to check if your NHS ester is still active, as they are susceptible to hydrolysis during storage. The principle is to measure the absorbance of the released NHS at 260 nm after intentional hydrolysis with a base.[16][17]

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., PBS)

  • 0.5-1.0 N NaOH

  • Spectrophotometer

Procedure:

  • Prepare a solution of the NHS ester: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. If the reagent is not water-soluble, first dissolve it in a small amount of DMSO or DMF and then add the buffer.[17]

  • Measure initial absorbance: Zero the spectrophotometer at 260 nm with a buffer-only control. Measure the absorbance of the NHS ester solution. If the absorbance is greater than 1.0, dilute the solution with more buffer until the absorbance is within the linear range of the spectrophotometer.[16][17]

  • Induce hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH. Vortex the tube for 30 seconds.[16][17]

  • Measure final absorbance: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm (within 1 minute).[16][17]

  • Interpretation: If the absorbance after adding NaOH is significantly greater than the initial absorbance, the NHS ester is active. A minimal change in absorbance indicates that the NHS ester has already hydrolyzed and is inactive.

Visualizations

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-R (Stable Amide Bond) Protein_NH2->Conjugate Desired Reaction (pH 7.2-8.5) NHS_Ester R-NHS Ester NHS_Ester->Conjugate NHS N-hydroxysuccinimide

Caption: Desired reaction pathway for NHS ester bioconjugation.

Hydrolysis_Side_Reaction cluster_reactants Reactants cluster_products Products NHS_Ester R-NHS Ester Inactive_Ester R-COOH (Inactive Carboxylic Acid) NHS_Ester->Inactive_Ester Hydrolysis (Competing Side Reaction) NHS N-hydroxysuccinimide Water H₂O Water->Inactive_Ester

Caption: Competing hydrolysis side reaction of NHS esters.

Troubleshooting_Workflow start Low Conjugation Yield check_hydrolysis Check for NHS Ester Hydrolysis start->check_hydrolysis check_buffer Verify Buffer Composition start->check_buffer check_sterics Consider Steric Hindrance start->check_sterics optimize_ph Optimize pH (7.2-8.5) check_hydrolysis->optimize_ph control_temp Control Temperature (4°C to RT) check_hydrolysis->control_temp fresh_reagent Use Freshly Prepared NHS Ester Solution check_hydrolysis->fresh_reagent amine_free_buffer Use Amine-Free Buffer (e.g., PBS, HEPES) check_buffer->amine_free_buffer spacer_arm Use Linker with Longer Spacer Arm check_sterics->spacer_arm end Improved Yield optimize_ph->end control_temp->end fresh_reagent->end amine_free_buffer->end spacer_arm->end

Caption: Troubleshooting workflow for low NHS ester conjugation yield.

References

Technical Support Center: Copper-Catalyzed Click Chemistry with Propargyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" with propargyl linkers.

Troubleshooting Guide

This guide addresses common issues encountered during copper-catalyzed click reactions involving propargyl-functionalized molecules.

Issue 1: Low or No Product Yield

A frequent challenge in click chemistry is a lower-than-expected or complete absence of the desired triazole product. This can stem from several factors related to the catalyst, reagents, or reaction conditions.

dot

Caption: Troubleshooting workflow for low-yield click reactions.

Detailed Troubleshooting Steps:

  • Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1] It is common practice to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[1]

    • Solution: Use freshly prepared solutions of the copper salt and reducing agent. Degas solvents to remove oxygen.[1] The use of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) for aqueous systems, is highly recommended to protect the Cu(I) catalyst from oxidation and disproportionation.[1]

  • Reagent Quality and Stoichiometry: The purity of the azide (B81097) and the propargyl-containing molecule is critical. Impurities can interfere with the reaction. Incorrect concentrations or stoichiometry will also lead to poor yields.

    • Solution: Confirm the purity of your starting materials using appropriate analytical techniques (e.g., NMR, MS). To test the system, perform a control reaction with a simple, reliable alkyne like propargyl alcohol and a well-characterized azide.[2][3]

  • Substrate-Specific Issues:

    • Steric Hindrance: Bulky groups near the alkyne or azide can impede the reaction.[1] Consider increasing the reaction temperature or extending the reaction time.[1]

    • Copper Sequestration: If working with biomolecules (proteins, nucleic acids), functional groups like thiols or phosphates can chelate the copper catalyst, making it unavailable for the reaction.[2]

      • Solution: Increase the concentration of both the copper catalyst and the stabilizing ligand.[2] The addition of a sacrificial metal like Zn(II) can sometimes occupy the binding sites on the biomolecule, freeing up the copper catalyst.[2]

    • Hydrophobic Collapse: In aqueous solutions, hydrophobic regions of a molecule can collapse, burying the propargyl linker and making it inaccessible.[2][4]

      • Solution: Perform the reaction in the presence of denaturing agents or co-solvents like DMSO.[2][4]

ParameterRecommended Range/ValueNotes
Copper Source 0.01 - 0.05 equivalents (relative to limiting reagent)Typically CuSO₄·5H₂O is used with a reducing agent.[1]
Reducing Agent 0.1 - 0.2 equivalents (for in situ Cu(I) generation)Sodium ascorbate is most common.[1]
Ligand:Cu Ratio At least 5:1A higher ratio helps protect the catalyst and can reduce damage to biomolecules.[5][6]
pH 6.5 - 8.0Avoid TRIS buffer as it can inhibit the reaction by coordinating with copper.[5] Phosphate (B84403) or HEPES buffers are good alternatives.[5]

Issue 2: Appearance of Side Products

The formation of unintended products can complicate purification and reduce the yield of the desired conjugate.

  • Alkyne Homo-coupling (Glaser Coupling): A common side reaction is the dimerization of the terminal propargyl group to form a diyne. This is also a copper-catalyzed process and is favored by the presence of oxygen.

    • Solution: Maintain anaerobic conditions by degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of a stabilizing ligand and an excess of the reducing agent can also help suppress this side reaction.[7]

  • Reaction with Propiolic Acid: When using propiolic acid, a red or purple precipitate may form due to a reaction with the copper catalyst, deactivating it.[8]

    • Solution: Using a solvent system like acetonitrile/water may help stabilize the copper by coordination.[8] Alternatively, protecting the carboxylic acid as an NHS ester before the click reaction can be a viable strategy.

dot

Caption: Desired vs. side reaction pathways in CuAAC.

Issue 3: Purification Challenges

Separating the final product from unreacted starting materials, the copper catalyst, and ligands can be challenging.

  • Removing Unreacted Propargyl Reagents: Small molecule propargyl linkers can sometimes be difficult to separate from the product, especially if they have similar polarities.

    • Solution: If there's a significant difference in boiling points, distillation can be effective.[9] Otherwise, column chromatography is a standard method.[9] For more robust removal, a chemical scavenger (e.g., an amine) can be added to react with the excess propargyl compound, converting it into a more easily separable derivative.[9]

  • Removing Copper: Residual copper can be toxic to cells and interfere with downstream applications.

    • Solution: The use of chelating agents or washing with aqueous solutions of reagents like ammonia (B1221849) or EDTA can help remove copper. For biomolecules, size exclusion chromatography or dialysis are effective methods. A recently developed method for oligonucleotides involves using molecular weight cut-off (MWCO) centrifugation.[10]

Experimental Protocols

Protocol 1: Model Click Reaction with Propargyl Alcohol

This protocol is useful for testing the viability of your catalyst system and azide reagent before proceeding with a more complex or valuable propargyl-linked substrate.[2][3]

  • Reagent Preparation:

    • Prepare a stock solution of your azide (e.g., 5 mM in a suitable solvent).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in water).

    • Prepare a stock solution of a water-soluble ligand like THPTA (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Reaction Setup (for a 500 µL total volume):

    • In a microcentrifuge tube, combine the following in order:

      • Propargyl alcohol and buffer (e.g., phosphate buffer, pH 7.4) to a volume of 446.2 µL, achieving a final propargyl alcohol concentration of ~560 µM.[3]

      • 10 µL of the 5 mM azide stock solution (final concentration: 100 µM).[3]

      • A premixed solution of 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA.[3]

      • 25 µL of 100 mM sodium ascorbate stock solution (final concentration: 5 mM).[3]

  • Reaction and Analysis:

    • Close the tube to minimize oxygen exposure and mix by inverting or using a rotator.[2]

    • Allow the reaction to proceed at room temperature for 1 hour.[2]

    • Analyze the reaction mixture by a suitable method (e.g., LC-MS, TLC, or fluorescence if using a fluorogenic azide) to determine the extent of conversion.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in the click reaction? A1: The Cu(I) catalyst is essential for the copper-catalyzed azide-alkyne cycloaddition (CuAAC). It facilitates the formation of a copper acetylide intermediate, which then reacts with the azide to form the triazole ring.[1] The catalyzed reaction is significantly faster than the uncatalyzed thermal reaction and proceeds with high regiospecificity to yield the 1,4-disubstituted triazole isomer.[7]

Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source? A2: While Cu(I) is the active species, it is unstable and prone to oxidation.[1][11] Therefore, it is more convenient and common to use a stable Cu(II) salt, such as CuSO₄, and add a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ.[1][7] This ensures a sustained concentration of the active catalyst throughout the reaction.[1]

Q3: Why is a ligand necessary? A3: Ligands are crucial for several reasons. They stabilize the active Cu(I) catalyst, preventing its oxidation and disproportionation.[1] They also increase the catalyst's solubility and can accelerate the reaction rate.[1] For bioconjugation, ligands like THPTA are particularly important as they help protect sensitive biomolecules from damage by reactive oxygen species that can be generated by the copper/ascorbate system.[5][6]

Q4: Can I perform click chemistry in the presence of cells or complex biological samples? A4: Yes, CuAAC is widely used for bioconjugation because the azide and alkyne groups are bioorthogonal, meaning they do not typically react with native biological functional groups.[1] However, the copper catalyst can be toxic to cells.[11] For live-cell applications, it is crucial to use biocompatible ligands, minimize the concentration of copper, or consider copper-free click chemistry alternatives like strain-promoted azide-alkyne cycloaddition (SPAAC).[12]

Q5: My propargyl linker is not reacting. What should I check first? A5: First, verify the integrity of your catalyst system by running a control reaction with a simple alkyne like propargyl alcohol.[2][3] If the control works, the issue likely lies with your specific substrate. Check for potential steric hindrance near the alkyne, ensure the alkyne is accessible (not buried within a folded biomolecule), and consider the possibility of your substrate chelating the copper catalyst.[1][2][4]

References

impact of pH on Propargyl-C1-NHS ester reaction efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-C1-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound reaction with a primary amine?

The optimal pH for reacting this compound with a primary amine is in the range of 7.2 to 8.5.[1][2] For many applications, a pH of 8.3-8.5 is considered ideal to achieve a balance between amine reactivity and ester stability.[2][3][4][5][6]

Q2: Why is pH so critical for the reaction efficiency?

The pH of the reaction buffer is a crucial parameter because it influences two competing processes:

  • Amine Reactivity: The reaction requires the primary amine to be in its deprotonated, nucleophilic state (-NH2). At acidic pH, the amine group is protonated (-NH3+), rendering it unreactive.[3][4][5] As the pH increases, more of the amine is deprotonated and available to react.[7]

  • NHS Ester Hydrolysis: this compound is susceptible to hydrolysis in aqueous solutions, where it reacts with water and becomes inactive.[7][8][9] The rate of this hydrolysis reaction increases significantly at higher pH.[1][3][4][5]

Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of ester hydrolysis.[7]

Q3: Which buffers are recommended for this reaction?

Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][2] A 0.1 M sodium bicarbonate solution or a 0.1 M phosphate buffer, with the pH adjusted to the optimal range, are excellent starting points.[3][4][5]

Q4: Are there any buffers I should avoid?

Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][3][6][8] These buffers will compete with your target molecule for reaction with the this compound, leading to lower yields of your desired conjugate.[1][6][8]

Q5: My this compound is not very soluble in my aqueous buffer. What should I do?

If the this compound has poor aqueous solubility, it can first be dissolved in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3][4][5][10] This stock solution can then be added to your biomolecule dissolved in the appropriate reaction buffer.[3][4][5] It is crucial to use anhydrous DMSO or amine-free DMF to prevent premature hydrolysis or reaction of the NHS ester.[2][3][4][5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Yield Suboptimal pH: The reaction pH is too low (amine is protonated) or too high (ester hydrolysis is too fast).Verify the pH of your reaction buffer and ensure it is within the optimal 7.2-8.5 range. For many applications, a pH of 8.3-8.5 is ideal.[2][3][4][5][6]
Hydrolysis of NHS Ester: The this compound has been inactivated by water.Prepare the NHS ester solution in anhydrous DMSO or amine-free DMF immediately before use.[5][6] Store the solid NHS ester in a desiccator, protected from light and moisture.[6]
Competing Nucleophiles: Your buffer contains primary amines (e.g., Tris, glycine).Use a non-amine-containing buffer such as phosphate, bicarbonate, or borate.[1][2]
Low Protein/Molecule Concentration: The concentration of your target molecule is too low, favoring hydrolysis.Increase the concentration of your target molecule. Optimal concentrations are often in the 1-10 mg/mL range.[4]
Inconsistent Results Acidification of Reaction Mixture: During large-scale reactions, the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can lower the pH of the buffer.[3][5]For large-scale reactions, monitor the pH throughout the process or use a more concentrated buffer to maintain a stable pH.[2][3][5]
Variable Reagent Quality: Impurities in the NHS ester or solvents can negatively impact the reaction.Use high-quality reagents, including anhydrous DMSO or amine-free DMF.[2]
Protein/Molecule Aggregation or Precipitation High Concentration of Organic Solvent: Adding too much of the NHS ester stock solution (in DMSO or DMF) can cause some proteins to precipitate.Keep the final concentration of the organic solvent in the reaction mixture low, typically between 0.5% and 10%.[1][2]

Data Presentation

Table 1: Effect of pH on the Half-life of a Typical NHS Ester

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[11]
8.025Measured in minutes[12]
8.6410 minutes[1]

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline. Optimal conditions, such as the molar excess of the NHS ester and reaction time, may need to be determined empirically for your specific application.

  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Alternatively, use a 0.1 M phosphate buffer at the same pH.[3][4][5]

  • Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[4]

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or amine-free DMF to create a concentrated stock solution.[3][4][5]

  • Reaction Initiation: Add a calculated molar excess of the this compound solution to the protein solution. A common starting point is a 10- to 20-fold molar excess.[6] Mix thoroughly by vortexing or pipetting.

  • Incubation: Incubate the reaction mixture at room temperature for at least 4 hours or overnight on ice.[3]

  • Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer like Tris can be added to consume any unreacted NHS ester.

  • Purification: Remove the excess, unreacted this compound and byproducts (e.g., N-hydroxysuccinimide) from the labeled protein using an appropriate method such as gel filtration, dialysis, or spin columns.[3]

Visualizations

Troubleshooting_Workflow Start Start: Low Reaction Efficiency CheckpH Is pH between 7.2 and 8.5? Start->CheckpH AdjustpH Adjust buffer pH to 8.3 CheckpH->AdjustpH No CheckBuffer Is buffer amine-free (e.g., no Tris)? CheckpH->CheckBuffer Yes AdjustpH->CheckBuffer ChangeBuffer Switch to Phosphate or Bicarbonate buffer CheckBuffer->ChangeBuffer No CheckReagents Are NHS ester and solvents fresh/anhydrous? CheckBuffer->CheckReagents Yes ChangeBuffer->CheckReagents UseFreshReagents Use fresh, high-quality NHS ester and anhydrous solvent CheckReagents->UseFreshReagents No OptimizeRatio Optimize molar ratio of NHS ester to target CheckReagents->OptimizeRatio Yes UseFreshReagents->OptimizeRatio Success Reaction Optimized OptimizeRatio->Success

References

Technical Support Center: Propargyl-C1-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted Propargyl-C1-NHS ester following bioconjugation reactions.

Troubleshooting Guide

Low conjugation efficiency or inconsistent results can be frustrating. This guide addresses common issues encountered when using this compound and provides systematic solutions.

Q1: My conjugation yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low conjugation yield is a frequent issue that can often be traced back to several factors. The reaction between an NHS ester and a primary amine is sensitive to reaction conditions.[1]

Common Causes and Solutions for Low Conjugation Yield

Potential Cause Explanation Recommended Solution
Suboptimal pH The reaction of an NHS ester with a primary amine is highly pH-dependent, with an optimal range of 7.2-8.5.[1] Below this range, the primary amines are protonated and less reactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction.[1][2]Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Use a freshly prepared buffer such as 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate.[2][3]
Hydrolysis of this compound NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions, rendering them inactive.[1][4] The half-life of NHS esters decreases significantly as the pH increases, dropping to about 10 minutes at pH 8.6 and 4°C.[5]Prepare the this compound solution in an anhydrous solvent like DMSO or DMF immediately before use.[3][6] Avoid storing the ester in aqueous solutions.[4]
Presence of Primary Amine-Containing Buffers Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for reaction with the NHS ester, leading to reduced conjugation efficiency.[1][7]Use an amine-free buffer for the conjugation reaction. If your protein is in a Tris-based buffer, perform a buffer exchange into a suitable buffer like PBS before starting the conjugation.[4][8]
Low Reactant Concentration Low concentrations of the protein or the NHS ester can lead to less efficient conjugation due to the competing hydrolysis reaction.[1]It is recommended to use a protein concentration of at least 1-10 mg/mL.[2][3] The molar excess of the NHS ester may need to be optimized, with a 20-fold molar excess being a common starting point.[7]
Poor Solubility of this compound If the NHS ester is not fully dissolved in the organic solvent before being added to the aqueous reaction buffer, the reaction will not proceed efficiently.[3]Ensure the this compound is completely dissolved in anhydrous DMSO or DMF before adding it to the protein solution. The final concentration of the organic solvent should typically not exceed 10%.[3]
Steric Hindrance The accessibility of the primary amines on the target molecule can affect the reaction rate. Bulky neighboring groups can sterically hinder the reaction, allowing more time for hydrolysis of the NHS ester.[1]While difficult to alter, consider longer reaction times or slightly increasing the molar excess of the this compound.

Q2: How do I effectively stop the conjugation reaction?

A2: To stop the reaction and prevent further modification of your biomolecule, you can add a quenching reagent that will react with any unreacted this compound.[3]

Quenching Strategies

Quenching Reagent Concentration Mechanism
Tris Buffer 20-50 mM final concentrationThe primary amine in Tris reacts with the NHS ester.[5]
Glycine 20-50 mM final concentrationThe primary amine in glycine reacts with the NHS ester.[5]
Hydroxylamine 10 mM final concentrationReacts with the NHS ester to form a hydroxamic acid.[5]
Increased pH Raise pH to >8.6Promotes rapid hydrolysis of the NHS ester.[9]

Frequently Asked Questions (FAQs)

Q3: What is this compound and what is it used for?

A3: this compound is a chemical linker molecule. It contains two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne (propargyl group).[10][11] The NHS ester reacts with primary amines on biomolecules, such as proteins and antibodies, to form a stable amide bond.[12][13] The propargyl group can then be used in "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules that have an azide (B81097) group.[10][11] It is commonly used in the development of antibody-drug conjugates (ADCs).[10][14]

Q4: How should I store this compound?

A4: this compound is moisture-sensitive.[4] It should be stored at -20°C with a desiccant.[7] Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation.[7] Solutions of the ester are unstable and should be prepared fresh for each use.[11]

Q5: What are the best methods to remove unreacted this compound after the conjugation reaction?

A5: The most common and effective methods for removing small molecules like unreacted NHS esters from larger biomolecules are size-based separation techniques. These include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method that separates molecules based on their size. The larger conjugate will elute first, while the smaller, unreacted ester and its byproducts are retained longer on the column.[15][16]

  • Dialysis: This method involves placing the reaction mixture in a dialysis bag or cassette with a specific molecular weight cut-off (MWCO) and dialyzing against a large volume of buffer. The small, unreacted ester will pass through the membrane, while the larger conjugate is retained.[4][15]

  • Tangential Flow Filtration (TFF): This is a rapid and scalable method for buffer exchange and removal of small molecules.[15]

Q6: Will the propargyl group be stable during the purification process?

A6: The propargyl group is generally stable under the conditions used for common protein purification techniques like SEC and dialysis.[17] Propargyl alcohol, a related compound, is known to be stable under various conditions.[17] However, it is always good practice to perform purification steps at neutral pH and avoid harsh conditions or prolonged exposure to high temperatures to ensure the integrity of the entire conjugate.[18]

Q7: Can I use precipitation to remove the unreacted ester?

A7: For proteins and nucleic acids, ethanol (B145695) or acetone (B3395972) precipitation can sometimes be used to separate the biomolecule from organic impurities like unreacted NHS esters and N-hydroxysuccinimide.[2] However, this method may not be as efficient as chromatography or dialysis and could potentially lead to denaturation of some proteins.

Experimental Protocols

Protocol: Removal of Unreacted this compound using Size-Exclusion Chromatography (SEC)

This protocol outlines a general procedure for purifying a protein conjugate after reaction with this compound.

Materials:

  • Conjugation reaction mixture

  • Size-Exclusion Chromatography column (e.g., Superdex 75 or 200, or equivalent)[19]

  • FPLC or other chromatography system[19]

  • Purification Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Fraction collection tubes

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least 2 column volumes of Purification Buffer at the flow rate recommended by the manufacturer (e.g., 0.4 mL/min).[19]

  • Sample Preparation:

    • If the reaction volume is large, concentrate the sample using an appropriate centrifugal filter device.

    • Centrifuge the reaction mixture at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregated protein.

  • Sample Injection and Elution:

    • Inject the clarified supernatant onto the equilibrated SEC column. For optimal separation, the sample volume should not exceed 2-5% of the total column volume.[15]

    • Elute the column with the Purification Buffer at the recommended flow rate.

  • Fraction Collection and Analysis:

    • Monitor the elution profile by measuring the UV absorbance at 280 nm (for the protein).[15]

    • Collect fractions corresponding to the protein conjugate peak. The conjugate, being the largest molecule, is expected to be in the first major peak to elute.[15][20]

    • Analyze the collected fractions for purity (e.g., by SDS-PAGE) and concentration.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification start Start: Protein + this compound reaction Incubate at RT for 1-4h or 4°C overnight start->reaction quench Quench Reaction (e.g., add Tris buffer) reaction->quench sec Size-Exclusion Chromatography (SEC) quench->sec analysis Analyze Fractions (SDS-PAGE, UV-Vis) sec->analysis end End: Purified Conjugate analysis->end

Caption: Experimental workflow for the removal of unreacted this compound.

troubleshooting_workflow start Low Conjugation Yield? ph_check Is reaction pH between 7.2-8.5? start->ph_check buffer_check Is buffer amine-free (e.g., PBS)? ph_check->buffer_check Yes adjust_ph Adjust pH to 7.2-8.5 ph_check->adjust_ph No ester_prep_check Was NHS ester dissolved in anhydrous solvent just before use? buffer_check->ester_prep_check Yes buffer_exchange Perform buffer exchange to PBS buffer_check->buffer_exchange No concentration_check Is protein concentration >1 mg/mL? ester_prep_check->concentration_check Yes prepare_fresh_ester Prepare fresh NHS ester solution ester_prep_check->prepare_fresh_ester No concentrate_protein Concentrate protein concentration_check->concentrate_protein No optimize_ratio Optimize molar ratio of NHS ester concentration_check->optimize_ratio Yes adjust_ph->start buffer_exchange->start prepare_fresh_ester->start concentrate_protein->start

Caption: Troubleshooting decision tree for low conjugation yield.

References

issues with solubility of Propargyl-C1-NHS ester in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-C1-NHS ester. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a specific focus on solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous reaction buffer?

A1: this compound, like most N-hydroxysuccinimide (NHS) esters, has limited solubility in aqueous solutions.[1][2][3][4] It is recommended to first prepare a concentrated stock solution in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2][3][5][6] This organic stock solution can then be added to your aqueous buffer.

Q2: I dissolved the this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?

A2: Precipitation upon addition to an aqueous buffer is a common issue.[2] To prevent this, add the stock solution drop-wise to your protein or biomolecule solution while gently stirring or vortexing.[2] It is also crucial to keep the final concentration of the organic solvent in the reaction mixture low (typically below 10%) to avoid precipitation of the reagent and potential denaturation of your protein.[2]

Q3: What is the optimal pH for reacting this compound with my biomolecule?

A3: The optimal pH for reacting NHS esters with primary amines on biomolecules is between 7 and 9.[1][7] A more specific recommendation is often between pH 8.3 and 8.5.[2][3][8] This pH range provides a good balance between having a sufficiently nucleophilic deprotonated amine group on your target molecule and minimizing the hydrolysis of the NHS ester.

Q4: Can I use any buffer for my labeling reaction?

A4: No. You should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][2][3][8] These buffers will compete with your target biomolecule for the NHS ester, leading to low labeling efficiency. Recommended buffers include phosphate (B84403), bicarbonate, or borate (B1201080) buffers.[3][7][8]

Q5: How stable is this compound in aqueous solutions?

A5: this compound is susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis is highly dependent on the pH.[2][9][10] At a higher pH, the rate of hydrolysis increases significantly. For instance, the half-life of an NHS ester can be several hours at pH 7 but can decrease to just minutes at pH 8.6.[9][10][11] Therefore, it is critical to prepare the solution fresh immediately before use and add it to the reaction mixture promptly.[2]

Q6: Are there more water-soluble alternatives to this compound?

A6: Yes. If aqueous solubility remains a significant issue, you might consider using a Sulfo-NHS ester analog or a PEGylated version of the molecule. Sulfo-NHS esters contain a sulfonate group that significantly increases their water solubility.[1][4][6][9][11] Similarly, Propargyl-PEG-NHS esters incorporate a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which also enhances solubility in aqueous media.[12][13]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound precipitates upon addition to aqueous buffer. The compound has low aqueous solubility.Prepare a 10-100 mM stock solution in anhydrous DMSO or DMF. Add the stock solution drop-wise to the reaction mixture while gently vortexing. Ensure the final organic solvent concentration is <10%.[2]
Low labeling efficiency. 1. Incorrect pH of the reaction buffer. 2. Hydrolysis of the this compound. 3. Presence of competing primary amines in the buffer.1. Adjust the reaction buffer pH to 8.3-8.5.[2][3][8] 2. Prepare the stock solution of the NHS ester immediately before use.[2] 3. Use a non-amine-containing buffer such as phosphate, bicarbonate, or borate.[3][7][8]
Labeled protein precipitates. 1. Over-labeling of the protein, increasing its hydrophobicity. 2. The protein is not stable under the labeling conditions.1. Reduce the molar ratio of the NHS ester to the protein in the labeling reaction. 2. Perform a buffer exchange for the protein into a suitable buffer before labeling. Ensure the protein concentration is optimal (e.g., at least 2 mg/mL).[2]

Quantitative Data Summary

Compound Solvent Solubility Notes
This compoundDMSO100 mg/mL (512.37 mM)May require sonication.[14]
This compound10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (12.81 mM)Forms a clear solution.[14][15][16]
This compound10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (12.81 mM)Forms a suspended solution; requires sonication.[14][15]
This compound10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (12.81 mM)Forms a clear solution.[14][15]
General NHS estersAqueous BufferGenerally Insoluble[1][2][3][4]
Sulfo-NHS estersAqueous BufferWater Soluble[1][6][9][11]

Hydrolysis Half-life of NHS Esters in Aqueous Solution

pH Temperature Half-life
7.00°C4-5 hours
8.0Room Temperature1 hour
8.64°C10 minutes

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Add high-quality, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10-100 mM or up to 100 mg/mL).[14]

  • Vortex or sonicate the vial until the solid is completely dissolved.[14]

  • Use the stock solution immediately for the best results. Storage of the stock solution is not recommended, but if necessary, store at -20°C or -80°C with protection from moisture.[14]

Protocol 2: Labeling of a Protein with this compound
  • Prepare the protein solution in an amine-free buffer (e.g., 0.1 M sodium phosphate or 0.1 M sodium bicarbonate) at a pH of 8.3-8.5.[3][8] A protein concentration of at least 2 mg/mL is recommended.[2]

  • Prepare the this compound stock solution in anhydrous DMSO as described in Protocol 1.

  • While gently vortexing the protein solution, add the calculated amount of the this compound stock solution drop-wise. Ensure the final DMSO concentration in the reaction mixture is below 10%.[2]

  • Allow the reaction to proceed for 1-4 hours at room temperature or overnight on ice.[3]

  • (Optional) Quench the reaction by adding a small amount of an amine-containing buffer like Tris-HCl to a final concentration of about 50 mM.

  • Purify the labeled protein from excess reagent and byproducts using a suitable method such as gel filtration (desalting column) or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagent This compound (Solid) stock Stock Solution (in DMSO) reagent->stock Dissolve dmso Anhydrous DMSO dmso->stock reaction_mix Reaction Mixture stock->reaction_mix Add drop-wise (<10% final DMSO) protein_buffer Protein in Amine-Free Buffer (pH 8.3-8.5) protein_buffer->reaction_mix purification Purification (e.g., Gel Filtration) reaction_mix->purification Incubate & Quench (optional) final_product Labeled Protein purification->final_product

Caption: Experimental workflow for labeling a protein with this compound.

logical_relationship cluster_problem Problem cluster_solutions Solutions cluster_outcome Outcome solubility Low Aqueous Solubility of This compound use_dmso Use Anhydrous Organic Solvent (DMSO/DMF) for Stock Solution solubility->use_dmso use_alternatives Use Water-Soluble Alternatives (Sulfo-NHS or PEGylated Esters) solubility->use_alternatives control_addition Drop-wise Addition to Reaction use_dmso->control_addition success Successful Labeling Reaction control_addition->success control_ph Optimize Reaction pH (8.3-8.5) control_ph->success use_alternatives->success

Caption: Troubleshooting logic for this compound solubility issues.

References

strategies to improve the stability of Propargyl-C1-NHS ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-C1-NHS ester conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for their bioconjugation needs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the stability and efficiency of your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability?

A1: The primary cause of instability for this compound, like all N-hydroxysuccinimide (NHS) esters, is its susceptibility to hydrolysis.[1][2][3][4][5][6] In aqueous environments, water molecules can attack the ester linkage, leading to the regeneration of the original carboxylic acid and the release of N-hydroxysuccinimide (NHS). This hydrolysis reaction directly competes with the desired conjugation reaction with primary amines.[2][4][5][6]

Q2: How does pH affect the stability and reactivity of the conjugate?

A2: The pH of the reaction buffer is a critical factor. The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5.[1][7] While a slightly alkaline pH is necessary to ensure the primary amine on the target molecule is deprotonated and thus nucleophilic, a pH that is too high will significantly accelerate the rate of NHS ester hydrolysis, reducing the conjugation yield.[1][4][7]

Q3: What are the optimal storage conditions for this compound?

A3: To maximize its shelf-life, this compound should be stored as a dry powder at -20°C, protected from moisture.[8][9] It is highly recommended to store the reagent with a desiccant.[3][8] Once a vial is opened, it should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[3][10] For optimal stability, it is best to repackage the powder into smaller, single-use aliquots to minimize exposure to air and moisture from repeated openings.[9][10]

Q4: Can I prepare a stock solution of this compound? If so, how should it be stored?

A4: Yes, you can prepare stock solutions, but they have limited stability.[9] It is crucial to use an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7][] Stock solutions in anhydrous DMSO or DMF can be stored for a limited time at -20°C or -80°C.[7][10][12] However, for best results, it is always recommended to prepare the stock solution immediately before use.[8][13] Aqueous solutions of NHS esters are not stable and should be used immediately.[7][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield Hydrolysis of this compound: The NHS ester has degraded due to exposure to moisture or inappropriate pH.- Use anhydrous solvents (DMSO, DMF) to prepare the NHS ester stock solution immediately before use.[13] - Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1][7] - Minimize the reaction time; prolonged reactions can lead to significant hydrolysis.
Suboptimal Reaction pH: The pH of the reaction buffer is too low (amine is protonated) or too high (ester hydrolysis is too fast).- Carefully prepare and verify the pH of your reaction buffer. A pH of 8.3-8.5 is often optimal.[7] - Use non-amine containing buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or bicarbonate buffer.[1][7]
Poor Solubility of Reagents: The this compound or the target molecule is not fully dissolved in the reaction mixture.- Ensure complete dissolution of the NHS ester in anhydrous DMSO or DMF before adding it to the aqueous reaction buffer.[7] - The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[13]
Presence of Competing Nucleophiles: Primary amine-containing buffers (e.g., Tris) or other contaminants are reacting with the NHS ester.- Avoid buffers containing primary amines, such as Tris or glycine.[8][13] - If your protein is in a Tris-based buffer, perform a buffer exchange into an appropriate amine-free buffer before starting the conjugation.
Inconsistent Results Variable Activity of this compound: The reagent may have degraded over time due to improper storage.- Aliquot the solid NHS ester upon receipt to minimize freeze-thaw cycles and exposure to moisture.[10] - Always allow the container to reach room temperature before opening.[3][10] - Consider testing the reactivity of the NHS ester before critical experiments.[3]
No Conjugation Detected Complete Hydrolysis of NHS Ester: The reagent was inactive before the experiment began.- Purchase fresh reagent. - Review storage and handling procedures to prevent future degradation.
Incorrect Buffer Composition: Presence of interfering substances.- Ensure no primary amine-containing substances are present in the reaction buffer.

Quantitative Data on NHS Ester Stability

The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the half-life of a typical NHS ester under different conditions. While this data is for a generic NHS ester, it provides a useful guide for this compound.

pHTemperature (°C)Half-lifeReference
7.004-5 hours[1]
8.6410 minutes[1]
7.0AmbientHours[3]
9.0AmbientMinutes[3]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein
  • Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5. Avoid buffers containing primary amines.[8]

  • Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[7] If the protein is in an incompatible buffer, perform a buffer exchange.

  • This compound Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[][13]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[13]

    • Add the ester solution dropwise while gently stirring or vortexing the protein solution.[14]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[8][13] Protect from light if the molecule is light-sensitive.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of about 50 mM to consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted this compound and the NHS byproduct by dialysis, size-exclusion chromatography (gel filtration), or spin desalting columns.[7][][13]

Protocol 2: Assessing the Reactivity of this compound

This protocol is adapted from a general method to determine the activity of NHS esters by measuring the release of NHS upon hydrolysis.[3]

  • Reagent Preparation:

    • Prepare a suitable buffer, such as 0.1 M sodium phosphate, pH 7.5.

    • Prepare a 0.5-1.0 N NaOH solution.

  • Sample Preparation:

    • Weigh 1-2 mg of the this compound into a microcentrifuge tube.

    • Dissolve the ester in 2 mL of the buffer. If solubility is an issue, first dissolve it in a small amount of anhydrous DMSO (e.g., 200 µL) and then add the buffer.

    • Prepare a control tube containing only the buffer (and DMSO if used).

  • Initial Absorbance Measurement:

    • Measure the absorbance of the NHS ester solution and the control at 260 nm using a spectrophotometer.

  • Base Hydrolysis:

    • To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH.

    • Vortex the tube for 30 seconds.

  • Final Absorbance Measurement:

    • Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm. The measurement should be taken within one minute.[3]

  • Interpretation: A significant increase in absorbance at 260 nm after base hydrolysis indicates that the NHS ester was active, as hydrolysis releases NHS, which has a strong absorbance at this wavelength.[3] If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.

Visualizations

cluster_storage Storage and Handling cluster_reaction Conjugation Workflow storage Store Solid at -20°C with Desiccant equilibrate Equilibrate to Room Temperature Before Opening storage->equilibrate dissolve Dissolve in Anhydrous DMSO or DMF equilibrate->dissolve use_immediately Use Solution Immediately dissolve->use_immediately add_ester Add NHS Ester Solution dissolve->add_ester prepare_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) prepare_protein->add_ester incubate Incubate (RT or 4°C) add_ester->incubate purify Purify Conjugate incubate->purify

Caption: Recommended workflow for handling and using this compound.

start Low Conjugation Yield hydrolysis NHS Ester Hydrolysis? start->hydrolysis ph_issue Incorrect pH? start->ph_issue buffer_issue Competing Amines in Buffer? start->buffer_issue solution_hydrolysis Use anhydrous solvent, prepare fresh solution hydrolysis->solution_hydrolysis solution_ph Adjust pH to 7.2-8.5 ph_issue->solution_ph solution_buffer Use amine-free buffer (e.g., PBS, Borate) buffer_issue->solution_buffer

Caption: Troubleshooting logic for low conjugation yield.

cluster_reactions Competing Reactions in Aqueous Buffer reagents This compound Protein with Primary Amine (R-NH2) conjugation Desired Conjugation (Amide Bond Formation) reagents->conjugation pH 7.2-8.5 hydrolysis Competing Hydrolysis (Inactivation) reagents->hydrolysis H2O products Stable Propargyl-labeled Protein Inactive Carboxylic Acid conjugation->products hydrolysis->products

Caption: Competing reaction pathways for this compound.

References

identifying and minimizing off-target labeling with Propargyl-C1-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Propargyl-C1-NHS ester for targeted labeling while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a chemical probe used for bioconjugation.[1][2][3][4][5] Its N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines (-NH2), which are predominantly found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form a stable amide bond.[6] The propargyl group, a terminal alkyne, serves as a handle for "click chemistry," allowing for the subsequent attachment of a reporter molecule (e.g., biotin, fluorophore) that contains an azide (B81097) group.[1][3][4]

Q2: What constitutes "off-target" labeling with this compound?

Off-target labeling refers to any modification of a biomolecule by this compound that is not the intended reaction with a primary amine. The most common off-target reactions include:

  • Hydrolysis: The NHS ester can react with water, leading to the hydrolysis of the ester and rendering it inactive for labeling. This is a significant competing reaction.

  • Reaction with other nucleophiles: While highly reactive towards primary amines, NHS esters can also react with other nucleophilic residues on proteins, such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine.[6][7][8][9] These resulting esters are generally less stable than the amide bond formed with amines.[7][9]

Q3: How can I minimize off-target labeling?

Minimizing off-target labeling involves optimizing the reaction conditions to favor the reaction with primary amines over competing reactions. Key parameters to control include:

  • pH: The reaction with primary amines is most efficient at a pH between 7.2 and 8.5.[6] Lower pH values will protonate the amines, reducing their nucleophilicity, while higher pH values significantly increase the rate of NHS ester hydrolysis.

  • Concentration: Using an appropriate molar excess of the this compound is crucial. A high excess can increase the likelihood of off-target reactions, while too low of a concentration may result in incomplete labeling of the target.

  • Temperature and Incubation Time: Reactions are typically carried out at room temperature for 30 minutes to 2 hours or at 4°C for longer periods to reduce the rate of hydrolysis.

  • Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester. Phosphate, bicarbonate, or borate (B1201080) buffers are recommended.[6]

Q4: How do I quench the labeling reaction?

To stop the labeling reaction and consume any unreacted this compound, a quenching agent with a primary amine should be added. Common quenching agents include Tris, glycine, or hydroxylamine (B1172632) at a final concentration of 20-100 mM.[6]

Q5: How can I identify and quantify off-target labeling?

A chemoproteomic approach using mass spectrometry is the most comprehensive way to identify and quantify off-target labeling. This typically involves the following steps:

  • Labeling a complex biological sample (e.g., cell lysate) with this compound.

  • Performing a "click" reaction to attach a biotin-azide reporter molecule to the propargyl group of the labeled proteins.

  • Enriching the biotinylated proteins using streptavidin affinity purification.

  • Digesting the enriched proteins and analyzing them by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the labeled proteins and the specific sites of modification.

Quantitative proteomics techniques, such as stable isotope labeling by amino acids in cell culture (SILAC) or label-free quantification, can be used to compare the extent of labeling under different conditions and distinguish between on-target and off-target modifications.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Hydrolysis of this compound: The reagent is moisture-sensitive.Prepare the reagent solution immediately before use in an anhydrous solvent like DMSO or DMF.
Suboptimal pH: The pH of the reaction buffer is too low, leading to protonated amines.Ensure the reaction buffer pH is between 7.2 and 8.5.
Presence of competing amines: The buffer (e.g., Tris, glycine) or other components in the sample contain primary amines.Perform a buffer exchange of the protein sample into an amine-free buffer (e.g., PBS, bicarbonate buffer).
Low protein concentration: Dilute protein solutions can favor hydrolysis over the bimolecular labeling reaction.Concentrate the protein solution to at least 1-2 mg/mL.
High Background / Off-Target Labeling Excessive molar ratio of NHS ester: Too much reagent increases the likelihood of reaction with less reactive sites.Optimize the molar ratio of this compound to protein. Start with a lower ratio and titrate up.
High pH: A pH above 8.5 significantly accelerates hydrolysis, but can also promote reaction with other nucleophiles.Maintain the pH in the optimal 7.2-8.5 range.
Prolonged incubation time at room temperature: Longer reaction times can lead to more off-target labeling.Reduce the incubation time or perform the reaction at 4°C.
Inefficient quenching: Unreacted NHS ester continues to react during sample processing.Ensure the quenching agent is added at a sufficient concentration and allowed to react for an adequate amount of time (e.g., 15-30 minutes).
Non-covalent binding of unreacted probe: The hydrophobic nature of the probe may cause it to associate non-specifically with proteins.After quenching, remove excess unreacted probe and byproducts using size-exclusion chromatography (desalting column) or dialysis.
Precipitation of Protein During Labeling High degree of labeling: Modification of numerous lysine residues can alter the protein's solubility.Reduce the molar excess of the this compound.
Solvent incompatibility: The organic solvent used to dissolve the NHS ester is causing the protein to precipitate.Keep the final concentration of the organic solvent (DMSO or DMF) below 10% of the total reaction volume.

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with this compound
  • Prepare the Protein Solution:

    • Ensure the protein of interest is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5). If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quench the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purify the Labeled Protein:

    • Remove excess, unreacted this compound and quenching reagent using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Workflow for Identification of Off-Target Labeling using Click Chemistry and Mass Spectrometry
  • Cell Culture and Lysis:

    • Culture cells to the desired density.

    • Lyse the cells in a buffer compatible with both the labeling reaction and subsequent click chemistry (e.g., RIPA buffer without amine-containing components).

    • Determine the protein concentration of the lysate.

  • Labeling of Cell Lysate:

    • Treat the cell lysate (e.g., 1 mg of total protein) with a predetermined concentration of this compound (e.g., 10-100 µM) for 30-60 minutes at room temperature. Include a vehicle control (DMSO).

    • Quench the reaction as described in Protocol 1.

  • Click Chemistry Reaction:

    • Prepare the click chemistry reaction mix. A typical mix includes:

      • Azide-biotin tag

      • Copper(II) sulfate (B86663) (CuSO4)

      • A reducing agent (e.g., sodium ascorbate)

      • A copper chelator/ligand (e.g., TBTA)

    • Add the click chemistry reaction mix to the labeled and quenched lysate.

    • Incubate for 1 hour at room temperature.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-conjugated beads to the reaction mixture.

    • Incubate for 1-2 hours at 4°C with rotation to allow for binding of the biotinylated proteins.

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate).

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against a protein database to identify the peptides and corresponding proteins.

    • Use appropriate software to quantify the relative abundance of the identified proteins between the this compound-treated sample and the control. Proteins significantly enriched in the treated sample are potential off-target binders.

Visualizations

experimental_workflow cluster_labeling Labeling cluster_analysis Off-Target Analysis start Protein Sample (Primary Amines) reaction Amine Labeling (pH 7.2-8.5) start->reaction reagent This compound reagent->reaction labeled_protein Propargyl-Labeled Protein reaction->labeled_protein On-Target hydrolysis Hydrolysis (Inactive Product) reaction->hydrolysis Off-Target click Click Chemistry (Biotin-Azide) labeled_protein->click enrich Streptavidin Enrichment click->enrich ms LC-MS/MS Analysis enrich->ms id Off-Target Protein ID ms->id

Caption: Workflow for labeling and identifying off-target proteins.

troubleshooting_flowchart cluster_low_labeling Low Labeling cluster_high_bg High Background start Experiment Start issue Poor Labeling or High Background? start->issue check_reagent Is NHS Ester Freshly Prepared? issue->check_reagent Low Labeling reduce_ratio Decrease Molar Ratio issue->reduce_ratio High Background check_reagent->start No, Remake check_ph Is pH 7.2-8.5? check_reagent->check_ph Yes check_ph->start No, Adjust check_buffer Is Buffer Amine-Free? check_ph->check_buffer Yes check_buffer->start optimize_ratio Increase Molar Ratio check_buffer->optimize_ratio Yes success Successful Labeling optimize_ratio->success check_quenching Sufficient Quenching? reduce_ratio->check_quenching add_purification Add Purification Step (e.g., Desalting) check_quenching->add_purification add_purification->success

Caption: Troubleshooting flowchart for labeling issues.

reaction_pathway Protein_NH2 Protein-NH2 (Primary Amine) On_Target Stable Amide Bond (On-Target) Protein_NH2->On_Target Propargyl_NHS This compound Propargyl_NHS->On_Target Aminolysis Hydrolysis Hydrolyzed NHS Ester (Inactive) Propargyl_NHS->Hydrolysis Hydrolysis Off_Target_Unstable Unstable Ester/Thioester (Off-Target) Propargyl_NHS->Off_Target_Unstable Acylation Water H2O Water->Hydrolysis Protein_OH_SH Protein-OH, -SH (Other Nucleophiles) Protein_OH_SH->Off_Target_Unstable

Caption: On-target vs. off-target reaction pathways.

References

optimizing incubation time and temperature for Propargyl-C1-NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-C1-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter while using this compound for your labeling and conjugation needs.

Q1: My labeling efficiency with this compound is very low. What are the potential causes and how can I improve it?

Low labeling efficiency is a common problem that can stem from several factors related to reaction conditions, buffer composition, and the properties of your target molecule.

  • Reaction Conditions: The reaction between an NHS ester and a primary amine is highly dependent on the experimental conditions.[1]

    • pH: The optimal pH range for this reaction is typically 7.2-8.5.[1][2] At a lower pH, the primary amines on your molecule of interest are protonated and thus unavailable for reaction.[1] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired labeling reaction.[1][3]

    • Temperature and Incubation Time: Reactions are generally performed for 0.5 to 4 hours at room temperature or overnight at 4°C.[1][2] Lower temperatures can help minimize the hydrolysis of the this compound but may require longer incubation times to achieve sufficient labeling.[1]

  • Buffer Choice: The choice of buffer is critical for a successful reaction.

    • Amine-Containing Buffers: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions.[1] These buffers will compete with your target molecule for reaction with the this compound, leading to significantly reduced labeling efficiency.[1] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at a pH of 7.2 to 8.5.[2]

  • Reagent Concentration: The concentration of both your target molecule and the this compound can impact labeling efficiency. If possible, increasing the concentration of your protein or other target molecule and/or the molar excess of the NHS ester can be beneficial.[1]

  • Accessibility of Primary Amines: The primary amines (e.g., the N-terminus and the epsilon-amino group of lysine (B10760008) residues in proteins) must be accessible for the reaction to occur.[1] Steric hindrance can prevent efficient labeling.[1][4]

Troubleshooting Steps:

  • Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 using a freshly calibrated pH meter.[1]

  • Optimize Temperature and Time: If you suspect hydrolysis is an issue, try performing the reaction at 4°C overnight.[1] If the reaction is slow, a longer incubation at room temperature (up to 4 hours) might be beneficial.[1][2]

  • Increase Reactant Concentrations: If feasible, increase the concentration of your target molecule and the molar excess of this compound.[1]

  • Ensure Amine-Free Buffers: Double-check that your buffers do not contain primary amines.[1]

Q2: My protein precipitates after labeling with this compound. What should I do?

Protein precipitation after labeling can occur due to a few factors:

  • Over-labeling: The addition of too many propargyl groups can alter the protein's properties, leading to aggregation and precipitation.[1] Try reducing the molar excess of the this compound in your reaction.

  • Hydrophobic Nature of the Label: While the C1 linker is short, the addition of the propargyl group can increase the hydrophobicity of the protein surface, potentially causing it to aggregate.[1]

  • Solvent Effects: this compound is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[2][3] Adding too much organic solvent can denature and precipitate the protein. Keep the final concentration of the organic solvent to a minimum (typically under 10%).

Q3: How can I minimize the hydrolysis of my this compound?

Hydrolysis is a major competing reaction that reduces the efficiency of your labeling.[4][] The rate of hydrolysis is highly dependent on pH and temperature.[2][6]

  • pH Control: While the aminolysis reaction is more efficient at a slightly basic pH, a pH that is too high will significantly accelerate the hydrolysis of the NHS ester.[4] The optimal pH range of 7.2-8.5 is a compromise between these two competing reactions.[1]

  • Temperature: Lowering the reaction temperature to 4°C can significantly slow down the rate of hydrolysis.[1]

  • Fresh Reagent: Prepare your this compound solution immediately before use to minimize hydrolysis.[6] Aqueous solutions of NHS esters are not stable and should be used promptly.[3]

Data Summary

The stability of the NHS ester is a critical factor in the success of the conjugation reaction. The following table summarizes the half-life of NHS esters under different conditions, which directly competes with the desired labeling reaction.

pHTemperatureHalf-life of Hydrolysis
7.00°C4-5 hours
8.64°C10 minutes
7.0Room Temp~1-2 hours
8.0Room Temp~1 hour

Data compiled from multiple sources.[2][][7]

Experimental Protocols

This section provides a general protocol for labeling a protein with this compound. Optimization may be required for your specific protein or molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[3]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. The optimal protein concentration is typically 1-10 mg/mL.[3]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.[3]

  • Perform the Conjugation:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically for your specific application.

    • Incubate the reaction for 30 minutes to 4 hours at room temperature, or overnight at 4°C.[1][2]

  • Quench the Reaction: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[2] This will react with any remaining NHS ester. Incubate for 15 minutes at room temperature.[6]

  • Purify the Conjugate: Remove the excess, unreacted this compound and reaction by-products using a desalting column (size-exclusion chromatography) or dialysis.[3][6]

Visualizations

The following diagrams illustrate the key chemical reaction and a logical workflow for troubleshooting common issues.

G cluster_0 Reaction Mechanism Propargyl_C1_NHS_Ester This compound Propargyl_Labeled_Molecule Propargyl-Labeled Molecule (Stable Amide Bond) Propargyl_C1_NHS_Ester->Propargyl_Labeled_Molecule + Primary Amine Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Propargyl_Labeled_Molecule NHS_byproduct N-hydroxysuccinimide (by-product)

Caption: Chemical reaction of this compound with a primary amine.

G Start Low Labeling Efficiency Check_pH Is pH between 7.2-8.5? Start->Check_pH Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Change_Buffer Switch to amine-free buffer (e.g., PBS) Check_Buffer->Change_Buffer No Check_Temp_Time Optimize Incubation Time/Temp? Check_Buffer->Check_Temp_Time Yes Change_Buffer->Check_Temp_Time Optimize_Conditions Try 4°C overnight or longer RT incubation Check_Temp_Time->Optimize_Conditions Yes Check_Concentration Increase Reactant Concentration? Check_Temp_Time->Check_Concentration No Optimize_Conditions->Check_Concentration Increase_Concentration Increase molar excess of NHS ester Check_Concentration->Increase_Concentration Yes Success Improved Efficiency Check_Concentration->Success No Increase_Concentration->Success

References

effect of buffer composition on Propargyl-C1-NHS ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-C1-NHS ester labeling. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the critical role of buffer composition in your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer pH for this compound labeling, and why is it so important?

The optimal pH for an NHS ester reaction with primary amines (like the N-terminus or lysine (B10760008) residues on a protein) is between 7.2 and 8.5.[1][] Many protocols recommend a more specific range of pH 8.3-8.5 for maximal efficiency.[3][4][5]

The pH is the most critical factor for a successful labeling reaction for two main reasons[3]:

  • Below pH 7.2: The target primary amino groups are predominantly protonated (-NH3+). This protonated form is not nucleophilic and will not react with the NHS ester.[3][4]

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically.[3][4] In this competing reaction, water attacks the NHS ester, rendering it inactive before it can react with the target protein. This significantly reduces labeling efficiency.[3]

Q2: Which buffers should I use for the labeling reaction?

Amine-free buffers are essential for successful labeling. Recommended buffers include:

  • Phosphate Buffer (e.g., 0.1 M PBS) [1][3][4][6]

  • Bicarbonate/Carbonate Buffer (e.g., 0.1 M Sodium Bicarbonate) [1][3][6]

  • Borate Buffer (e.g., 0.1 M Sodium Tetraborate) [1][7]

  • HEPES Buffer [1]

For many applications, 0.1 M sodium bicarbonate at pH 8.3 is a standard and effective choice.[3][4]

Q3: Are there any buffers I must avoid?

Yes. You must avoid buffers that contain primary amines.[][5][8][9] These amines will compete with your target molecule for reaction with the this compound, drastically reducing or completely inhibiting the labeling of your protein of interest.

Common incompatible buffers include:

  • Tris (tris(hydroxymethyl)aminomethane)[8][10]

  • Glycine [8][10]

If your protein is stored in a buffer containing primary amines, a buffer exchange step using dialysis or a desalting column is required before starting the labeling reaction.[5][9]

Q4: My this compound won't dissolve in the aqueous reaction buffer. What should I do?

This is a common issue as NHS esters are often hydrophobic.[7] The standard procedure is to first dissolve the this compound in a small amount of high-quality, anhydrous organic solvent before adding it to the protein solution.[3][5][11]

  • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3][5][12]

  • Important Note on DMF: Ensure you use high-quality, amine-free DMF. Degraded DMF can contain dimethylamine, which has a fishy odor and will react with the NHS ester.[3][4]

The dissolved ester should be used immediately, as the NHS ester moiety readily hydrolyzes in the presence of any moisture.[9][13]

Troubleshooting Guide

Problem 1: Low or No Labeling Efficiency

If you are experiencing a poor labeling outcome, several factors related to your buffer and reaction conditions could be the cause.

Potential Cause Troubleshooting Steps
Incorrect Buffer pH Use a calibrated pH meter to verify that your reaction buffer is within the optimal range (pH 7.2-8.5, ideally 8.3).[3][8] At lower pH, the target amine is unreactive; at higher pH, the ester hydrolyzes.[3]
Amine-Containing Buffer Ensure your buffer is free of primary amines like Tris or glycine.[8] If necessary, perform a buffer exchange into a recommended buffer like PBS or sodium bicarbonate.[5]
Hydrolyzed NHS Ester The this compound is moisture-sensitive.[9] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[9] Prepare the ester solution in anhydrous DMSO/DMF immediately before use and do not store it in solution.[3][9]
Low Protein Concentration Labeling is less efficient in dilute protein solutions due to the competing hydrolysis reaction.[1] Ensure your protein concentration is at least 1-2 mg/mL, with 2-10 mg/mL being optimal.[3][5][8][12]

Problem 2: Protein Precipitation Upon Adding the NHS Ester

Potential Cause Troubleshooting Steps
High Organic Solvent Concentration The addition of DMSO or DMF can cause some proteins to precipitate. Keep the final concentration of the organic solvent in the reaction mixture to a minimum, ideally less than 10%.
Excessive Labeling (High DOL) Over-labeling can alter the protein's physicochemical properties, leading to aggregation and precipitation. Decrease the molar ratio of the this compound to your protein in the reaction.[5]
Protein Instability The protein itself may be unstable at the required pH or concentration. Ensure the protein is properly folded and soluble in the chosen reaction buffer before initiating the labeling.[5] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[5]

Problem 3: Inconsistent Results Between Experiments

Potential Cause Troubleshooting Steps
Reaction Acidification During large-scale labeling reactions, the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of the buffer over time, reducing efficiency.[3][4][14] Monitor the pH during the reaction or use a more concentrated buffer (e.g., 0.2 M) to maintain pH stability.[3][4]
Variable Reagent Quality Use fresh, high-quality this compound for each experiment. Ensure your DMSO or DMF is anhydrous and, in the case of DMF, amine-free.[3][14]
Inconsistent Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles of your protein stock, as this can lead to aggregation and degradation, affecting the availability of reactive amines.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on pH and temperature. The rate of hydrolysis is a critical factor that competes with the desired labeling reaction.

Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours[1]
7.0Room Temp~7 hours[15]
8.0Room Temp~1 hour[8]
8.5Room Temp~20 minutes[8]
8.6410 minutes[1][8]
9.0Room TempMinutes[8][15]

Note: These values are approximate and can vary based on the specific NHS ester and buffer composition.[8]

Visualizations

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Propargyl This compound LabeledProtein Labeled Protein (Stable Amide Bond) Propargyl->LabeledProtein + NHS N-hydroxysuccinimide (Leaving Group) Propargyl->NHS Releases Protein Protein-NH₂ (Primary Amine) Protein->LabeledProtein Conditions Buffer pH 7.2 - 8.5 Conditions->LabeledProtein

Caption: Chemical reaction of this compound with a primary amine.

Troubleshooting_Workflow Start Start: Low Labeling Efficiency CheckBuffer Is buffer amine-free (e.g., no Tris/Glycine)? Start->CheckBuffer CheckpH Is buffer pH within 7.2-8.5? CheckBuffer->CheckpH Yes Sol_Buffer Action: Buffer exchange to PBS or Bicarbonate CheckBuffer->Sol_Buffer No CheckEster Was NHS ester fresh? (Prepared just before use) CheckpH->CheckEster Yes Sol_pH Action: Adjust pH of buffer CheckpH->Sol_pH No CheckConc Is protein concentration > 1-2 mg/mL? CheckEster->CheckConc Yes Sol_Ester Action: Use fresh reagent; Store desiccated CheckEster->Sol_Ester No Sol_Conc Action: Concentrate protein sample CheckConc->Sol_Conc No Success Labeling Improved CheckConc->Success Yes Sol_Buffer->CheckBuffer Sol_pH->CheckpH Sol_Ester->CheckEster Sol_Conc->CheckConc

Caption: A logical workflow for troubleshooting low labeling efficiency.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. Optimization, particularly the molar ratio of NHS ester to protein, may be required for specific applications.

1. Materials and Preparation

  • Protein Solution: Prepare your protein at a concentration of 2-10 mg/mL in an amine-free buffer.[8][12] A recommended buffer is 0.1 M sodium bicarbonate, pH 8.3.[3][14] If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column.

  • This compound Solution: Just before initiating the reaction, dissolve the this compound in anhydrous DMSO or amine-free DMF to a concentration of 1-10 mg/mL.[8] Vortex briefly to ensure it is fully dissolved.[5]

  • Quenching Buffer (Optional): Prepare a 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5 solution to stop the reaction.[14][16]

2. Labeling Reaction

  • Calculate the required volume of the NHS ester solution. A 10- to 20-fold molar excess of the ester to the protein is a common starting point for optimization.[5][9]

  • While gently stirring or vortexing the protein solution, slowly add the calculated amount of the dissolved this compound.[5][16]

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[3][4][6] Lower temperatures can minimize the competing hydrolysis reaction but may require longer incubation times.[8]

3. Quenching the Reaction (Optional)

  • To terminate the reaction, add the quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM.[17]

  • Incubate for an additional 15-60 minutes to ensure any remaining active NHS ester is hydrolyzed or quenched.[16]

4. Purification of the Labeled Protein

  • Remove unreacted this compound and reaction byproducts (N-hydroxysuccinimide) using size-exclusion chromatography (e.g., a desalting column) or dialysis.[3][5][14]

  • Equilibrate the column or dialysis cassette with a suitable storage buffer (e.g., PBS, pH 7.4).

  • The first fraction to elute from the column containing protein will be your purified, propargyl-labeled conjugate.

References

dealing with batch-to-batch variability of Propargyl-C1-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Propargyl-C1-NHS ester, with a special focus on managing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as 4-Pentynoic Acid Succinimidyl Ester, is a chemical reagent used in bioconjugation.[1] It contains a terminal alkyne group and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (like those on the surface of proteins) to form stable amide bonds, while the alkyne group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[2][3][4][5] This dual functionality makes it a valuable tool for linking molecules together, for instance, in the development of antibody-drug conjugates (ADCs).[1][2][3][6]

Q2: How should I store this compound to ensure its stability?

To maintain its reactivity, this compound should be stored under desiccated conditions at -20°C for long-term storage (months to years).[2][5][7] For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[4] It is crucial to prevent moisture exposure, as the NHS ester is susceptible to hydrolysis.[7][8] Before use, allow the container to equilibrate to room temperature before opening to avoid condensation.[7] Solutions of the ester are generally unstable and should be prepared fresh before each experiment.[2]

Q3: What are the optimal reaction conditions for using this compound?

The reaction of this compound with primary amines is highly pH-dependent. The optimal pH range for this reaction is typically between 7.2 and 8.5.[5][9][10] At a lower pH, the primary amines are protonated and less reactive, while at a higher pH, the rate of NHS ester hydrolysis increases, which competes with the desired conjugation reaction.[9][11] Reactions are commonly performed for 0.5 to 4 hours at room temperature or overnight at 4°C to minimize hydrolysis.[9][11]

Q4: What solvents can be used to dissolve this compound?

This compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][3][5][11] For aqueous reactions, it is common to first dissolve the ester in a small amount of a water-miscible organic solvent like DMSO and then add it to the aqueous solution of the biomolecule.[10][11] It is important to use high-quality, amine-free DMF to prevent unwanted reactions with the NHS ester.[11]

Troubleshooting Guides

Issue 1: Low Labeling Efficiency
Possible Cause Troubleshooting Step
Suboptimal pH of the reaction buffer. Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[9]
Hydrolysis of this compound. Prepare the reagent solution immediately before use.[2] Consider performing the reaction at 4°C for a longer duration (e.g., overnight) to reduce the rate of hydrolysis.[9]
Presence of primary amines in the buffer. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[9] Phosphate (B84403), bicarbonate, or borate (B1201080) buffers are recommended.[10]
Low concentration of reactants. Increase the concentration of your target molecule and/or the molar excess of the this compound.[9] A protein concentration of at least 2 mg/mL is often recommended.[9]
Inaccessible primary amines on the target molecule. If possible, assess the structure of your target molecule to ensure that primary amines are accessible for reaction. Steric hindrance can prevent efficient labeling.[9]
Issue 2: Inconsistent Results Between Batches (Batch-to-Batch Variability)
Possible Cause Troubleshooting and Quality Control Steps
Variation in Purity. Purity of this compound can vary between batches.[12] Request a Certificate of Analysis (CoA) from the supplier for each new batch to verify its purity. Consider performing an in-house quality control check, such as HPLC, to confirm purity.[4]
Degradation due to improper storage or handling. Ensure strict adherence to recommended storage conditions (-20°C, desiccated).[5][7] Allow the reagent to warm to room temperature before opening to prevent moisture condensation.[7]
Differences in reactivity due to subtle structural variations. Perform a small-scale pilot experiment with each new batch to determine the optimal molar excess and reaction time needed to achieve the desired degree of labeling.
Presence of hydrolyzed ester in the starting material. The presence of the hydrolyzed product (4-pentynoic acid) can affect the stoichiometry of the reaction. A simple method to assess the reactivity of an NHS ester is to measure the absorbance at 260-280 nm before and after intentional hydrolysis with a strong base, as the released NHS leaving group absorbs in this range.[7]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound
  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate buffer) at a pH between 7.2 and 8.5. A typical protein concentration is 2-10 mg/mL.[9][11]

  • Prepare the this compound Solution: Immediately before use, dissolve this compound in a water-miscible organic solvent such as DMSO to a high concentration (e.g., 10-50 mg/mL).[1][3]

  • Reaction: Add a calculated molar excess of the this compound solution to the protein solution. The optimal molar excess (typically 5-20 fold) should be determined empirically for each protein and batch of the reagent.

  • Incubation: Incubate the reaction mixture for 0.5-4 hours at room temperature or overnight at 4°C.[9]

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 50-100 mM.

  • Purification: Remove the excess, unreacted this compound and byproducts using a suitable method such as dialysis, size-exclusion chromatography (e.g., a desalting column), or ultrafiltration.[8][13]

Protocol 2: Quality Control Assay to Assess NHS Ester Reactivity

This protocol is adapted from a general method for assessing the reactivity of NHS esters.[7]

  • Prepare Reagent Solution: Weigh 1-2 mg of this compound and dissolve it in 2 mL of a suitable buffer (e.g., phosphate buffer, pH 7.5). If not water-soluble, first dissolve in 0.25 mL of DMSO and then add 2 mL of buffer.

  • Measure Initial Absorbance: Measure the absorbance of the solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with more buffer until the absorbance is below 1.0 and record this value.

  • Induce Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.

  • Measure Final Absorbance: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • Calculate Reactivity: A significant increase in absorbance after hydrolysis indicates the presence of reactive NHS ester. The percentage of active NHS ester can be estimated by comparing the initial and final absorbance values, though this requires establishing a standard curve. Comparing this value between batches can help identify variability.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ConditionTemperatureDurationNotes
Powder (Solid) -20°CLong-term (Years)[1][2]Must be kept desiccated to prevent hydrolysis.[5][7]
0-4°CShort-term (Days to Weeks)[4]Keep in a dark and dry environment.[4]
In Solvent (e.g., DMSO) -80°CUp to 1 year[1]Prepare fresh if possible, as solutions are less stable.[2]
-20°CUp to 1 month[6]Seal tightly and protect from moisture and light.[6]

Table 2: Key Parameters for this compound Reactions

ParameterRecommended Range/ValueRationale
pH 7.2 - 8.5[9][10]Balances amine reactivity with NHS ester stability.
Temperature 4°C or Room TemperatureLower temperature minimizes hydrolysis but may require longer reaction times.[9]
Reaction Time 0.5 - 4 hours (RT) or Overnight (4°C)[9]Dependent on the reactivity of the target molecule and temperature.
Molar Excess 5-20 foldEmpirically determined to drive the reaction to completion.
Buffer Type Phosphate, Bicarbonate, BorateAvoid amine-containing buffers like Tris and glycine.[9][10]

Visualizations

This compound Reaction with Primary Amine cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Propargyl-C1-NHS_Ester This compound (Alkyne-NHS) Reaction_Step Amine Nucleophilic Attack Propargyl-C1-NHS_Ester->Reaction_Step Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Reaction_Step Amide_Bond Stable Amide Bond (Propargylated Molecule) Reaction_Step->Amide_Bond NHS_Leaving_Group NHS Leaving Group Reaction_Step->NHS_Leaving_Group Experimental Workflow for Protein Labeling Start Start Prepare_Protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Start->Prepare_Protein Prepare_Reagent Prepare Propargyl-C1-NHS Ester Solution (in DMSO) Start->Prepare_Reagent Combine Combine Reactants Prepare_Protein->Combine Prepare_Reagent->Combine Incubate Incubate (RT or 4°C) Combine->Incubate Quench Quench Reaction (Optional, with Tris/Glycine) Incubate->Quench Purify Purify Labeled Protein (e.g., Desalting Column) Quench->Purify Analyze Analyze Product (e.g., Degree of Labeling) Purify->Analyze End End Analyze->End Troubleshooting Batch-to-Batch Variability Inconsistent_Results Inconsistent Results Between Batches Check_Storage Verify Storage Conditions (-20°C, Desiccated) Inconsistent_Results->Check_Storage Check_CoA Review Certificate of Analysis (Purity, Impurities) Inconsistent_Results->Check_CoA Perform_QC Perform In-house QC (e.g., HPLC, Reactivity Assay) Check_CoA->Perform_QC Contact_Supplier Contact Supplier for Technical Support Check_CoA->Contact_Supplier Pilot_Experiment Run Small-Scale Pilot Experiment Perform_QC->Pilot_Experiment Optimize_Conditions Optimize Molar Excess and Reaction Time Pilot_Experiment->Optimize_Conditions Consistent_Results Consistent Results Optimize_Conditions->Consistent_Results

References

Validation & Comparative

A Comparative Guide to Antibody Conjugation: Propargyl-C1-NHS Ester vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules to antibodies is a cornerstone of modern biotherapeutics and diagnostics, enabling the creation of powerful tools such as Antibody-Drug Conjugates (ADCs). The choice of linker and conjugation chemistry is critical, profoundly influencing the efficacy, stability, and homogeneity of the final product. This guide provides an objective comparison of Propargyl-C1-NHS ester, a popular reagent for "click chemistry" applications, with other common antibody conjugation methods, supported by experimental data.

Introduction to this compound

This compound is a heterobifunctional crosslinker that facilitates a two-step antibody conjugation strategy. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the lysine (B10760008) residues on the surface of antibodies, forming a stable amide bond. The other end of the linker features a terminal alkyne group (propargyl group), which serves as a handle for a subsequent, highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. This allows for the precise attachment of an azide-containing molecule, such as a cytotoxic drug, a fluorescent dye, or a nanoparticle.

Comparison of Key Performance Parameters

The selection of a conjugation strategy hinges on several key performance indicators. Here, we compare this compound-mediated click chemistry with traditional maleimide-based conjugation and other site-specific methods.

Parameter This compound (Click Chemistry) Maleimide-NHS Ester (Thiol Chemistry) Site-Specific Conjugation (e.g., Engineered Cysteines, Unnatural Amino Acids)
Specificity & Stoichiometry Control High. The NHS ester reaction with lysines is random, but the subsequent click reaction is highly specific. This two-step process allows for better control over the Drug-to-Antibody Ratio (DAR) compared to single-step random conjugation.[1]Moderate. NHS ester reacts with multiple lysine residues, leading to a heterogeneous mixture of conjugates.[2] The maleimide (B117702) group is highly selective for thiols, but controlling the number of reduced cysteines can be challenging.Very High. Conjugation occurs at predetermined sites, resulting in a homogeneous product with a precisely controlled DAR.[3]
Reaction Efficiency & Kinetics NHS ester reaction is relatively fast (30-60 minutes). The click reaction (CuAAC and SPAAC) is also very fast, often completing in under an hour.[2]Maleimide-thiol reaction is very fast (minutes to a few hours).[2]Generally high yield, but can be variable depending on the specific method and may require more complex multi-step processes.
Stability of the Conjugate Linkage The triazole ring formed in the click reaction is highly stable and considered irreversible.[2]The thioether bond formed from the maleimide reaction can be unstable and is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo, which can lead to premature drug release.[4][5]Stability is generally high and dependent on the specific linkage chemistry employed.
Impact on Antibody Function The functional binding capacity of antibodies after click chemistry conjugation is generally well-preserved and can be equal to or better than maleimide-thiol conjugates.[1][6]The random nature of lysine conjugation can potentially occur in the antigen-binding site, leading to a loss of affinity. Cysteine conjugation is generally considered to have less impact on antigen binding.Minimal impact on antibody function as conjugation sites are chosen to be distant from the antigen-binding regions.
Homogeneity of the Final Product Moderate to high. While the initial lysine conjugation is random, the subsequent purification and click reaction can lead to a more defined product.Low. Results in a heterogeneous mixture of species with varying DARs and conjugation sites.[3]Very High. Produces a single, well-defined conjugate species.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful characterization of conjugated antibodies. Below are protocols for key experiments used to assess the quality and performance of antibody conjugates.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

Objective: To separate and quantify antibody species with different numbers of conjugated molecules based on their hydrophobicity.

Methodology:

  • Sample Preparation: Dilute the antibody-drug conjugate and the unconjugated antibody (as a control) to 1 mg/mL in a phosphate (B84403) buffer (e.g., 25 mM sodium phosphate, pH 6.0).

  • HPLC System: Use an HPLC system equipped with a HIC column (e.g., Tosoh Bio Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0.

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0, with 25% (v/v) isopropanol.

  • Gradient: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the antibody species. More hydrophobic species (higher DAR) will elute later.

  • Detection: Monitor the absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas for each species. The average DAR can be calculated by the weighted average of the different species.

Assessment of Conjugate Stability by Size Exclusion Chromatography (SEC)

Objective: To detect the presence of aggregates or fragments in the antibody conjugate solution, which are indicators of instability.

Methodology:

  • Sample Preparation: Dilute the antibody conjugate to a concentration of 1 mg/mL in a suitable mobile phase (e.g., 50 mM sodium phosphate, 200 mM NaCl, pH 7.0).

  • HPLC System: Use an HPLC system with a size exclusion column (e.g., Agilent AdvanceBio SEC).

  • Mobile Phase: An isocratic flow of a buffer that minimizes non-specific interactions with the column, such as 50 mM sodium phosphate, 200 mM NaCl, pH 7.0.

  • Flow Rate: A typical flow rate is 0.35 mL/min.

  • Detection: Monitor the absorbance at 280 nm.

  • Data Analysis: The main peak represents the monomeric antibody conjugate. Peaks eluting earlier correspond to high molecular weight aggregates, and peaks eluting later correspond to fragments. Quantify the percentage of each species by integrating the peak areas.

Measurement of Antigen Binding Affinity by Surface Plasmon Resonance (SPR)

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the overall equilibrium dissociation constant (KD) of the conjugated antibody to its target antigen.

Methodology:

  • Immobilization: Covalently immobilize the antigen onto a sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Inject the antibody conjugate (analyte) at various concentrations over the sensor surface.

  • Data Collection: Monitor the binding events in real-time by measuring the change in the refractive index at the sensor surface. This generates a sensorgram showing the association and dissociation phases.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-antigen interaction (e.g., low pH glycine).

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and KD values. Compare these values to those of the unconjugated antibody to assess any impact of the conjugation process on binding affinity.[7][8]

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological and experimental processes.

G Experimental Workflow for Antibody Conjugation and Characterization cluster_conjugation Antibody Conjugation cluster_characterization Characterization Antibody Antibody NHS_Ester_Reaction NHS Ester Reaction (Lysine Amines) Antibody->NHS_Ester_Reaction Propargyl-C1-NHS_ester Propargyl-C1-NHS_ester Propargyl-C1-NHS_ester->NHS_Ester_Reaction Propargylated_Antibody Propargylated_Antibody NHS_Ester_Reaction->Propargylated_Antibody Click_Chemistry Click Chemistry (CuAAC or SPAAC) Propargylated_Antibody->Click_Chemistry Azide-Payload Azide-Payload Azide-Payload->Click_Chemistry Conjugated_Antibody Conjugated_Antibody Click_Chemistry->Conjugated_Antibody HIC-HPLC HIC-HPLC (DAR Determination) Conjugated_Antibody->HIC-HPLC SEC SEC (Stability/Aggregation) Conjugated_Antibody->SEC SPR SPR (Binding Affinity) Conjugated_Antibody->SPR

Caption: Workflow for antibody conjugation and characterization.

G Simplified EGFR Signaling Pathway and ADC Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization_Phosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Phosphorylation Internalization Internalization EGFR->Internalization Internalization Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization_Phosphorylation->Signaling_Cascade Cell_Proliferation Cell Proliferation, Survival, Metastasis Signaling_Cascade->Cell_Proliferation ADC Anti-EGFR ADC ADC->EGFR Binding Payload_Release Payload Release in Lysosome Internalization->Payload_Release Cell_Death Apoptosis Payload_Release->Cell_Death

Caption: EGFR signaling and ADC mechanism of action.

Conclusion

The choice of conjugation chemistry is a critical decision in the development of antibody-based therapeutics and diagnostics. This compound, enabling a click chemistry approach, offers significant advantages in terms of linkage stability and control over stoichiometry compared to traditional maleimide-based methods. While the initial lysine-based reaction is random, the bioorthogonal nature of the subsequent click reaction provides a level of control that is a step towards the homogeneity achieved with more complex site-specific conjugation techniques. For researchers seeking a balance of flexibility, efficiency, and stability, the this compound-mediated click chemistry platform represents a powerful and versatile tool in the bioconjugation toolbox. The ultimate selection of a conjugation strategy should be guided by the specific application, the nature of the payload, and the desired characteristics of the final antibody conjugate.

References

Confirming Propargyl-C1-NHS Ester Conjugation: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in creating novel therapeutics, diagnostics, and research tools. Propargyl-C1-NHS ester is a popular reagent for introducing a terminal alkyne group onto proteins, antibodies, and other amine-containing biomolecules, enabling subsequent "click" chemistry reactions. However, confirming the successful formation of a stable amide bond is paramount. This guide provides a comparative overview of the key analytical techniques used to validate this conjugation, complete with experimental protocols and data interpretation.

The reaction between a this compound and a primary amine on a target molecule results in the formation of a stable amide bond and the release of N-hydroxysuccinimde (NHS). The primary goal of the analytical techniques discussed below is to provide evidence for the formation of this new covalent bond and to characterize the resulting conjugate.

Comparison of Analytical Techniques

The choice of analytical technique will depend on the nature of the biomolecule, the required level of detail, and the available instrumentation. The following table summarizes the most common methods for confirming this compound conjugation.

TechniquePrincipleInformation ProvidedKey AdvantagesKey Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Confirms the mass increase corresponding to the addition of the propargyl-C1 moiety. Can determine the degree of labeling.High sensitivity and accuracy. Provides direct evidence of conjugation.[1]Can be complex to analyze heterogeneous mixtures. May require sample clean-up.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, confirming the presence of the propargyl group and the formation of the amide bond.Definitive structural elucidation.Lower sensitivity compared to MS. Requires higher sample concentrations and purity. Not suitable for very large biomolecules.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Detects the appearance of new amide bond peaks and the disappearance of the NHS ester carbonyl peaks.[2][3]Relatively simple and fast. Non-destructive.Can be difficult to interpret complex spectra, especially for large molecules where new peaks may overlap with existing ones.[3]
HPLC/UPLC Separates molecules based on their physicochemical properties (e.g., hydrophobicity).Can separate the conjugated product from unreacted starting materials and byproducts. Allows for quantification of the conjugate.[4][5]High resolution and quantitative. Can be used for purification.Indirect evidence of conjugation. Requires the development of a suitable separation method.

Experimental Workflows and Protocols

A logical workflow is crucial for efficiently confirming conjugation. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Amine-containing Molecule Amine-containing Molecule Amine-containing Molecule->Reaction Mixture Purification Purification Reaction Mixture->Purification e.g., SEC, Dialysis Purified Conjugate Purified Conjugate Purification->Purified Conjugate MS MS Purified Conjugate->MS NMR NMR Purified Conjugate->NMR FTIR FTIR Purified Conjugate->FTIR HPLC HPLC Purified Conjugate->HPLC

Caption: A typical workflow for this compound conjugation and analysis.

Chemical Reaction

The underlying chemical transformation is a nucleophilic acyl substitution. The primary amine of the target molecule attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[]

chemical_reaction Propargyl_NHS This compound Molecule_NH2 Molecule-NH₂ Conjugate Propargyl-C1-Molecule (Amide Bond) Propargyl_NHS->Conjugate + Molecule-NH₂ Molecule_NH2->Conjugate NHS N-hydroxysuccinimide

Caption: The reaction of this compound with a primary amine.

Detailed Experimental Protocols

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the conjugate and confirm the addition of the propargyl-C1 moiety.

Protocol:

  • Sample Preparation: Prepare the conjugated sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water, acetonitrile (B52724)/water with 0.1% formic acid). Desalting the sample using a C18 ZipTip or dialysis is recommended to remove interfering salts and unreacted reagents.

  • Instrumentation: Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum over a mass range that encompasses the expected molecular weights of the starting material and the conjugate.

  • Data Analysis: Deconvolute the raw data if necessary (for ESI-MS of large molecules) to obtain the neutral mass. Compare the observed mass of the conjugate to the theoretical mass calculated by adding the mass of the propargyl-C1 moiety (minus the NHS group) to the mass of the starting molecule.

Expected Results: A new peak corresponding to the mass of the conjugated product should be observed. For proteins, a distribution of peaks may be seen, representing different degrees of labeling (e.g., +1, +2, +3 propargyl groups attached).

¹H NMR Spectroscopy

Objective: To obtain detailed structural information confirming the presence of the propargyl group and the formation of the amide bond.

Protocol:

  • Sample Preparation: Dissolve a sufficient amount of the purified conjugate (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Look for characteristic signals. The most definitive signal for successful synthesis of an NHS ester is a sharp singlet at approximately 2.59 ppm, corresponding to the four equivalent protons of the N-hydroxysuccinimide ring.[2] After conjugation, this peak should disappear. New peaks corresponding to the propargyl group (a terminal alkyne proton typically appears around 2.5 ppm) and shifts in the signals of the protons adjacent to the newly formed amide bond should be observed.[7]

Expected Results: The appearance of new peaks characteristic of the propargyl group and the disappearance of the NHS peak are strong indicators of successful conjugation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To detect the formation of the amide bond and the consumption of the NHS ester.

Protocol:

  • Sample Preparation: Prepare a sample of the dried conjugate. This can be done by creating a KBr pellet or by depositing a thin film of the sample on a suitable IR-transparent window.

  • Instrumentation: Use an FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The key evidence for successful NHS ester formation is the appearance of two distinct carbonyl stretching bands around 1814 cm⁻¹ and 1781 cm⁻¹, which are characteristic of the succinimide (B58015) ring.[2] Upon successful conjugation, these peaks should disappear or significantly decrease in intensity. A new amide I band (C=O stretch) is expected to appear around 1650 cm⁻¹. However, this may overlap with existing amide bands in proteins.[3]

High-Performance Liquid Chromatography (HPLC)

Objective: To separate the conjugated product from the starting materials and byproducts, and to quantify the extent of conjugation.

Protocol:

  • Sample Preparation: Dissolve the reaction mixture or purified conjugate in the mobile phase.

  • Instrumentation: Use an HPLC system equipped with a suitable column (e.g., reverse-phase C18 for proteins and peptides) and a UV detector.

  • Method Development: Develop a gradient elution method that effectively separates the starting amine-containing molecule, the this compound, and the conjugated product. The mobile phases typically consist of water and acetonitrile with an additive like trifluoroacetic acid (TFA).

  • Data Analysis: Monitor the elution profile at a relevant wavelength (e.g., 220 nm for peptide bonds, or a wavelength specific to a chromophore in the molecule). The appearance of a new, typically more hydrophobic, peak corresponding to the conjugate confirms the reaction. The peak areas can be used for quantification.[4]

Expected Results: A chromatogram showing a new peak with a different retention time from the starting materials is indicative of a successful conjugation. The purity of the conjugate can be assessed by the relative area of this peak.

Alternative Conjugation Chemistries

While NHS esters are widely used, other amine-reactive chemistries exist. For instance, isothiocyanates also react with primary amines to form a stable thiourea (B124793) linkage. For orthogonal conjugation strategies, where multiple modifications are desired on the same molecule, other reactive groups like maleimides (for reaction with thiols) can be employed in combination with NHS esters.[]

Conclusion

Confirming the successful conjugation of this compound is a critical quality control step. A multi-faceted analytical approach, often combining a primary confirmation technique like mass spectrometry with a secondary method like HPLC or FTIR, provides the most comprehensive and reliable validation. The detailed protocols and comparative information in this guide will assist researchers in selecting the most appropriate analytical strategy for their specific needs, ensuring the integrity and functionality of their bioconjugates.

References

A Researcher's Guide to Determining the Degree of Labeling for Propargyl-C1-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of molecular labels on proteins is paramount for ensuring the reproducibility and reliability of experimental results. Propargyl-C1-NHS ester is a valuable tool in bioconjugation, enabling the introduction of a terminal alkyne group onto proteins. This alkyne serves as a handle for subsequent "click" chemistry reactions, allowing for the attachment of various reporter molecules. This guide provides a comprehensive comparison of methods to determine the degree of labeling (DOL) for proteins modified with this compound, complete with detailed experimental protocols and supporting data.

Comparison of Methods for Determining Degree of Labeling

The choice of method for determining the DOL of a this compound modified protein depends on the nature of the azide-containing reporter molecule used in the subsequent click chemistry reaction. The two primary strategies involve the use of a fluorescent dye-azide or a biotin-azide, each with its own quantification method.

FeatureSpectrophotometric Analysis (Fluorescent Dye-Azide)HABA Assay (Biotin-Azide)Direct NHS Ester Labeling (e.g., Fluorescent Dye-NHS Ester)
Principle Measures the absorbance of the fluorescent dye and the protein to calculate the molar ratio.A colorimetric assay where biotin (B1667282) displaces HABA from an avidin-HABA complex, leading to a measurable decrease in absorbance.Measures the absorbance of the fluorescent dye and the protein to calculate the molar ratio.
Reporter Molecule Azide-functionalized fluorescent dye.Azide-functionalized biotin.NHS ester-functionalized fluorescent dye.
Instrumentation UV-Vis Spectrophotometer.Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm.UV-Vis Spectrophotometer.
Advantages - Direct measurement.- High sensitivity for many fluorescent dyes.- Does not require additional protein-binding assays.- Well-established and robust method.[1][2]- Commercially available kits.[3][4][5]- Simpler, one-step labeling process.[6][7]
Disadvantages - Requires a fluorescent dye with a known extinction coefficient.- Protein absorbance at the dye's maximum wavelength can interfere with accuracy.- Indirect measurement.- Can be less sensitive than fluorescent methods.[8]- Requires removal of free biotin before the assay.[1]- Random labeling of primary amines can potentially affect protein function.[9]- Difficult to achieve site-specific labeling without specialized techniques.[10]
Typical DOL Range 2 - 102 - 102 - 10

Experimental Protocols

I. Protein Labeling with this compound

This initial step is common to both subsequent DOL determination methods. The protocol involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on the protein surface.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS. Buffers containing primary amines like Tris are not recommended as they will compete with the labeling reaction.[11]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[11]

  • Labeling Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. The optimal ratio may need to be determined empirically.[6]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column.[1]

II. Click Chemistry Reaction

Following the introduction of the propargyl group, an azide-functionalized reporter molecule is attached via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Propargylated protein

  • Azide-functionalized reporter (fluorescent dye-azide or biotin-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Ligand (e.g., THPTA)

  • Desalting column

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the propargylated protein, a 5-10 fold molar excess of the azide-functionalized reporter, the copper(II) sulfate, the ligand, and freshly prepared sodium ascorbate.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Purify the labeled protein from excess reagents using a desalting column.

III. Determination of Degree of Labeling (DOL)

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (λₘₐₓ) of the specific fluorescent dye (Aₘₐₓ).

  • Calculate Protein Concentration:

    • First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A₂₈₀ of the free dye / Aₘₐₓ of the free dye.

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ x CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / (εₚᵣₒₜₑᵢₙ x path length in cm)

      • where εₚᵣₒₜₑᵢₙ is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Aₘₐₓ / (εₐₘₐₓ x path length in cm)

      • where εₐₘₐₓ is the molar extinction coefficient of the dye at its λₘₐₓ.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for determining the amount of biotinylation.[1]

Principle: The HABA dye binds to avidin (B1170675), producing a distinct color with an absorbance maximum at 500 nm.[2] Biotin has a much higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm.[3][5] This change in absorbance is directly proportional to the amount of biotin in the sample.[12]

Procedure:

  • Prepare HABA/Avidin Solution: Prepare a solution of the HABA/avidin pre-mixture according to the manufacturer's instructions.

  • Measure Baseline Absorbance: Add the HABA/avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[1]

  • Add Biotinylated Sample: Add a known volume of the purified biotinylated protein sample to the HABA/avidin solution and mix well.

  • Measure Final Absorbance: Once the absorbance reading stabilizes (usually within a few minutes), record the final absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).[1]

  • Calculate Biotin Concentration: The concentration of biotin can be determined using the change in absorbance and the molar extinction coefficient of the HABA/avidin complex (typically provided in commercial kits).

  • Calculate DOL:

    • Moles of Biotin = (ΔA₅₀₀ / ε) x V

      • where ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample, ε is the molar extinction coefficient, and V is the volume.

    • Moles of Protein = Protein Concentration (mg/mL) / Molecular Weight of Protein ( g/mol )

    • DOL = Moles of Biotin / Moles of Protein

Visualizing the Workflow

experimental_workflow cluster_labeling Step 1: Protein Labeling cluster_click Step 2: Click Chemistry cluster_dol Step 3: DOL Determination protein Protein propargylated_protein Propargylated Protein protein->propargylated_protein NHS Ester Reaction (pH 7.2-8.5) nhs_ester This compound nhs_ester->propargylated_protein labeled_protein Labeled Protein Conjugate propargylated_protein->labeled_protein CuAAC Reaction azide_reporter Azide Reporter (Fluorescent Dye or Biotin) azide_reporter->labeled_protein spectrophotometry Spectrophotometry (for Fluorescent Dye) labeled_protein->spectrophotometry haba_assay HABA Assay (for Biotin) labeled_protein->haba_assay dol_result Degree of Labeling (DOL) spectrophotometry->dol_result haba_assay->dol_result

Caption: Workflow for labeling proteins with this compound and determining the DOL.

References

A Head-to-Head Comparison: Propargyl-C1-NHS Ester vs. Maleimide-Based Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that dictates the stability, efficacy, and homogeneity of bioconjugates. This guide provides an objective, data-driven comparison of two prevalent crosslinking technologies: the modern Propargyl-C1-NHS ester, a key component in "click chemistry" workflows, and the well-established maleimide-based linkers.

This comparison delves into the fundamental chemistry, reaction kinetics, stability, and specificity of each linker type. By presenting quantitative data from various studies and detailed experimental protocols, this guide aims to equip you with the necessary information to select the optimal conjugation strategy for your specific research and development needs, particularly in the context of creating robust antibody-drug conjugates (ADCs) and other targeted therapeutics.

Executive Summary

This compound is a heterobifunctional linker that combines an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues on proteins) and a terminal alkyne group for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This approach offers high specificity and results in a highly stable triazole linkage.

Maleimide-based linkers are also heterobifunctional, typically featuring a maleimide (B117702) group that reacts specifically with thiols (sulfhydryl groups on cysteine residues) and another reactive group, such as an NHS ester, to target amines. While the maleimide-thiol reaction is rapid and highly selective under specific pH conditions, the resulting thioether bond is susceptible to a retro-Michael reaction and thiol exchange in physiological environments, leading to potential instability of the conjugate.

Quantitative Performance Comparison

The following tables summarize key performance metrics for this compound (utilized in a click chemistry workflow) and maleimide-based linkers, based on data from various experimental studies.

Table 1: Reaction Characteristics and Efficiency

FeatureThis compound (Click Chemistry)Maleimide-Based Linkers
Target Residues Primary Amines (-NH2) via NHS ester; Azide-modified molecules via alkynePrimary Amines (-NH2) via NHS ester; Thiols (-SH) via maleimide
Reaction Type Amide bond formation & Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Amide bond formation & Michael addition
Reaction Specificity High: NHS ester reacts with amines; Alkyne reacts specifically with azides (bioorthogonal)High for maleimide-thiol reaction at pH 6.5-7.5
Stoichiometry Control High: Click chemistry allows for precise 1:1 ligation, leading to homogenous conjugates[1]Moderate to Low: Difficult to control, often resulting in diverse reaction products and heterogeneous conjugates[1]
Optimal pH NHS ester reaction: 7.2-8.5; CuAAC: Wide range (typically 4-11)NHS ester reaction: 7.2-8.5; Maleimide-thiol reaction: 6.5-7.5
Reaction Kinetics NHS ester reaction: 30-60 min at RT; CuAAC: 30-60 min at RTNHS ester reaction: 30-60 min at RT; Maleimide-thiol reaction: Very fast (minutes to a few hours at RT)

Table 2: Stability of the Resulting Conjugate

Linkage TypeFormed BondStability in Plasma/SerumKey Stability Features
This compound (Click Chemistry) Amide & 1,2,3-TriazoleHighThe triazole ring is exceptionally stable and resistant to hydrolysis, oxidation, and enzymatic cleavage[2]
Maleimide-Based Linkers Amide & ThioetherVariable to LowThe thioether bond is susceptible to retro-Michael reaction and thiol exchange with endogenous thiols (e.g., albumin, glutathione), leading to premature payload release[3][4]

Signaling Pathways and Experimental Workflows

Visualizing the chemical reactions and experimental procedures is crucial for understanding the practical differences between these two linker technologies.

Reaction Mechanisms

The following diagrams illustrate the fundamental chemical transformations involved in bioconjugation using this compound and a typical maleimide-NHS ester linker.

G cluster_0 This compound Pathway cluster_1 Maleimide-NHS Ester Pathway Protein-NH2 Protein-NH₂ Protein-Alkyne Protein-Alkyne Protein-NH2->Protein-Alkyne pH 7.2-8.5 Stable Amide Bond Propargyl-NHS This compound Final-Conjugate-Click Protein-Triazole-Drug Protein-Alkyne->Final-Conjugate-Click Cu(I) catalyst Click Chemistry Stable Triazole Linkage Azide-Drug Azide-Drug Azide-Drug->Final-Conjugate-Click Protein-NH2_2 Protein-NH₂ Protein-Maleimide Protein-Maleimide Protein-NH2_2->Protein-Maleimide pH 7.2-8.5 Stable Amide Bond Maleimide-NHS Maleimide-NHS Ester Final-Conjugate-Maleimide Protein-Thioether-Drug Protein-Maleimide->Final-Conjugate-Maleimide pH 6.5-7.5 Michael Addition Thioether Bond (Potentially Unstable) Thiol-Drug Thiol-Drug Thiol-Drug->Final-Conjugate-Maleimide

Caption: Reaction pathways for this compound and Maleimide-NHS ester.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram outlines a typical workflow for creating an ADC using both linker technologies.

G cluster_0 This compound Workflow cluster_1 Maleimide-NHS Ester Workflow Start_Click Start: Antibody (Ab) Step1_Click React with this compound (pH 7.2-8.5) Start_Click->Step1_Click Intermediate_Click Ab-Alkyne Step1_Click->Intermediate_Click Step2_Click React with Azide-Payload (Cu(I) catalyst) Intermediate_Click->Step2_Click Purification_Click Purify ADC Step2_Click->Purification_Click Final_Click Homogeneous ADC (Stable Triazole Linkage) Purification_Click->Final_Click Start_Maleimide Start: Antibody (Ab) Step1_Maleimide React with Maleimide-NHS Ester (pH 7.2-8.5) Start_Maleimide->Step1_Maleimide Intermediate_Maleimide Ab-Maleimide Step1_Maleimide->Intermediate_Maleimide Step2_Maleimide React with Thiol-Payload (pH 6.5-7.5) Intermediate_Maleimide->Step2_Maleimide Purification_Maleimide Purify ADC Step2_Maleimide->Purification_Maleimide Final_Maleimide Heterogeneous ADC (Less Stable Thioether Linkage) Purification_Maleimide->Final_Maleimide

Caption: Comparative workflow for ADC synthesis.

Detailed Experimental Protocols

Reproducible experimental protocols are essential for the successful application and comparison of these linker technologies.

Protocol 1: General Procedure for Antibody Conjugation with this compound

Objective: To conjugate a payload to an antibody via a two-step process involving initial modification with this compound followed by a copper-catalyzed click reaction.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Azide-functionalized payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Purification column (e.g., Sephadex G-25)

  • Reaction buffers (e.g., PBS, pH 7.4 and pH 8.5)

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody into PBS, pH 7.4, to remove any amine-containing buffers.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • NHS Ester Reaction (Amine Modification):

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

    • Adjust the pH of the antibody solution to 8.3-8.5 using a suitable buffer (e.g., 0.1 M sodium bicarbonate).

    • Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

    • Remove excess, unreacted this compound using a desalting column equilibrated with PBS, pH 7.4.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Prepare a 10 mM stock solution of the azide-functionalized payload in DMSO.

    • Prepare fresh stock solutions of 50 mM CuSO4 in water and 50 mM sodium ascorbate in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • In a separate tube, pre-mix the CuSO4 and THPTA solutions at a 1:5 molar ratio.

    • Add the azide-payload solution to the alkyne-modified antibody solution at a 3- to 5-fold molar excess relative to the antibody.

    • Add the pre-mixed CuSO4/THPTA solution to the antibody-payload mixture to a final copper concentration of 0.1-1 mM.

    • Immediately add the sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove excess payload and catalyst.

Protocol 2: General Procedure for Antibody Conjugation with a Maleimide-NHS Ester Linker

Objective: To conjugate a payload to an antibody via a two-step process involving initial modification with a Maleimide-NHS ester followed by reaction with a thiol-containing payload.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Maleimide-NHS ester linker (e.g., SMCC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Thiol-functionalized payload

  • Reducing agent (e.g., TCEP) (if conjugating to reduced antibody disulfides)

  • Purification column (e.g., Sephadex G-25)

  • Reaction buffers (e.g., PBS, pH 7.4 and pH 6.5-7.5)

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody into PBS, pH 7.4.

    • Adjust the antibody concentration to 2-10 mg/mL.

    • (Optional, for cysteine conjugation) Reduce interchain disulfides by adding a 5-10 molar excess of TCEP and incubating at 37°C for 1-2 hours. Remove the reducing agent using a desalting column.

  • NHS Ester Reaction (Amine Modification):

    • Prepare a fresh 10 mM stock solution of the Maleimide-NHS ester in anhydrous DMSO.

    • Adjust the pH of the antibody solution to 8.3-8.5.

    • Add a 5- to 20-fold molar excess of the Maleimide-NHS ester solution to the antibody solution.

    • Incubate for 1-2 hours at room temperature.

    • Remove excess linker using a desalting column equilibrated with a buffer at pH 6.5-7.5.

  • Maleimide-Thiol Reaction:

    • Prepare a 10 mM stock solution of the thiol-functionalized payload in DMSO.

    • Add the thiol-payload solution to the maleimide-activated antibody solution at a 3- to 5-fold molar excess.

    • Incubate for 1-4 hours at room temperature.

  • Purification:

    • Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography.

Conclusion

The choice between this compound and maleimide-based linkers depends on the specific requirements of the bioconjugate.

This compound , as part of a click chemistry strategy, offers significant advantages in terms of the stability of the final linkage and the homogeneity of the product . The bioorthogonal nature of the azide-alkyne cycloaddition provides high specificity and precise control over the drug-to-antibody ratio (DAR). This makes it an excellent choice for applications where stability and a well-defined product are critical, such as in the development of therapeutic ADCs.

Maleimide-based linkers , while offering rapid reaction kinetics with thiols, present a notable drawback due to the potential instability of the thioether bond in vivo. This can lead to premature release of the payload, potentially causing off-target toxicity and reducing the therapeutic window. However, maleimide chemistry is well-established and can be a suitable option for in vitro applications or when the inherent instability is acceptable or can be mitigated by using next-generation maleimide derivatives.

For drug development professionals, the enhanced stability and homogeneity offered by the click chemistry approach using linkers like this compound represent a significant step towards creating safer and more effective bioconjugates.

References

Propargyl-C1-NHS Ester: A Comparative Guide to Non-Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of linker technology is paramount to developing a safe and effective therapeutic. Non-cleavable linkers, which offer enhanced plasma stability and a distinct mechanism of action compared to their cleavable counterparts, are a cornerstone of modern ADC design. This guide provides a detailed comparison of Propargyl-C1-NHS ester, a click chemistry-enabled linker, with other prominent non-cleavable linkers, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection process.

Introduction to Non-Cleavable ADC Linkers

Non-cleavable linkers form a stable covalent bond between the antibody and the cytotoxic payload.[1] Unlike cleavable linkers that are designed to release the payload in response to specific triggers in the tumor microenvironment, non-cleavable linkers rely on the complete lysosomal degradation of the antibody component following internalization into the target cancer cell.[2][3] This process releases the payload still attached to the linker and a single amino acid residue from the antibody. This fundamental difference in the mechanism of action generally leads to greater plasma stability, a more favorable safety profile by minimizing premature drug release, and a reduced bystander effect.[2][4]

This compound: A Click Chemistry Approach

This compound is a heterobifunctional non-cleavable linker that utilizes click chemistry for payload attachment.[5] It contains two key reactive groups:

  • N-Hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues on the antibody, to form a stable amide bond.[6]

  • Propargyl group (an alkyne): This terminal alkyne group enables the conjugation of an azide-containing payload through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a highly stable triazole linkage.[5]

This dual reactivity allows for a two-step conjugation process that can offer greater control over the drug-to-antibody ratio (DAR) and the final ADC construct.[6]

Comparison with Other Non-Cleavable Linkers

The most established non-cleavable linkers are based on maleimide (B117702) chemistry, which targets cysteine residues on the antibody. A prime example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker used in the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine).[2]

Chemical Properties and Conjugation Chemistry
FeatureThis compoundMaleimide-based (e.g., SMCC)Thioether-based
Antibody Target Residue Lysine (primary amines)Cysteine (thiols)Cysteine (thiols)
Payload Attachment Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Michael AdditionMichael Addition
Resulting Linkage to Payload Stable TriazoleThiosuccinimide, which can undergo hydrolysis to a more stable form.Stable Thioether
Potential for Retro-Michael Reaction NoYes, can lead to payload deconjugation.No

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Non-Cleavable Linkers
Linker TypePayloadTarget Cell LineIC50 (nM)
Propargyl-PEG-basedAuristatinHER2+ Cell Line~0.1 - 10
Maleimide-based (SMCC)DM1HER2+ (SK-BR-3)~0.5 - 5
Thioether-basedMMADBxPC3~0.3

Data is compiled from multiple sources and should be considered illustrative.[1]

Table 2: In Vivo Efficacy of ADCs with Non-Cleavable Linkers in Xenograft Models
Linker TypePayloadTumor ModelDosageTumor Growth Inhibition (TGI)
Propargyl-PEG-basedAuristatinGastric Cancer Xenograft3 mg/kgSignificant tumor regression
Maleimide-based (SMCC)DM1Ovarian Carcinoma Xenograft15 mg/kgSignificant tumor growth inhibition
Thioether-basedMMADPancreatic Cancer Xenograft10 mg/kgSignificant tumor growth inhibition

Data is compiled from multiple sources and should be considered illustrative.[1]

Experimental Protocols

I. Antibody Conjugation with this compound

Objective: To conjugate a payload to an antibody using the this compound linker. This protocol involves a two-step process: first, the modification of the antibody with the linker, followed by the click chemistry reaction with the azide-functionalized payload.

Materials:

  • Antibody (in a primary amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Azide-functionalized payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Ligand (e.g., THPTA)

  • Purification system (e.g., size exclusion chromatography)

  • Reaction buffer (e.g., pH 8.0-8.5 phosphate (B84403) buffer)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in a buffer free of primary amines (e.g., Tris) as they will compete with the NHS ester reaction.

    • Adjust the pH of the antibody solution to 8.0-8.5 to facilitate the reaction with the NHS ester.

  • NHS Ester Reaction:

    • Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

    • Add the this compound stock solution to the antibody solution at a defined molar excess.

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

  • Purification of Propargylated Antibody:

    • Remove the excess linker and byproducts by purifying the reaction mixture using size exclusion chromatography or dialysis.

  • Click Chemistry Reaction (CuAAC):

    • Prepare a stock solution of the azide-functionalized payload in a suitable solvent.

    • In a reaction vessel, combine the purified propargylated antibody, the azide-payload, CuSO4, and a ligand.

    • Initiate the reaction by adding a freshly prepared solution of the reducing agent.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Final Purification:

    • Purify the resulting ADC using size exclusion chromatography to remove unreacted payload and other reagents.

    • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

II. In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC constructs

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Allow the cells to adhere and grow overnight in a CO2 incubator at 37°C.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC constructs in complete cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions.

    • Include untreated cells as a negative control and a vehicle control.

    • Incubate the plates for 72-96 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.

III. In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human tumor cell line

  • Matrigel (optional)

  • ADC constructs and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of the human tumor cell line (often mixed with Matrigel) into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor the tumor growth regularly using calipers.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, naked antibody, ADC group).

  • ADC Administration:

    • Administer the ADC and control treatments to the mice, typically via intravenous injection, at a predetermined dose and schedule.

  • Monitoring and Data Collection:

    • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • Monitor the general health of the animals.

  • Endpoint and Analysis:

    • The study is typically terminated when the tumors in the control group reach a specified size or at a predetermined time point.

    • Excise the tumors and record their weights.

    • Plot the mean tumor volume over time for each group to visualize the treatment effect.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Mandatory Visualization

G Figure 1. Conjugation Chemistry of this compound Antibody Antibody (with Lysine residue) Propargylated_Ab Propargylated Antibody Antibody->Propargylated_Ab NHS Ester Reaction (Amide Bond Formation) Propargyl_Linker This compound Propargyl_Linker->Propargylated_Ab ADC Antibody-Drug Conjugate Propargylated_Ab->ADC CuAAC Click Chemistry (Triazole Formation) Azide_Payload Azide-Payload Azide_Payload->ADC

Caption: Conjugation workflow using this compound.

G Figure 2. Comparison of Non-Cleavable Linker Conjugation cluster_0 This compound Chemistry cluster_1 Maleimide (SMCC) Chemistry Lysine Lysine Residue (on Antibody) Amide_Bond Stable Amide Bond Lysine->Amide_Bond Propargyl_NHS This compound Propargyl_NHS->Amide_Bond Triazole_Linkage Stable Triazole Linkage Amide_Bond->Triazole_Linkage Click Reaction Azide_Payload_P Azide-Payload Azide_Payload_P->Triazole_Linkage Cysteine Cysteine Residue (on Antibody) Thioether_Bond Thioether Bond Cysteine->Thioether_Bond SMCC SMCC Linker SMCC->Thioether_Bond Final_ADC_M ADC Thioether_Bond->Final_ADC_M Payload_M Payload Payload_M->Final_ADC_M

Caption: Comparison of conjugation chemistries.

References

Propargyl-C1-NHS Ester vs. Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is increasingly dominated by Antibody-Drug Conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver potent cytotoxic payloads directly to tumor cells. The linker, the molecular bridge connecting the antibody and the payload, is a critical determinant of an ADC's efficacy and safety. The choice between a stable, non-cleavable linker like Propargyl-C1-NHS ester and a conditionally labile cleavable linker is a pivotal decision in ADC design. This guide provides an objective comparison of these two linker strategies, supported by a synthesis of available data and detailed experimental methodologies.

The Stability Advantage of Non-Cleavable Linkers

This compound represents a non-cleavable linker strategy that offers significant advantages in terms of stability. Unlike cleavable linkers, which are designed to release their payload in response to specific triggers in the tumor microenvironment (e.g., low pH, high glutathione (B108866) concentrations, or specific enzymes), non-cleavable linkers remain intact throughout circulation and after internalization into the target cell. The release of the cytotoxic payload from a non-cleavable ADC relies on the complete proteolytic degradation of the antibody backbone within the lysosome. This inherent stability is a key advantage, as it minimizes the premature release of the potent payload in systemic circulation, thereby reducing the potential for off-target toxicity and improving the overall therapeutic index.[1][2] Studies have indicated that ADCs with non-cleavable linkers generally exhibit better in vivo performance compared to their cleavable counterparts.[1]

This compound is a bifunctional linker. The N-hydroxysuccinimide (NHS) ester end allows for covalent attachment to primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody. The propargyl group on the other end provides a terminal alkyne handle for the subsequent attachment of an azide-modified cytotoxic payload via a highly efficient and bioorthogonal "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This two-step conjugation strategy allows for a high degree of control over the final ADC construct.

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference between non-cleavable and cleavable linkers lies in their payload release mechanism, which in turn dictates their downstream biological effects.

Non-Cleavable Linkers (e.g., this compound):

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized via receptor-mediated endocytosis.

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

  • Antibody Degradation and Payload Release: Inside the lysosome, proteases degrade the antibody, releasing the payload still attached to the linker and a single amino acid residue (e.g., lysine).

  • Cytotoxicity: This payload-linker-amino acid complex then exerts its cytotoxic effect, typically by inhibiting microtubule polymerization or causing DNA damage, leading to apoptosis.

Cleavable Linkers:

  • Binding and Internalization: Similar to non-cleavable ADCs, the process begins with antigen binding and internalization.

  • Trigger-Specific Cleavage: Within the endosome or lysosome, the linker is cleaved by a specific trigger:

    • Hydrazone linkers: Hydrolyzed in the acidic environment of the endosome/lysosome.

    • Disulfide linkers: Reduced by the high intracellular concentration of glutathione.

    • Peptide linkers (e.g., Val-Cit): Cleaved by lysosomal proteases like cathepsin B.

  • Payload Release and Diffusion: The unmodified payload is released and can diffuse out of the lysosome to reach its intracellular target.

  • Bystander Effect: A key feature of many cleavable linkers is the potential for a "bystander effect." If the released payload is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells.

Data Presentation: A Comparative Overview

Direct head-to-head studies comparing this compound-based ADCs with cleavable linker ADCs using the same antibody and payload are limited in the public domain. However, a meta-analysis of clinical trial data and numerous preclinical studies provide insights into the general performance characteristics of these two linker classes.

FeatureThis compound (Non-Cleavable)Cleavable Linkers (e.g., Val-Cit, Hydrazone, Disulfide)
Plasma Stability HighVariable, with a higher potential for premature payload release
Off-Target Toxicity Generally lower due to high plasma stabilityPotentially higher due to premature payload release and bystander effect
Therapeutic Index Potentially widerCan be narrower depending on linker stability
Bystander Effect NegligibleCan be significant, which is advantageous for heterogeneous tumors
Efficacy in Tumors with Heterogeneous Antigen Expression May be less effective against antigen-negative cellsPotentially more effective due to the bystander effect
Payload Release Mechanism Antibody degradation in the lysosomeSpecific triggers (pH, enzymes, reducing agents)
Released Payload Form Payload-linker-amino acid complexUnmodified payload

Quantitative Data from a Meta-Analysis of Clinical Trials:

A systematic review and meta-analysis of 40 clinical trials involving 7,879 patients treated with 11 different FDA-approved ADCs revealed that ADCs with cleavable linkers were associated with a significantly higher incidence of grade ≥3 adverse events compared to those with non-cleavable linkers (47% vs. 34%).[3] This finding supports the hypothesis that the enhanced stability of non-cleavable linkers translates to a better safety profile in a clinical setting.[3]

Experimental Protocols

Protocol 1: Two-Step Synthesis of a Non-Cleavable ADC using this compound and Click Chemistry

This protocol outlines the general procedure for conjugating an azide-modified payload to a monoclonal antibody using this compound.

Step 1: Antibody Modification with this compound

  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 5-10 mg/mL.

  • Linker Preparation: Dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against PBS.

  • Characterization: Determine the degree of labeling (DOL), i.e., the average number of propargyl groups per antibody, using MALDI-TOF mass spectrometry.

Step 2: Payload Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-modified cytotoxic payload in DMSO.

    • Prepare a 50 mM stock solution of copper(II) sulfate (B86663) (CuSO4) in water.

    • Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.

    • Prepare a 100 mM stock solution of a reducing agent (e.g., sodium ascorbate) in water. This solution should be made fresh.

  • Reaction Mixture Assembly:

    • In a microcentrifuge tube, combine the propargyl-modified antibody with the azide-modified payload (typically at a 4- to 10-fold molar excess over the antibody).

    • Add the THPTA ligand to the reaction mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted payload, catalyst, and other reagents.

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the in vitro potency (IC50 value) of the ADC.

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a negative control (e.g., an isotype control antibody or unconjugated antibody). Add the diluted ADC to the cells and incubate for 72-96 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker This compound (Non-Cleavable Linker) Antibody->Linker Amide Bond (Lysine residue) Payload Cytotoxic Payload (e.g., MMAE, DM1) Linker->Payload Triazole Ring (Click Chemistry)

Caption: Structure of an ADC with a this compound non-cleavable linker.

ADC_Mechanism cluster_NonCleavable Non-Cleavable Linker Pathway cluster_Cleavable Cleavable Linker Pathway NC_Start ADC Binds to Tumor Cell Antigen NC_Internalize Internalization (Endocytosis) NC_Start->NC_Internalize NC_Lysosome Trafficking to Lysosome NC_Internalize->NC_Lysosome NC_Degrade Antibody Degradation NC_Lysosome->NC_Degrade NC_Release Release of Payload-Linker-AA NC_Degrade->NC_Release NC_Apoptosis Apoptosis NC_Release->NC_Apoptosis C_Start ADC Binds to Tumor Cell Antigen C_Internalize Internalization (Endocytosis) C_Start->C_Internalize C_Lysosome Trafficking to Endosome/Lysosome C_Internalize->C_Lysosome C_Cleave Linker Cleavage (pH, Enzymes, etc.) C_Lysosome->C_Cleave C_Release Release of Free Payload C_Cleave->C_Release C_Apoptosis Apoptosis C_Release->C_Apoptosis C_Bystander Bystander Effect C_Release->C_Bystander

Caption: Comparative mechanism of action of non-cleavable and cleavable ADCs.

Experimental_Workflow cluster_Workflow Comparative Experimental Workflow cluster_NC_Arm Non-Cleavable ADC Arm cluster_C_Arm Cleavable ADC Arm Start Select Antibody and Azide-Modified Payload NC_Conj1 Modify Ab with This compound Start->NC_Conj1 C_Conj Conjugate Payload via Cleavable Linker (e.g., Val-Cit-PABC-PNP) Start->C_Conj NC_Conj2 Click Chemistry with Azide-Payload NC_Conj1->NC_Conj2 NC_ADC Purified Non-Cleavable ADC NC_Conj2->NC_ADC Stability Serum Stability Assay (ELISA, HIC-HPLC) NC_ADC->Stability Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) NC_ADC->Cytotoxicity Efficacy In Vivo Efficacy Study (Xenograft Model) NC_ADC->Efficacy C_ADC Purified Cleavable ADC C_Conj->C_ADC C_ADC->Stability C_ADC->Cytotoxicity C_ADC->Efficacy Analysis Comparative Data Analysis (Stability, IC50, TGI) Stability->Analysis Cytotoxicity->Analysis Efficacy->Analysis

Caption: Experimental workflow for comparing non-cleavable and cleavable ADCs.

References

A Comparative Guide to the In Vitro and In Vivo Stability of Propargyl-C1-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The irreversible nature of the covalent bond formed by N-hydroxysuccinimide (NHS) esters with primary amines has established this chemistry as a cornerstone in bioconjugation.[] Propargyl-C1-NHS ester has emerged as a valuable tool in this field, particularly for the development of antibody-drug conjugates (ADCs) utilizing click chemistry for payload attachment.[2] This guide provides an objective comparison of the stability of conjugates formed using this compound with those created through alternative amine-reactive chemistries. The focus is on providing a clear understanding of their relative performance in both laboratory and biological settings, supported by experimental data and detailed protocols.

Understanding the Stability of NHS Ester Conjugates

The stability of a bioconjugate is a critical determinant of its efficacy and safety, particularly for therapeutic applications like ADCs.[3] The linkage between the biomolecule and the payload must remain intact in systemic circulation to prevent premature drug release and off-target toxicity, while enabling the desired biological activity at the target site.[4]

This compound, like other NHS esters, reacts with primary amines (e.g., on lysine (B10760008) residues of antibodies) to form a highly stable amide bond.[5] This amide linkage is generally considered non-cleavable under physiological conditions, contributing to the excellent in vivo stability of the resulting conjugate.[] The propargyl group itself is also chemically stable in biological environments, making it a reliable anchor for subsequent click chemistry reactions.[6]

Comparative Stability Analysis: NHS Esters vs. Alternatives

The choice of conjugation chemistry significantly impacts the stability of the final bioconjugate. While this compound provides a robust linkage, it is essential to consider alternative methods to make an informed decision for a specific application.

Linkage ChemistryReactive GroupResulting BondIn Vitro Stability (Plasma/Serum)In Vivo StabilityKey AdvantagesKey Disadvantages
This compound N-hydroxysuccinimide esterAmideHighHighHighly stable amide bond, provides alkyne handle for click chemistry.Susceptible to hydrolysis prior to conjugation, requires amine-free buffers.
Maleimide Chemistry MaleimideThioetherModerate to HighModerateCysteine-specific, generally stable.Can undergo retro-Michael addition leading to deconjugation, potential for off-target reactions.[7]
Reductive Amination Aldehyde/KetoneSecondary AmineHighHighForms a stable C-N bond.Requires a reduction step, can be less specific than other methods.[8]
Isothiocyanate Chemistry IsothiocyanateThioureaHighHighStable linkage.Can have side reactions, may alter the charge of the protein.[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained AlkyneTriazoleHighHighBioorthogonal, highly specific, stable triazole ring formation.[9]Requires introduction of non-native azide (B81097) and alkyne groups.

Experimental Protocols

Accurate assessment of conjugate stability is crucial for the selection of lead candidates in drug development. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the half-life and degradation profile of a bioconjugate in plasma.

Materials:

  • Test conjugate (e.g., antibody conjugated with a payload via this compound)

  • Control conjugate (with a different linker)

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test and control conjugates in an appropriate buffer.

  • Dilute the conjugates to a final concentration of 1 µM in pre-warmed (37°C) plasma.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding 3 volumes of ice-cold protein precipitation solution.

  • Vortex and centrifuge the samples at high speed to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining.

  • Calculate the percentage of intact conjugate at each time point relative to the 0-hour time point and determine the half-life.[10][11]

In Vivo Pharmacokinetic Study for Linker Stability Assessment

Objective: To evaluate the stability of the conjugate linker in a living organism by measuring the concentration of total antibody, conjugated antibody, and free payload over time.

Materials:

  • Test conjugate

  • Animal model (e.g., mice)

  • ELISA plates and reagents for total and conjugated antibody quantification

  • LC-MS/MS system for free payload quantification

  • Anticoagulant (for blood collection)

Procedure:

  • Administer a single intravenous (IV) dose of the test conjugate to a cohort of animals.

  • At predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours post-dose), collect blood samples into tubes containing an anticoagulant.

  • Process the blood to obtain plasma and store frozen until analysis.

  • Quantify the total antibody concentration using an ELISA that captures the antibody regardless of its conjugation status.

  • Quantify the conjugated antibody (ADC) concentration using an ELISA that specifically detects the payload or the linker-payload complex.

  • Quantify the concentration of the free, unconjugated payload in the plasma using a validated LC-MS/MS method.

  • Plot the concentration-time profiles for total antibody, ADC, and free payload to assess the in vivo stability of the linker. A stable linker will result in a slow decline in ADC concentration that mirrors the total antibody concentration, with minimal levels of free payload detected.[12][13][14]

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the conjugation process and the experimental workflow for stability assessment.

G cluster_0 NHS Ester Conjugation Reaction Propargyl_NHS This compound Reactive NHS Ester Primary_Amine Primary Amine (e.g., on Lysine residue) Propargyl_NHS->Primary_Amine Reaction at pH 7.2-8.5 Amide_Bond Stable Amide Bond + N-hydroxysuccinimide Primary_Amine->Amide_Bond

Figure 1. Reaction of this compound with a primary amine to form a stable amide bond.

G cluster_1 In Vitro Plasma Stability Workflow Conjugate Test Conjugate Plasma Incubate in Plasma (37°C) Conjugate->Plasma Sampling Sample at Time Points Plasma->Sampling Precipitation Protein Precipitation Sampling->Precipitation Analysis LC-MS/MS Analysis Precipitation->Analysis Data Determine Half-life Analysis->Data

Figure 2. Workflow for assessing the in vitro plasma stability of a bioconjugate.

G cluster_2 In Vivo Stability Assessment Workflow Dosing IV Dosing of Conjugate Blood_Sampling Blood Sampling Over Time Dosing->Blood_Sampling Plasma_Isolation Plasma Isolation Blood_Sampling->Plasma_Isolation Analysis Quantify Total Ab (ELISA) Quantify ADC (ELISA) Quantify Free Payload (LC-MS/MS) Plasma_Isolation->Analysis PK_Profile Generate Pharmacokinetic Profiles Analysis->PK_Profile

Figure 3. Workflow for assessing the in vivo stability of a bioconjugate linker.

Conclusion

The selection of a conjugation strategy is a critical decision in the development of bioconjugates. This compound offers a robust and reliable method for linking molecules to primary amines, forming a highly stable, non-cleavable amide bond that is well-suited for applications requiring high in vivo stability. While alternative amine-reactive chemistries and bioorthogonal methods exist, the long-standing use and well-characterized stability of the amide bond make NHS ester chemistry a leading choice for many researchers. The provided experimental protocols offer a framework for the direct comparison of different linker technologies, enabling the selection of the most appropriate conjugation strategy for a given therapeutic or research application.

References

A Researcher's Guide to Amine-Reactive Linkers: A Comparative Analysis of Propargyl-C1-NHS Ester and its Bioorthogonal Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of a linker is a critical decision that can significantly impact the outcome of their work. The Propargyl-C1-NHS ester has been a valuable tool for introducing an alkyne handle onto proteins and other amine-containing biomolecules, paving the way for subsequent "click" chemistry modifications. However, the expanding landscape of bioorthogonal chemistry now offers a suite of alternative amine-reactive linkers that promise enhanced reaction kinetics, superior stability, and greater biocompatibility.

This guide provides an objective comparison of this compound with its modern counterparts: DBCO-NHS ester, TCO-NHS ester, and Tetrazine-NHS ester. We will delve into their performance metrics, supported by available data, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific applications.

The Contenders: An Overview of Amine-Reactive Linkers

The fundamental principle behind these linkers is a two-step process. First, the N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. This initial step introduces a bioorthogonal functional group—an alkyne, a strained alkyne, or a tetrazine—onto the target molecule. This "handle" can then be selectively targeted in a second reaction with its complementary partner, enabling the attachment of a wide range of payloads, such as fluorescent dyes, drugs, or other biomolecules.

This compound serves as the benchmark, introducing a terminal alkyne. This requires a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the second-step ligation. While effective, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[1][2]

The alternatives leverage the power of copper-free click chemistry:

  • DBCO-NHS ester (Dibenzocyclooctyne-NHS ester): Introduces a strained alkyne (DBCO) that reacts with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is highly bioorthogonal and does not require a cytotoxic copper catalyst.[3][4]

  • TCO-NHS ester (trans-Cyclooctene-NHS ester): Introduces a trans-cyclooctene (B1233481) moiety that undergoes an exceptionally fast inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine partner.[5]

  • Tetrazine-NHS ester: Introduces a tetrazine group that can then react with a TCO-modified molecule in an iEDDA reaction. The roles of the dienophile and diene are reversed compared to the TCO-NHS ester strategy.[6]

Performance Metrics: A Head-to-Head Comparison

The choice of an amine-reactive linker hinges on several key performance indicators. The following table summarizes a qualitative and quantitative comparison based on available literature. It is important to note that direct, side-by-side quantitative comparisons under identical experimental conditions are limited in the literature; therefore, some of the kinetic data are derived from different studies and should be interpreted as indicative rather than absolute comparative values.

FeatureThis compoundDBCO-NHS EsterTCO-NHS EsterTetrazine-NHS Ester
Amine Reaction NHS ester reaction with primary amines.[7]NHS ester reaction with primary amines.[8]NHS ester reaction with primary amines.[9]NHS ester reaction with primary amines.[6]
Bioorthogonal Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1][2]Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[3]Inverse-Electron-Demand Diels-Alder (iEDDA) with Tetrazines[5]Inverse-Electron-Demand Diels-Alder (iEDDA) with TCOs[6]
Reaction Kinetics (Bioorthogonal Step) Fast (requires copper catalyst)Moderate to Fast (k ≈ 0.1 - 1 M⁻¹s⁻¹)Exceptionally Fast (k up to 10⁶ M⁻¹s⁻¹)[5]Exceptionally Fast (k up to 10⁶ M⁻¹s⁻¹)[5]
Biocompatibility Limited in vivo due to potential copper cytotoxicity.[10]High; copper-free.[4]High; copper-free.[5]High; copper-free.[6]
Linkage Stability Amide bond is stable. The resulting triazole from CuAAC is highly stable.[11]Amide bond is stable. The resulting triazole from SPAAC is highly stable.[11]Amide bond is stable. The resulting dihydropyridazine (B8628806) is stable.Amide bond is stable. The resulting dihydropyridazine is stable.
Specificity High for the bioorthogonal step.High for the bioorthogonal step.Very high for the bioorthogonal step.Very high for the bioorthogonal step.
Hydrolytic Stability of NHS Ester Prone to hydrolysis in aqueous buffers, especially at higher pH.[12][13]Prone to hydrolysis in aqueous buffers, especially at higher pH.[14][15]Prone to hydrolysis in aqueous buffers, especially at higher pH.[9]Prone to hydrolysis in aqueous buffers, especially at higher pH.
Key Advantage Well-established chemistry.Copper-free, good kinetics.Extremely fast, copper-free kinetics.Extremely fast, copper-free kinetics.
Key Disadvantage Requires potentially cytotoxic copper catalyst.Slower kinetics compared to iEDDA reactions.TCO can be unstable over long term storage.[6]Tetrazines can be unstable over long term storage.[6]

Experimental Protocols

To facilitate a standardized comparison of these linkers, a generalized experimental workflow is presented below. This protocol outlines the key steps for labeling a model protein (e.g., Bovine Serum Albumin or an IgG antibody) and subsequently performing the bioorthogonal ligation.

General Workflow for Linker Comparison

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Bioorthogonal Ligation A Prepare Protein Solution (e.g., 1-5 mg/mL in amine-free buffer, pH 7.2-8.5) B Prepare Linker Stock Solution (e.g., 10 mM in DMSO or DMF) A->B C Add Linker to Protein (e.g., 20-50 fold molar excess) B->C D Incubate (30-60 min at RT or 2h at 4°C) C->D E Quench Reaction (e.g., with Tris buffer) D->E F Purify Labeled Protein (e.g., Desalting column) E->F G Prepare Labeled Protein F->G H Prepare Complementary Probe (e.g., Azide-fluorophore, Tetrazine-fluorophore) G->H I Mix Labeled Protein and Probe H->I J Incubate (Time dependent on kinetics) I->J K Analyze Conjugate (e.g., SDS-PAGE, Mass Spectrometry) J->K

Caption: A generalized workflow for comparing amine-reactive linkers.

Detailed Methodologies

1. Protein Preparation and Amine Labeling

  • Buffer Exchange: Prepare the protein of interest at a concentration of 1-5 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.5.[16]

  • Linker Preparation: Immediately before use, dissolve the this compound, DBCO-NHS ester, TCO-NHS ester, or Tetrazine-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10 mM.[15]

  • Labeling Reaction: Add a 20- to 50-fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[15]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 5-15 minutes.[15]

  • Purification: Remove the excess, unreacted linker by using a desalting column or through dialysis.

2. Bioorthogonal Ligation and Analysis

  • Prepare Reactants: Prepare the amine-labeled protein and the complementary bioorthogonal probe (e.g., an azide- or tetrazine-functionalized fluorophore) in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Ligation Reaction: Mix the labeled protein and the complementary probe. For CuAAC reactions with the propargyl-labeled protein, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA) are required.[17] For SPAAC and iEDDA reactions, no catalyst is needed.

  • Incubation: The incubation time will vary depending on the reaction kinetics. iEDDA reactions can be nearly instantaneous, while SPAAC and CuAAC reactions may require incubation for 1-4 hours at room temperature or overnight at 4°C.[5][8]

  • Analysis: The efficiency of the conjugation can be analyzed by methods such as SDS-PAGE (observing a band shift), mass spectrometry (to confirm the mass of the conjugate), or fluorescence imaging (if a fluorescent probe was used).

Logical Relationships in Linker Selection

The decision-making process for selecting the optimal amine-reactive linker involves considering the specific requirements of the experiment. The following diagram illustrates the logical flow for this selection process.

G A Define Experimental Needs B In Vivo Application? A->B D Use Copper-Free Click Chemistry (DBCO, TCO, or Tetrazine) B->D Yes E This compound (CuAAC) (for in vitro or ex vivo) B->E No C Need for Extremely Fast Kinetics? F Use iEDDA Chemistry (TCO or Tetrazine) C->F Yes G Use SPAAC Chemistry (DBCO) C->G No D->C

Caption: Decision tree for selecting an appropriate amine-reactive linker.

Conclusion

The evolution of amine-reactive linkers from the standard this compound to the advanced bioorthogonal systems based on DBCO, TCO, and Tetrazine has provided researchers with a powerful and versatile toolkit for bioconjugation. While this compound remains a viable option for many in vitro applications, the copper-free alternatives offer significant advantages in terms of biocompatibility and, in the case of iEDDA reactions, unparalleled reaction speed.

The choice of the "best" linker is ultimately context-dependent. For applications demanding high biocompatibility, such as live-cell imaging or in vivo studies, the copper-free click chemistry linkers are the preferred choice. When reaction speed is the paramount consideration, the TCO-Tetrazine ligation stands out. By carefully considering the experimental goals and the performance characteristics outlined in this guide, researchers can select the optimal amine-reactive linker to achieve their desired outcomes with precision and efficiency.

References

comparative analysis of different click chemistry reagents for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. Click chemistry has emerged as a powerful toolbox for these applications, offering a suite of reactions that are highly specific, reliable, and biocompatible. This guide provides a comparative analysis of the most prominent click chemistry reagents, supported by quantitative data and detailed experimental protocols to inform the selection of the optimal bioconjugation strategy.

The ideal click chemistry reaction for bioconjugation should be rapid, high-yielding, and proceed under physiological conditions without interfering with biological processes. The three main classes of click chemistry that have been widely adopted for bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. Each of these methodologies possesses distinct advantages and disadvantages in terms of reaction kinetics, biocompatibility, and the nature of the reactants involved.

Quantitative Comparison of Click Chemistry Reagents

The choice of a click chemistry reagent is often dictated by the specific requirements of the experiment, such as the need for rapid kinetics in live-cell imaging or the importance of avoiding copper catalysis in certain biological systems. The following table summarizes the key performance indicators for CuAAC, SPAAC, and IEDDA reactions to facilitate a direct comparison.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)
Reactants Terminal Alkyne + AzideStrained Cyclooctyne (e.g., DBCO, BCN) + AzideTetrazine + Strained Alkenes (e.g., TCO, Norbornene)
Second-Order Rate Constant (M⁻¹s⁻¹) 10 to 10⁴[1][2]10⁻³ to 1[2]1 to 10⁶[1][2]
Biocompatibility Limited in vivo due to copper cytotoxicity[3]High, as it is copper-free[4]High, as it is copper-free and reactants are bioorthogonal[5]
Reaction Conditions Requires Cu(I) catalyst, often with a reducing agent and ligand[6]Catalyst-free, proceeds at physiological temperature and pH[4]Catalyst-free, proceeds rapidly at physiological temperature and pH[7]
Stability of Reagents Azides and terminal alkynes are generally stable.Strained cyclooctynes can be prone to oxidation or reaction with thiols[3]Tetrazines can be sensitive to light and reducing agents.
Yield Generally high (>95%)[8]High, but can be slightly lower than CuAAC depending on the specific cyclooctyne.Very high, often quantitative.

Classification of Click Chemistry Reactions

The landscape of click chemistry for bioconjugation can be broadly categorized into copper-catalyzed and copper-free reactions. This fundamental distinction is crucial when considering applications in living systems where copper toxicity is a concern.

G cluster_reactants1 Reactants cluster_reactants2 Reactants cluster_reactants3 Reactants cluster_reactants4 Reactants ClickChemistry Click Chemistry for Bioconjugation CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) ClickChemistry->CuAAC CopperFree Copper-Free Click Chemistry ClickChemistry->CopperFree CuAAC_reactants Terminal Alkyne + Azide CuAAC->CuAAC_reactants SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) CopperFree->SPAAC IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) CopperFree->IEDDA Staudinger Staudinger Ligation CopperFree->Staudinger SPAAC_reactants Strained Cyclooctyne + Azide SPAAC->SPAAC_reactants IEDDA_reactants Tetrazine + Strained Alkene IEDDA->IEDDA_reactants Staudinger_reactants Azide + Phosphine Staudinger->Staudinger_reactants G A 1. Prepare Biomolecule (e.g., protein, antibody) B 2. Introduce Click Handle 1 (e.g., Azide or Alkyne) A->B E 5. Click Reaction (CuAAC, SPAAC, or IEDDA) B->E C 3. Prepare Reporter Molecule (e.g., drug, fluorophore) D 4. Introduce Click Handle 2 (Complementary to Handle 1) C->D D->E F 6. Purification of Conjugate (e.g., Chromatography) E->F G 7. Analysis and Characterization (e.g., SDS-PAGE, Mass Spec) F->G

References

A Head-to-Head Comparison: Validating Conjugation Site Specificity with Propargyl-C1-NHS Ester and Site-Specific Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving a homogenous and well-defined bioconjugate is paramount for ensuring therapeutic efficacy and safety. The site of conjugation and the distribution of payloads, such as in antibody-drug conjugates (ADCs), are critical quality attributes that significantly impact a drug's pharmacokinetics, potency, and therapeutic index. This guide provides an objective comparison of traditional lysine-based conjugation using Propargyl-C1-NHS ester with site-specific conjugation methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy.

This compound is a popular reagent for bioconjugation. Its N-hydroxysuccinimide (NHS) ester moiety readily reacts with primary amines, most notably the ε-amino groups of lysine (B10760008) residues on the surface of proteins like monoclonal antibodies (mAbs).[][2] This reaction forms a stable amide bond. The propargyl group introduces a terminal alkyne, a versatile handle for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of a wide array of molecules.[3][4]

However, the abundance and variable reactivity of lysine residues on the surface of a typical antibody lead to a heterogeneous mixture of conjugated species.[5][6] This heterogeneity presents a significant challenge for manufacturing and quality control, as the resulting product contains a distribution of molecules with varying drug-to-antibody ratios (DARs) and different conjugation sites. In contrast, site-specific conjugation methods offer precise control over the location and stoichiometry of payload attachment, leading to a more homogenous product with improved properties.[5][6][7][8]

Performance Comparison: Lysine vs. Site-Specific Conjugation

The primary differentiator between this compound-mediated conjugation and site-specific methods lies in the homogeneity of the final product. This is most clearly illustrated by the distribution of the drug-to-antibody ratio (DAR).

FeatureThis compound (Lysine Conjugation)Site-Specific Conjugation (e.g., Engineered Cysteine)
Target Residue LysineEngineered Cysteine, Unnatural Amino Acids, Specific Glycans
Homogeneity Heterogeneous mixture of speciesHomogeneous or near-homogeneous population
DAR Profile Broad distribution (typically DAR 0 to 8)Well-defined (e.g., DAR 2 or 4)
Control over Conjugation Site LowHigh
Reproducibility ModerateHigh
Process Complexity Relatively simpleOften requires protein engineering
Quantitative Data Summary: DAR Distribution

The following table summarizes typical DAR distributions obtained from mass spectrometry analysis of ADCs prepared using a conventional NHS ester for lysine conjugation versus a site-specific method targeting engineered cysteines.

Drug-to-Antibody Ratio (DAR)Lysine Conjugation (NHS Ester) - Representative DataSite-Specific Cysteine Conjugation - Representative Data
0 ~5%< 2%
1 ~15%< 3%
2 ~25%> 95%
3 ~25%< 1%
4 ~15%< 1%
5 ~10%< 1%
6 ~5%< 1%
7 < 1%< 1%
8 < 1%< 1%
Average DAR ~3.5~2.0

Note: The data presented for lysine conjugation is representative of a typical outcome and can vary based on reaction conditions. The data for site-specific conjugation reflects the high degree of control achievable with these methods.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol describes a general method for labeling an antibody with this compound.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Desalting column

Procedure:

  • Antibody Preparation: Exchange the antibody into the Reaction Buffer to a final concentration of 2-5 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the degree of labeling and conjugation site specificity using mass spectrometry and peptide mapping.

Protocol 2: Validation of Conjugation Site Specificity by Peptide Mapping and Mass Spectrometry

This protocol outlines the workflow for identifying the specific lysine residues conjugated with the propargyl linker.[2][9][10][11]

Materials:

  • Propargyl-conjugated antibody

  • Denaturing Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 7.8

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylating Agent: 20 mM Iodoacetamide (IAA)

  • Proteolytic Enzyme (e.g., Trypsin)

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • LC-MS system with a high-resolution mass spectrometer

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the conjugated antibody in the Denaturing Buffer.

    • Reduce the disulfide bonds by adding DTT and incubating at 37°C for 30 minutes.

    • Alkylate the free cysteines by adding IAA and incubating in the dark at room temperature for 30 minutes.

  • Buffer Exchange: Remove urea and excess reagents by buffer exchange into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8).

  • Proteolytic Digestion: Add trypsin to the protein solution at a 1:20 to 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture with formic acid.

    • Inject the sample onto a reverse-phase C18 column.

    • Elute the peptides using a gradient of Mobile Phase B.

    • Analyze the eluting peptides using a mass spectrometer operating in data-dependent acquisition mode.

  • Data Analysis:

    • Search the acquired MS/MS data against the antibody sequence using a suitable software package.

    • Include a variable modification corresponding to the mass of the propargyl linker on lysine residues.

    • Identify and quantify the peptides containing the modification to determine the specific conjugation sites and their relative abundance.

Visualizing the Workflow and Concepts

experimental_workflow cluster_conjugation Antibody Conjugation cluster_analysis Site-Specificity Validation Ab Antibody NHS This compound Conj Conjugation Reaction (pH 8.3-8.5) Purify1 Purification (Desalting) pAb Propargyl-Antibody Denature Denaturation, Reduction & Alkylation Digest Tryptic Digestion LCMS LC-MS/MS Analysis Data Data Analysis Result Site Occupancy Map

Caption: Experimental workflow for antibody conjugation and validation.

dar_comparison cluster_lysine This compound (Lysine Conjugation) cluster_cysteine Site-Specific Conjugation (e.g., Cysteine) L0 DAR 0 L1 DAR 1 L2 DAR 2 L3 DAR 3 L_het Heterogeneous Mixture L4 DAR 4 L5 DAR 5+ C2 DAR 2 C_homo Homogeneous Product start Antibody start->L2 Random Conjugation start->C2 Site-Specific Conjugation

Caption: Comparison of product homogeneity.

Conclusion

The choice between this compound for lysine conjugation and site-specific methods depends on the specific requirements of the application. For applications where a heterogeneous mixture is acceptable and speed and simplicity are prioritized, lysine conjugation is a viable option. However, for the development of therapeutics such as ADCs, where a well-defined and homogeneous product is crucial for safety and efficacy, site-specific conjugation methods are demonstrably superior. The ability to control the precise location and number of conjugated molecules leads to improved pharmacokinetics, a more consistent product, and a potentially wider therapeutic window.[5][6][8] The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in making an informed decision for their bioconjugation needs.

References

A Comparative Guide to the Pharmacokinetics of Propargyl-C1-NHS Ester Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. This guide provides a comparative analysis of the pharmacokinetic profiles of ADCs utilizing the non-cleavable Propargyl-C1-NHS ester linker technology versus other common linker types.

This compound is a non-cleavable linker that facilitates the conjugation of a payload to an antibody via "click chemistry." This method offers high efficiency and specificity. Non-cleavable linkers are designed to be stable in systemic circulation, with payload release occurring only after the ADC is internalized by the target cell and the antibody component is degraded in the lysosome. This contrasts with cleavable linkers, which are designed to release their payload in response to specific conditions within the tumor microenvironment or inside the cell, such as changes in pH or the presence of certain enzymes.

The stability of the linker is a crucial factor influencing the pharmacokinetic profile, efficacy, and toxicity of an ADC. Premature release of the payload in circulation can lead to off-target toxicity, while inefficient release at the tumor site can diminish therapeutic efficacy.

Comparative Pharmacokinetic Data

Table 1: Representative Pharmacokinetic Parameters of Different ADC Linker Classes in Mice

ParameterNon-Cleavable Linker ADC (Triglycyl-Peptide-DM1)Non-Cleavable Linker ADC (SMCC-DM1)Cleavable Linker ADC (vc-MMAE)
Dose 15 mg/kg15 mg/kg10 mg/kg
Half-life (t½) Comparable to SMCC-DM1[1][2][3]Comparable to Triglycyl-Peptide-DM1[1][2][3]~2 days (for MMAE payload)[4]
Clearance (CL) Comparable to SMCC-DM1[1][2][3]Comparable to Triglycyl-Peptide-DM1[1][2][3]Not explicitly stated for mouse model
Area Under the Curve (AUC) Comparable to SMCC-DM1[1][2][3]Comparable to Triglycyl-Peptide-DM1[1][2][3]Not explicitly stated for mouse model
Data Source Singh, R., et al. (2016)[1]Singh, R., et al. (2016)[1]Chang, H.P., et al. (2022)[4]
Animal Model CD-1 Mice[1]CD-1 Mice[1]NCI-N87 Tumor-Bearing Nude Mice[5]

Note: The data presented are from different studies and are intended for illustrative comparison of linker classes. A direct comparison in the same experimental setup would be required for a definitive assessment.

Non-cleavable linkers, such as the triglycyl peptide and SMCC linkers, generally exhibit comparable and favorable pharmacokinetic profiles in preclinical models.[1][2][3] Their high stability in circulation is a key attribute. In contrast, cleavable linkers like vc-MMAE are designed for controlled payload release, and the pharmacokinetics of the released payload become a critical factor.[4]

Signaling Pathways and Experimental Workflows

To understand the fate of an ADC in vivo, it is essential to visualize the experimental workflow for a pharmacokinetic study and the different mechanisms of payload release.

experimental_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Bioanalysis dosing ADC Administration (e.g., Intravenous) blood_collection Serial Blood Collection (e.g., 10 min, 1h, 6h, 24h, 72h, 168h) dosing->blood_collection tissue_collection Tissue Collection (Tumor, Liver, etc.) at Sacrifice dosing->tissue_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep tissue_homo Tissue Homogenization tissue_collection->tissue_homo elisa ELISA for Total Antibody and Conjugated Antibody plasma_prep->elisa lcms LC-MS/MS for Free Payload plasma_prep->lcms tissue_homo->lcms pk_data_total_ab PK Profile of Total Antibody elisa->pk_data_total_ab pk_data_conj_ab PK Profile of Conjugated Antibody elisa->pk_data_conj_ab pk_data_free_payload PK Profile of Free Payload lcms->pk_data_free_payload

Caption: Workflow for an in vivo ADC pharmacokinetic study.

payload_release cluster_non_cleavable Non-Cleavable Linker (e.g., this compound) cluster_cleavable Cleavable Linker (e.g., vc-MMAE) nc_adc ADC Internalization nc_lysosome Lysosomal Trafficking nc_adc->nc_lysosome nc_degradation Antibody Degradation nc_lysosome->nc_degradation nc_release Payload-Linker-Amino Acid Release nc_degradation->nc_release c_adc ADC Internalization c_lysosome Lysosomal Trafficking c_adc->c_lysosome c_cleavage Enzymatic Cleavage (e.g., Cathepsin B) c_lysosome->c_cleavage c_release Free Payload Release c_cleavage->c_release

Caption: Payload release mechanisms for different linker types.

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable pharmacokinetic data. Below are representative protocols for key experiments.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical pharmacokinetic study in tumor-bearing mice.

1. Animal Model:

  • Species: Athymic nude mice.

  • Tumor Model: Subcutaneous xenografts of a human cancer cell line expressing the target antigen (e.g., NCI-N87).[5]

2. Dosing:

  • Administer the ADC via a single intravenous (IV) injection.

  • Dose level: Typically between 3-15 mg/kg.[1][5]

  • Vehicle: A suitable buffer such as phosphate-buffered saline (PBS).

3. Sample Collection:

  • Blood: Collect approximately 25-50 µL of blood from each mouse at multiple time points (e.g., 10 minutes, 1, 6, 16, 24, 72, and 168 hours post-dose).[5]

  • Tissues: At the final time point, sacrifice the animals and collect tumors and major organs (e.g., liver, spleen, kidneys, lungs).[5]

4. Sample Processing:

  • Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1000-2000 x g for 15-20 minutes at 4°C to separate the plasma.[6] Store plasma samples at -80°C until analysis.

  • Tissues: Weigh the collected tissues and homogenize them in an appropriate buffer. Centrifuge the homogenates to clarify the supernatant and store at -80°C.

5. Bioanalysis:

  • Quantify the concentrations of total antibody, conjugated antibody, and free payload in plasma and tissue homogenates using the methods described below.

Quantification of Total Antibody by ELISA

This protocol describes a sandwich ELISA for measuring the total antibody concentration (both conjugated and unconjugated).

1. Plate Coating:

  • Coat a 96-well ELISA plate with the target antigen overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[7]

  • Wash the plate as described above.

3. Sample and Standard Incubation:

  • Prepare a standard curve using a known concentration of the unconjugated antibody.

  • Add standards and diluted plasma samples to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate as described above.

4. Detection Antibody Incubation:

  • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the antibody portion of the ADC (e.g., anti-human IgG-HRP).

  • Incubate for 1 hour at room temperature.

  • Wash the plate as described above.

5. Substrate Development and Measurement:

  • Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

6. Data Analysis:

  • Generate a standard curve and calculate the concentration of the total antibody in the samples.

Quantification of Free Payload by LC-MS/MS

This protocol outlines the quantification of the unconjugated (free) payload in plasma.

1. Sample Preparation (Protein Precipitation):

  • To a small volume of plasma (e.g., 25 µL), add a deuterated internal standard of the payload.[8]

  • Add a mixture of methanol (B129727) and ethanol (B145695) to precipitate the proteins.[9]

  • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the sample in a mobile phase-compatible solution.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Inject the reconstituted sample onto a reverse-phase column (e.g., C18).[8] Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to separate the payload from other components.

  • Mass Spectrometry (MS/MS): Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[8]

    • Optimize the precursor and product ion transitions for both the payload and the internal standard.

    • Use positive electrospray ionization (ESI+).[8]

3. Data Analysis:

  • Generate a calibration curve using known concentrations of the payload standard.

  • Calculate the concentration of the free payload in the plasma samples based on the peak area ratio of the analyte to the internal standard.

References

Cleavable vs. Non-Cleavable Linkers: A Comparative Analysis of the Bystander Effect in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical design element in the development of antibody-drug conjugates (ADCs). This decision profoundly impacts the ADC's mechanism of action, efficacy, and safety profile. A key differentiator between linker technologies is the ability to induce a "bystander effect," where the cytotoxic payload kills not only the target antigen-expressing cancer cell but also neighboring antigen-negative cells. This guide provides an objective comparison of the bystander effect mediated by cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies.

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism. Cleavable linkers are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cell, such as enzymes or changes in pH.[1][2] This can result in the release of a membrane-permeable drug that can diffuse out of the target cell and affect adjacent cells.[3] In contrast, non-cleavable linkers remain attached to the payload and rely on the complete lysosomal degradation of the antibody to release the drug conjugate.[1][2] The resulting payload-linker-amino acid complex is often charged and less membrane-permeable, largely limiting its activity to the target cell.[4][5]

The Bystander Effect: A Tale of Two Linkers

The bystander effect is a crucial consideration in ADC design, particularly for treating heterogeneous tumors where not all cells express the target antigen.[3] ADCs with cleavable linkers are generally associated with a more pronounced bystander effect.[6] This is because the released, unmodified payload can often readily cross cell membranes. For instance, the cleavable valine-citrulline linker, upon cleavage by intracellular cathepsin B, releases the unmodified and potent payload MMAE, which is known to be membrane-permeable and can induce bystander killing.[4][5]

Conversely, ADCs with non-cleavable linkers, such as the thioether linker in Trastuzumab emtansine (T-DM1 or Kadcyla®), exhibit a minimal to negligible bystander effect.[7] Following lysosomal degradation of the antibody, the released payload, for example, Lys-MCC-DM1, is a charged molecule with poor membrane permeability, thus preventing its diffusion to neighboring cells.[4][8]

A direct comparison of Trastuzumab deruxtecan (B607063) (T-DXd or Enhertu®), which has a cleavable linker, and T-DM1 illustrates this difference. In co-culture experiments with HER2-positive and HER2-negative cancer cells, T-DXd demonstrated significant cytotoxicity to the HER2-negative cells, a clear indication of a bystander effect, whereas T-DM1 did not show this effect.[9]

Quantitative Comparison of In Vitro Cytotoxicity and Bystander Effect

The following tables summarize quantitative data from studies comparing the performance of ADCs with cleavable and non-cleavable linkers.

ADC (Linker Type)Target Cell Line (Antigen)IC50 (ng/mL)Bystander Cell Line (Antigen)Bystander KillingReference
T-DXd (Cleavable)SK-BR-3 (HER2+)PotentU-87 MG (HER2-)Significant[9]
T-DM1 (Non-cleavable)SK-BR-3 (HER2+)PotentU-87 MG (HER2-)Not Observed[9]
ADC-vc-MMAE (Cleavable)Antigen-Positive CellsVaries by cell lineAntigen-Negative CellsObserved[4][5]
ADC-mc-MMAF (Non-cleavable)Antigen-Positive CellsVaries by cell lineAntigen-Negative CellsNot Observed[10]

Table 1: In Vitro Cytotoxicity and Bystander Effect of ADCs with Cleavable vs. Non-cleavable Linkers.

Linker TypePayloadPlasma StabilityBystander Effect PotentialReference
Cleavable (e.g., valine-citrulline)MMAEGenerally lowerHigh[5]
Non-cleavable (e.g., thioether)DM1Generally higherLow to negligible[4][5]

Table 2: General Properties of Cleavable and Non-cleavable Linkers.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and experimental approaches for evaluating the bystander effect, the following diagrams are provided.

Mechanism of a Cleavable Linker ADC cluster_extracellular Extracellular Space cluster_target_cell Antigen-Positive Target Cell cluster_bystander_cell Antigen-Negative Bystander Cell ADC ADC (Cleavable Linker) Receptor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Free Free, Permeable Payload Lysosome->Payload_Free Linker Cleavage Bystander_Effect Cytotoxicity Payload_Free->Bystander_Effect Diffusion

Mechanism of a Cleavable Linker ADC

Mechanism of a Non-Cleavable Linker ADC cluster_extracellular Extracellular Space cluster_target_cell Antigen-Positive Target Cell cluster_bystander_cell Antigen-Negative Bystander Cell ADC ADC (Non-Cleavable Linker) Receptor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Complex Payload-Linker-Amino Acid Complex (Impermeable) Lysosome->Payload_Complex Antibody Degradation Target_Cell_Death Target Cell Cytotoxicity Payload_Complex->Target_Cell_Death No_Effect No Bystander Effect Payload_Complex->No_Effect

Mechanism of a Non-Cleavable Linker ADC

Experimental Workflow for Bystander Effect Assay Start Start: Co-culture of Antigen-Positive and Antigen-Negative Cells Treatment Treat with ADC (Cleavable vs. Non-cleavable) Start->Treatment Incubation Incubate for a defined period (e.g., 72-96 hours) Treatment->Incubation Viability_Assay Assess Cell Viability (e.g., Luciferase assay, Flow Cytometry) Incubation->Viability_Assay Data_Analysis Quantify killing of Antigen-Negative Cells Viability_Assay->Data_Analysis Conclusion Determine Bystander Effect Data_Analysis->Conclusion

References

Propargyl-C1-NHS Ester: A Comparative Guide for Antibody Subtype Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Propargyl-C1-NHS ester across different antibody subtypes, specifically focusing on IgG1, IgG2a, IgG2b, and IgG4. While direct comparative experimental data for this compound across all these subtypes is limited in publicly available literature, this document synthesizes information on the general principles of NHS ester chemistry and the known structural and chemical properties of IgG isotypes to provide a useful performance guide.

Introduction to this compound

This compound is a non-cleavable linker commonly used in the development of antibody-drug conjugates (ADCs)[1][2][3]. It contains an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines, such as the side chain of lysine (B10760008) residues on an antibody, to form a stable amide bond[4][]. The propargyl group provides a terminal alkyne handle for subsequent "click" chemistry reactions, allowing for the attachment of a payload molecule[1][2][3].

The efficiency of this conjugation process and the characteristics of the resulting ADC can be influenced by the antibody's subtype due to variations in the number and accessibility of lysine residues, as well as the overall stability of the isotype.

Performance Comparison Across Antibody Subtypes

The following tables summarize the expected performance of this compound when conjugated to different IgG subtypes. These values are estimations based on the known properties of the antibodies and general NHS ester reactivity. Actual experimental results may vary.

Table 1: Estimated Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

Antibody SubtypeTypical Number of Surface-Accessible LysinesExpected Conjugation EfficiencyPredicted Average DAR*Potential Challenges
IgG1 HighHigh3-4Potential for heterogeneity and aggregation at high DARs.
IgG2a HighHigh3-4Hinge region disulfide bond structure may influence reactivity.
IgG2b HighHigh3-4Generally considered to have good stability for conjugation.
IgG4 HighHigh3-4Prone to Fab arm exchange, which could impact ADC homogeneity.

*Predicted Average DAR is based on standard conjugation protocols aiming for a moderate level of drug loading. This can be modulated by adjusting reaction conditions.

Table 2: Stability and Aggregation Profile of Resulting ADCs

Antibody SubtypeIntrinsic StabilityPropensity for Aggregation Post-ConjugationKey Considerations
IgG1 Generally stableModerate, increases with higher DARThe most commonly used isotype for therapeutic antibodies with well-understood stability profiles.
IgG2a StableModerateThe murine equivalent of human IgG1, often used in preclinical studies.
IgG2b StableModerateAnother common murine isotype with good stability.
IgG4 Less stableHigherThe hinge region of IgG4 is more flexible, which can contribute to a higher aggregation propensity.[6]

Experimental Protocols

This section provides a detailed methodology for a typical antibody conjugation experiment using this compound.

Antibody Preparation
  • Buffer Exchange: The antibody solution must be exchanged into an amine-free buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0. Buffers containing primary amines, like Tris, will compete with the antibody for reaction with the NHS ester.

  • Concentration Adjustment: Adjust the antibody concentration to a range of 1-10 mg/mL. Higher concentrations can promote more efficient conjugation.

This compound Solution Preparation
  • Dissolution: Immediately before use, dissolve the this compound in a dry, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.

  • Molar Excess Calculation: Determine the desired molar excess of the NHS ester to the antibody. A common starting point is a 10 to 20-fold molar excess.

Conjugation Reaction
  • Reaction Setup: Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C. The reaction should be protected from light.

  • Quenching: To stop the reaction, add a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

Purification of the Antibody Conjugate
  • Removal of Unreacted Linker: Purify the antibody conjugate from unreacted this compound and other reaction byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Characterization of the Antibody Conjugate
  • Drug-to-Antibody Ratio (DAR): The average number of linker molecules conjugated per antibody can be determined using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).

  • Aggregation Analysis: Assess the level of aggregation in the purified conjugate using size-exclusion chromatography (SEC) or dynamic light scattering (DLS).

  • Binding Affinity: The antigen-binding affinity of the conjugated antibody should be compared to that of the unconjugated antibody using methods like ELISA or surface plasmon resonance (SPR).

Visualizing the Workflow and Mechanism

To aid in understanding the experimental process and the subsequent mechanism of action of an ADC, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis Antibody\nPreparation Antibody Preparation Conjugation\nReaction Conjugation Reaction Antibody\nPreparation->Conjugation\nReaction NHS Ester\nSolution NHS Ester Solution NHS Ester\nSolution->Conjugation\nReaction Quenching Quenching Conjugation\nReaction->Quenching Purification Purification Quenching->Purification Characterization Characterization Purification->Characterization

Caption: Experimental workflow for antibody conjugation.

G ADC Binding ADC Binding Internalization Internalization ADC Binding->Internalization 1. Receptor Binding Lysosomal\nTrafficking Lysosomal Trafficking Internalization->Lysosomal\nTrafficking 2. Endocytosis Payload Release Payload Release Lysosomal\nTrafficking->Payload Release 3. Degradation Target Cell\nApoptosis Target Cell Apoptosis Payload Release->Target Cell\nApoptosis 4. Drug Action

Caption: ADC signaling pathway in a target cell.

Conclusion

The selection of an antibody subtype for the development of an ADC using this compound requires careful consideration of the trade-offs between conjugation efficiency, stability, and potential for aggregation. While all IgG subtypes possess reactive lysine residues for conjugation, their structural nuances can influence the outcome. IgG1 and its murine equivalents, IgG2a and IgG2b, are generally robust platforms for NHS ester-based conjugation. Although IgG4 can also be used, its inherent instability and propensity for Fab arm exchange warrant additional analytical characterization to ensure the homogeneity and stability of the final ADC product. The provided experimental protocols and diagrams serve as a foundational guide for researchers embarking on the development of novel antibody-drug conjugates.

References

Propargyl-C1-NHS Ester: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker for bioconjugation is a critical step that dictates the performance and stability of the final product. Propargyl-C1-NHS ester has emerged as a valuable tool for introducing an alkyne handle onto proteins and other biomolecules, enabling their subsequent modification via "click" chemistry. This guide provides a comprehensive comparison of this compound with its alternatives, supported by available experimental data, to facilitate informed decision-making in your research.

This compound is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a terminal alkyne group. The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond. The propargyl group then serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This allows for the attachment of a wide variety of molecules, including reporter tags, polyethylene (B3416737) glycol (PEG) chains, and cytotoxic drugs for the development of antibody-drug conjugates (ADCs).

Performance Comparison of Alkyne-NHS Esters and Alternatives

The choice of linker can significantly influence the outcome of a bioconjugation reaction and the properties of the resulting conjugate. Key performance indicators include reaction efficiency, the stability of the formed linkage, and the impact of the linker on the biological activity of the modified molecule.

FeatureThis compoundPEGylated Alkyne-NHS Esters (e.g., Propargyl-PEGn-NHS ester)Other Bioconjugation Chemistries (e.g., Maleimide (B117702), SPAAC)
Target Residue(s) Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)Thiols (e.g., Cysteine) for maleimides; Azide-modified molecules for SPAAC
Reaction Efficiency Generally high, but can be influenced by pH and hydrolysis of the NHS ester.Often higher conjugation yields reported, potentially due to improved solubility and reduced steric hindrance.[1]SPAAC offers very high efficiency, often >90%.[2] Maleimide chemistry is also generally efficient (70-90%).[2]
Reaction Speed NHS ester reactions are typically complete within 30-120 minutes at room temperature.[2]Similar to this compound.SPAAC can be very fast, with second-order rate constants ranging from 10⁻³ to 1 M⁻¹s⁻¹.[2] Maleimide reactions are also rapid.
Stability of Linkage Forms a highly stable amide bond.Forms a highly stable amide bond.The triazole linkage from SPAAC is extremely stable. Maleimide-thiol linkages can be less stable and may undergo retro-Michael addition.
Impact on Solubility Minimal impact on the solubility of the conjugate.The PEG linker significantly increases the hydrophilicity and solubility of the conjugate.[3]Dependent on the specific linker and payload.
Impact on Biological Activity Can potentially impact activity depending on the modification site.Longer PEG linkers have been shown to sometimes decrease in vitro bioactivity despite higher conjugation yields.[1]Can vary significantly depending on the chemistry and linker design.
Key Advantages Simple, direct labeling of primary amines.Improved solubility, reduced aggregation, and potentially extended circulation half-life of the conjugate.[3]High specificity and bioorthogonality (SPAAC); Cysteine-specific targeting (maleimide).
Key Disadvantages Potential for heterogeneous labeling of multiple lysine residues; NHS ester is susceptible to hydrolysis.Potential for reduced biological activity with longer PEG chains.[1]Requires introduction of a specific reactive handle (azide or cysteine); potential for maleimide instability.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.

Subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The alkyne-labeled protein can be further modified using a CuAAC reaction.

Materials:

  • Alkyne-labeled protein

  • Azide-containing molecule of interest (e.g., fluorescent dye, biotin, drug)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA, TBTA)

Procedure:

  • Prepare Reaction Mixture: In a suitable buffer, combine the alkyne-labeled protein, the azide-containing molecule, and the copper-chelating ligand.

  • Initiate Reaction: Add freshly prepared solutions of CuSO₄ and sodium ascorbate (B8700270) to the reaction mixture to initiate the click reaction. The final concentrations of the catalyst components should be optimized but are typically in the range of 0.1-1 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove the catalyst and excess reagents.

Visualizing the Workflow and Structures

To better understand the processes and molecules involved, the following diagrams illustrate the chemical structures, the bioconjugation workflow, and a typical experimental setup for analyzing the resulting conjugates.

G Chemical Structures of this compound and a PEGylated Alternative cluster_0 This compound cluster_1 Propargyl-PEG4-NHS Ester Propargyl_C1 Propargyl_PEG4 G Bioconjugation and Click Chemistry Workflow Protein Protein with Primary Amine (-NH2) Labeled_Protein Alkyne-Labeled Protein Protein->Labeled_Protein NHS Ester Reaction NHS_Ester This compound NHS_Ester->Labeled_Protein Final_Conjugate Final Conjugate Labeled_Protein->Final_Conjugate CuAAC Click Chemistry Azide_Molecule Azide-Containing Molecule Azide_Molecule->Final_Conjugate G Experimental Workflow for ADC Characterization start Antibody-Drug Conjugate (ADC) sec Size Exclusion Chromatography (SEC) - Purity and Aggregation Analysis start->sec hic Hydrophobic Interaction Chromatography (HIC) - Drug-to-Antibody Ratio (DAR) Distribution start->hic ms Mass Spectrometry (MS) - Intact Mass and DAR Confirmation start->ms stability In Vitro Stability Assay - Plasma Stability sec->stability hic->stability ms->stability end Characterized ADC stability->end

References

Safety Operating Guide

Essential Safety and Operational Guide for Propargyl-C1-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Propargyl-C1-NHS ester is a chemical reagent utilized in bioconjugation, particularly in "click chemistry" for linking molecules.[1] While specific hazard information for this compound is not extensively detailed in all sources, related compounds and N-hydroxysuccinimide (NHS) esters present potential hazards that necessitate careful handling to ensure laboratory safety.[2][3] The primary risks associated with this and similar compounds include irritation to the eyes, skin, and respiratory tract.[2] It may also be harmful if swallowed or absorbed through the skin.[2] Furthermore, this compound is moisture-sensitive, which can affect its reactivity and should be considered during handling and storage.[4]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tight-sealing safety goggles.[5] A face shield should be used in situations with a higher risk of splashing.[6]Protects against eye irritation from dust particles and splashes of solutions containing the compound.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[5][7] A lab coat is required, and a chemical-resistant apron is recommended for larger quantities.[2][8]Prevents skin contact, which may be harmful.[2] Impermeable gloves provide a barrier against absorption.[2]
Respiratory Protection A NIOSH-approved dust mask or respirator should be worn when handling the powder, especially if there is a possibility of dust inhalation.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[5]Minimizes the risk of respiratory tract irritation from inhaling the powdered compound.[2]

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for safety and maintaining the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • The compound should be stored in a cool, dry place, typically at -20°C or -80°C, as recommended by the supplier.[9]

  • Keep the container tightly closed and protect it from moisture and light.[9]

2. Preparation for Use:

  • Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[4]

  • Handle the solid compound in a chemical fume hood to avoid inhalation of any dust.

3. Solution Preparation:

  • This compound is often dissolved in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction buffer.[3][4]

  • Due to the hydrolysis of the NHS ester in aqueous solutions, it is recommended to prepare solutions immediately before use and to avoid making stock solutions for long-term storage.[4][10]

  • When preparing solutions, add the solvent to the vial containing the compound to minimize the dispersal of powder.

4. Experimental Use:

  • Conduct all reactions involving this compound in a well-ventilated area or a chemical fume hood.

  • Avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with the intended reaction.[4] Phosphate-buffered saline (PBS) is a suitable alternative.[4]

Emergency and Disposal Plan

Proper planning for emergencies and waste disposal is a critical component of laboratory safety.

Emergency Procedures for Spills:

  • Small Spills (Solid): If a small amount of the solid is spilled, sweep it up carefully, avoiding dust generation.[2] The area can then be wiped with a damp cloth.[2] Place the collected material and cleaning supplies into a sealed container for proper disposal.

  • Personal Contamination:

    • Eyes: In case of eye contact, immediately rinse with plenty of water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2] Seek medical attention.[2]

    • Skin: If the compound comes into contact with the skin, wash the affected area immediately with soap and plenty of water.[2] Remove any contaminated clothing and wash it before reuse.[2]

    • Inhalation: If inhaled, move the individual to fresh air.[2] If they are not breathing, provide artificial respiration. Seek medical attention.[2]

    • Ingestion: If swallowed, rinse the mouth with water.[2] Do not induce vomiting. Seek medical attention.[2]

Waste Disposal:

  • All waste materials, including unused this compound, contaminated PPE, and cleaning materials, must be disposed of in accordance with all federal, state, and local regulations.[2]

  • Place all contaminated materials in a clearly labeled, sealed container for hazardous waste.

Visual Workflow and Emergency Protocol

To further clarify the handling and emergency procedures, the following diagrams illustrate the key steps.

G cluster_receiving Receiving and Storage cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal receive Receive Chemical inspect Inspect Container receive->inspect store Store at -20°C/-80°C inspect->store equilibrate Equilibrate to Room Temp store->equilibrate handle_hood Handle in Fume Hood equilibrate->handle_hood dissolve Dissolve Immediately Before Use handle_hood->dissolve conduct_exp Conduct Experiment dissolve->conduct_exp dispose Dispose of Waste conduct_exp->dispose

Caption: Workflow for Safe Handling of this compound.

G cluster_response Immediate Actions cluster_cleanup Cleanup Procedure cluster_personal Personal Contamination spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate remove_clothing Remove Contaminated Clothing spill->remove_clothing rinse_eyes Rinse Eyes (if applicable) spill->rinse_eyes notify Notify Supervisor evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose wash_skin Wash Skin Thoroughly remove_clothing->wash_skin seek_medical Seek Medical Attention wash_skin->seek_medical rinse_eyes->seek_medical

Caption: Emergency Response Protocol for a Spill of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.